Product packaging for 303052-45-1(Cat. No.:CAS No. 303052-45-1)

303052-45-1

Cat. No.: B612592
CAS No.: 303052-45-1
M. Wt: 4272.70
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neuropeptide Y(29-64) is a 36 amino acid peptide, a fragment of Neuropeptide Y.

Properties

CAS No.

303052-45-1

Molecular Formula

C₁₈₉H₂₈₄N₅₄O₅₈S

Molecular Weight

4272.70

sequence

One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of Neuropeptide Y: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Functions, Receptor Pharmacology, and Signaling Pathways of Neuropeptide Y (NPY)

Neuropeptide Y (NPY), a 36-amino acid peptide derived from the cleavage of pro-neuropeptide Y at residues 29-64, is one of the most abundant and functionally diverse neuropeptides in the mammalian central and peripheral nervous systems.[1] Its highly conserved nature underscores its critical role in a wide array of physiological processes, including the regulation of food intake, cardiovascular homeostasis, and emotional behaviors such as anxiety and stress.[1][2] This technical guide provides a comprehensive overview of the functions of NPY, its interactions with its cognate receptors, the intracellular signaling cascades it triggers, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Core Physiological Functions of Neuropeptide Y

NPY's pleiotropic actions are mediated through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[1] The differential expression of these receptors throughout the body dictates the specific physiological response to NPY signaling.

Regulation of Feeding Behavior and Energy Homeostasis

NPY is a potent orexigenic peptide, meaning it stimulates appetite and food intake.[3] This function is predominantly mediated by the Y1 and Y5 receptors in the hypothalamus, particularly within the arcuate nucleus (ARC) and the paraventricular nucleus (PVN).[3][4] NPY's orexigenic effects include decreasing the latency to eat, increasing the motivation to seek food, and delaying satiety, leading to larger meal sizes.[3] The expression and release of NPY in the hypothalamus are tightly regulated by peripheral metabolic signals such as leptin and insulin, which inhibit NPY expression, and ghrelin, which stimulates it.[4]

Cardiovascular Regulation

In the cardiovascular system, NPY acts as a sympathetic co-transmitter, released alongside norepinephrine during high levels of sympathetic activation.[5][6] Its primary cardiovascular effects are mediated through the Y1 receptor, leading to vasoconstriction and an increase in blood pressure.[5][7] NPY also contributes to cardiac remodeling and angiogenesis.[5][6] Elevated levels of NPY have been associated with various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, highlighting its potential as a therapeutic target.[5][6][8]

Modulation of Anxiety and Stress Response

NPY plays a crucial role in the modulation of anxiety and the body's response to stress. It is generally considered to have anxiolytic (anxiety-reducing) effects, which are primarily mediated by the Y1 receptor.[9] Conversely, activation of the Y2 receptor has been associated with anxiogenic (anxiety-promoting) effects.[9] NPY's anxiolytic actions are thought to counteract the effects of stress hormones like corticotropin-releasing hormone (CRH).[9] Intranasal administration of NPY is being explored as a potential therapeutic strategy for anxiety and post-traumatic stress disorder (PTSD).[2]

Receptor Pharmacology and Binding Affinities

The diverse functions of NPY are a direct result of its interaction with multiple receptor subtypes, each with a distinct pharmacological profile. The binding affinities of NPY for its receptors are crucial for understanding its biological activity and for the development of selective ligands.

Receptor SubtypeLigandCell Line/TissueKi (nM)Reference
Y1 Receptor Neuropeptide Y (human)SK-N-MC cells0.3 - 0.5[10]
[Phe7,Pro34]pNPYY1-transfected cells< 1[11]
Y2 Receptor Neuropeptide Y (human)Y2-transfected cells~ 30[11]
PYY(3-36)Y2-transfected cellsSimilar to NPY[12]
Y5 Receptor Neuropeptide Y (human)BT-549 cells (IC50)0.029 (high affinity)[13]
Neuropeptide Y (human)Y5-transfected cells~ 30[11]

Signaling Pathways of Neuropeptide Y Receptors

NPY receptors are coupled to inhibitory G proteins (Gαi/o), and their activation initiates a cascade of intracellular signaling events that ultimately mediate the peptide's physiological effects.[1][14]

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A primary signaling mechanism for NPY receptors is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).[14] Activation of Y1, Y2, and Y5 receptors leads to a decrease in intracellular cAMP levels.[14][15] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors, influencing processes such as cell growth and neurotransmitter release.[14]

NPY_cAMP_Pathway NPY Neuropeptide Y Y_Receptor NPY Receptor (Y1, Y2, Y5) NPY->Y_Receptor Binds G_Protein Gαi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP PKA Protein Kinase A Cellular_Response Cellular Response (e.g., decreased neurotransmitter release, altered gene expression) NPY_Calcium_Pathway NPY Neuropeptide Y Y1_Receptor NPY Y1 Receptor NPY->Y1_Receptor Binds G_Protein Gαq/11 Protein Y1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum PKC Protein Kinase C Ca2_Cytosol Ca2+ Ca2_ER Ca2+ CaMKII CaMKII Cellular_Response Cellular Response (e.g., vasoconstriction, cell proliferation) Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes or tissue homogenates Total_Binding Incubate membranes with radioligand (Total Binding) Membrane_Prep->Total_Binding Nonspecific_Binding Incubate membranes with radioligand + unlabeled NPY (Non-specific Binding) Membrane_Prep->Nonspecific_Binding Radioligand_Prep Prepare serial dilutions of radioligand Radioligand_Prep->Total_Binding Radioligand_Prep->Nonspecific_Binding Unlabeled_Prep Prepare high concentration of unlabeled NPY Unlabeled_Prep->Nonspecific_Binding Filtration Rapid filtration through glass fiber filters Total_Binding->Filtration Nonspecific_Binding->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Calculation Calculate Specific Binding: Total - Non-specific Counting->Calculation Analysis Non-linear regression analysis to determine Kd and Bmax Calculation->Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is a member of the pancreatic polypeptide family and plays a crucial role in a diverse range of physiological processes, including feeding behavior, stress response, cardiovascular homeostasis, and energy balance. NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptor subtypes.[1] Understanding the intricate signaling mechanisms downstream of these receptors is paramount for the development of novel therapeutics targeting NPY-related pathologies.

Core Signaling Pathways of Neuropeptide Y Receptors

NPY receptors predominantly couple to inhibitory G-proteins of the Gi/o family.[1] Activation of these receptors by NPY initiates a cascade of intracellular events, leading to the modulation of various effector systems. The primary signaling mechanisms are summarized below.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A canonical signaling pathway for all major NPY receptors (Y1, Y2, Y4, and Y5) is the inhibition of adenylyl cyclase activity.[2][3][4] Upon NPY binding, the activated Gi alpha subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][3][4] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector of cAMP. The cAMP/PKA pathway is involved in numerous cellular processes, and its inhibition by NPY contributes to many of the peptide's physiological effects.[2]

NPY-Mediated Inhibition of Adenylyl Cyclase NPY Neuropeptide Y NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->NPY_Receptor Binds G_protein Gi/o Protein NPY_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: NPY signaling via inhibition of adenylyl cyclase.
Modulation of Intracellular Calcium Levels

NPY can modulate intracellular calcium ([Ca2+]) concentrations through multiple mechanisms depending on the receptor subtype and cell type.

  • Y1, Y4, and Y5 Receptors: Activation of Y1, Y4, and Y5 receptors has been shown to inhibit voltage-gated calcium channels, leading to a decrease in calcium influx upon membrane depolarization.[5] This effect is mediated by the Gβγ subunits of the Gi/o protein. In some cellular contexts, Y1 receptor activation can also lead to the mobilization of calcium from intracellular stores, although this is not a universally observed phenomenon.[6][7]

  • Y2 Receptor: The Y2 receptor is often located presynaptically and its activation typically leads to the inhibition of neurotransmitter release, a process that is highly dependent on calcium influx. This is achieved through the inhibition of N- and P/Q-type voltage-gated calcium channels.

NPY-Mediated Modulation of Ion Channels cluster_membrane Cell Membrane NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) G_protein Gi/o Protein NPY_Receptor->G_protein Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_Channel GIRK Channel K_efflux K+ Efflux K_Channel->K_efflux NPY Neuropeptide Y NPY->NPY_Receptor G_betagamma Gβγ G_protein->G_betagamma Releases G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Figure 2: NPY modulation of Ca2+ and K+ channels.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

NPY, through Y1, Y2, and Y5 receptors, can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8][9][10] This signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. The activation of ERK1/2 by NPY receptors is often mediated by the Gβγ subunits of Gi/o proteins and can involve the transactivation of receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGFR).[11] This pathway is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.[8][10]

NPY-Mediated Activation of MAPK/ERK Pathway NPY Neuropeptide Y NPY_Receptor NPY Receptor (Y1, Y2, Y5) NPY->NPY_Receptor G_protein Gi/o Protein NPY_Receptor->G_protein G_betagamma Gβγ G_protein->G_betagamma PI3K PI3K G_betagamma->PI3K Ras Ras PI3K->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Figure 3: NPY signaling through the MAPK/ERK cascade.

Quantitative Data on NPY Receptor Signaling

The following tables summarize key quantitative parameters for the interaction of NPY with its receptors and the subsequent signaling events.

Table 1: NPY Receptor Binding Affinities

Receptor SubtypeLigandCell Line/TissueKd (nM)Ki (nM)Bmax (fmol/mg protein)Reference
Y1 125I-PYYSK-N-MC cells0.14-250[12]
Y2 125I-PYYSMS-KAN cells---[8]
Y4 3H-Pancreatic PolypeptideCHO-hY4R cells0.67--[13]
Y5 125I-PYYBT-549 cells-NPY: 0.029 (high), 531 (low)-[4]

Table 2: Functional Potencies of NPY on Signaling Pathways

Receptor SubtypeSignaling PathwayAssayAgonistEC50/IC50 (nM)Cell Line/TissueReference
Y1, Y5 cAMP InhibitioncAMP AssayNPY-AR-5 Amygdalar Cells[3]
Y1 Ca2+ MobilizationFura-2 ImagingNPY-Rat Mesenteric Arteries[7]
Y1, Y2 ERK ActivationMAPK AssayNPYY1: ~1, Y2: ~10CHO cells[8]
Y5 cAMP InhibitioncAMP AssayNPY0.052BT-549 cells[4]
Y1, Y4, Y5 Ca2+ InhibitionFura-2 ImagingNPY-Rat Retinal Neurons[5]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of NPY. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of NPY receptors.

Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes (Homogenization & Centrifugation) start->prep_membranes incubation Incubate Membranes with Radiolabeled NPY Analog (e.g., 125I-PYY) +/- Unlabeled Competitor prep_membranes->incubation separation Separate Bound and Free Ligand (Vacuum Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard or Non-linear Regression) Determine Kd, Ki, Bmax quantification->analysis end End analysis->end

Figure 4: Workflow for a typical radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the NPY receptor of interest are homogenized in a suitable buffer and subjected to differential centrifugation to isolate the membrane fraction.[14] The protein concentration of the membrane preparation is determined.

  • Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled NPY analog (e.g., 125I-Peptide YY) in a binding buffer.[14] For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled NPY or its analogs.[15] Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.[14]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[15] Competition binding data are analyzed to determine the inhibitory constant (Ki).

cAMP Accumulation Assay

This assay measures the ability of NPY to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture and Treatment: Cells expressing the NPY receptor are cultured to an appropriate confluency. The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of NPY.[16]

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA), or by using commercially available bioluminescent assays.[17][18]

  • Data Analysis: The amount of cAMP produced in the presence of NPY is compared to the amount produced with forskolin alone to determine the extent of inhibition. IC50 values are calculated from the dose-response curves.

Intracellular Calcium Measurement

This assay measures changes in intracellular calcium concentration in response to NPY.

Workflow for Intracellular Calcium Measurement start Start load_cells Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) start->load_cells wash_cells Wash Cells to Remove Excess Dye load_cells->wash_cells acquire_baseline Acquire Baseline Fluorescence wash_cells->acquire_baseline stimulate_cells Stimulate Cells with NPY acquire_baseline->stimulate_cells acquire_response Record Changes in Fluorescence Intensity stimulate_cells->acquire_response analysis Data Analysis (Calculate Fluorescence Ratio or Relative Fluorescence Change) acquire_response->analysis end End analysis->end

Figure 5: Workflow for measuring intracellular calcium changes.

Methodology:

  • Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane.[19][20][21] Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Measurement: The cells are then placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence reading is taken before the addition of NPY. Upon addition of NPY, changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time.[21]

  • Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is expressed relative to the baseline.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with NPY for various time points. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[23][24]

  • Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[22][23] The signal is detected using a chemiluminescent substrate.

  • Data Analysis: The intensity of the p-ERK bands is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody that recognizes total ERK. The ratio of p-ERK to total ERK is then calculated to determine the extent of ERK activation.[24]

Conclusion

The mechanism of action of Neuropeptide Y is complex and multifaceted, involving the coordinated activation of multiple intracellular signaling pathways through its various receptor subtypes. The primary signaling events include the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of the MAPK/ERK cascade. A thorough understanding of these pathways is essential for the rational design of therapeutic agents that target the NPY system for the treatment of a wide range of disorders. While the specific actions of the NPY (29-64) fragment remain to be elucidated, the foundational knowledge of full-length NPY signaling provides a critical framework for future investigations into the structure-function relationships of NPY and its derivatives.

References

An In-Depth Technical Guide to the Signaling Pathway of 303052-45-1 (Neuropeptide Y(29-64))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with CAS number 303052-45-1 is identified as Neuropeptide Y(29-64), a C-terminal fragment of the endogenous 36-amino acid neurotransmitter, Neuropeptide Y (NPY). NPY and its fragments are pivotal in a myriad of physiological processes, including appetite regulation, stress response, and cardiovascular function.[1] These effects are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. This technical guide provides a comprehensive overview of the signaling pathways modulated by Neuropeptide Y(29-64), with a focus on its interaction with NPY receptors and the subsequent downstream intracellular signaling cascades. The guide includes a summary of its biological activities, detailed experimental protocols for assessing its function, and visual representations of the signaling pathways.

Introduction to Neuropeptide Y(29-64)

Neuropeptide Y(29-64) is a peptide fragment corresponding to amino acids 29 through 64 of the pro-neuropeptide Y protein. The full-length active form of Neuropeptide Y is a 36-amino acid peptide. While the activity of the full-length peptide is well-characterized, fragments such as NPY(29-64) may exhibit distinct receptor selectivity and functional activity. Understanding the signaling of this specific fragment is crucial for elucidating the nuanced roles of NPY processing in physiology and pathophysiology.

Table 1: Physicochemical Properties of Neuropeptide Y(29-64)

PropertyValue
CAS Number This compound
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S
Molecular Weight 4272.7 g/mol
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr

The Neuropeptide Y Receptor Family: Primary Targets

The biological effects of Neuropeptide Y(29-64) are mediated through its interaction with the NPY receptor family, which are Class A rhodopsin-like GPCRs.[2] There are four functional NPY receptor subtypes in humans: Y1, Y2, Y4, and Y5.[2][3] These receptors are coupled to pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[4]

Table 2: Overview of Functional Human Neuropeptide Y Receptors

Receptor SubtypePrimary Endogenous LigandsKey Physiological Roles
Y1 NPY, PYYVasoconstriction, food intake, anxiolysis
Y2 NPY, PYY, PYY(3-36)Presynaptic inhibition of neurotransmitter release, appetite suppression
Y4 Pancreatic Polypeptide (PP), NPY, PYYRegulation of food intake and gastrointestinal motility
Y5 NPY, PYYPotent stimulation of food intake

Core Signaling Pathways

Activation of NPY receptors by agonists, including potentially Neuropeptide Y(29-64), initiates a cascade of intracellular signaling events. The primary pathways involve the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon ligand binding, NPY receptors undergo a conformational change, leading to the activation of associated Gi/o proteins. The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][5] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in metabolism, gene transcription, and neuronal excitability.

cluster_membrane Plasma Membrane NPYR NPY Receptor (Y1, Y2, Y4, Y5) Gi Gi/o Protein NPYR->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC Inhibits NPY_29_64 Neuropeptide Y(29-64) NPY_29_64->NPYR PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Downstream Effectors PKA->Downstream

Figure 1. NPY Receptor-Mediated Inhibition of Adenylyl Cyclase.
Modulation of Intracellular Calcium (Ca²⁺) Signaling

NPY receptor activation can also lead to changes in intracellular calcium concentrations through multiple mechanisms.[1] The Gβγ subunits released from Gi/o proteins can directly modulate the activity of ion channels. Additionally, in some cellular contexts, NPY receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The rise in intracellular Ca²⁺ can then activate various calcium-dependent enzymes and signaling pathways.

cluster_membrane Plasma Membrane NPYR NPY Receptor Gq Gq Protein NPYR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NPY_29_64 Neuropeptide Y(29-64) NPY_29_64->NPYR ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Downstream Activation of Ca²⁺- Dependent Pathways Ca2_release->Downstream

Figure 2. NPY Receptor-Mediated Intracellular Calcium Mobilization.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of Neuropeptide Y(29-64) at NPY receptors. Specific cell lines expressing the receptor of interest and appropriate controls should be used.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of Neuropeptide Y(29-64) for a specific NPY receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the NPY receptor of interest.

  • Radiolabeled ligand (e.g., [¹²⁵I]-PYY or [¹²⁵I]-NPY).[6]

  • Neuropeptide Y(29-64) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]

  • Non-specific binding control (a high concentration of unlabeled NPY).

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[7]

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of Neuropeptide Y(29-64).

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or varying concentrations of Neuropeptide Y(29-64).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Start Prepare Reagents (Membranes, Radioligand, NPY(29-64)) Incubation Incubate Components in 96-well Plate Start->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End Determine Binding Affinity Analysis->End

Figure 3. Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the ability of Neuropeptide Y(29-64) to inhibit adenylyl cyclase activity, reported as a decrease in intracellular cAMP levels.

Materials:

  • Whole cells expressing the NPY receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Neuropeptide Y(29-64) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).[8]

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat cells with varying concentrations of Neuropeptide Y(29-64) for a short period.

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of Neuropeptide Y(29-64) and use non-linear regression to determine the EC50 value.

Start Seed Cells in 96-well Plate Pretreat Pre-treat with NPY(29-64) Start->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure cAMP Levels Lyse->Measure Analysis Data Analysis (Calculate EC50) Measure->Analysis End Determine Functional Potency Analysis->End

Figure 4. Workflow for cAMP Accumulation Assay.
Intracellular Calcium Mobilization Assay

This assay measures the ability of Neuropeptide Y(29-64) to induce an increase in intracellular calcium concentration.

Materials:

  • Whole cells expressing the NPY receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[5][9]

  • Neuropeptide Y(29-64) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader or microscope with kinetic reading capabilities.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add varying concentrations of Neuropeptide Y(29-64) to the wells and immediately begin kinetic fluorescence measurements.

  • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of Neuropeptide Y(29-64).

  • Plot the peak response against the log concentration of the peptide and use non-linear regression to determine the EC50 value.

Start Seed Cells in 96-well Plate Load Load Cells with Calcium-sensitive Dye Start->Load Wash Wash Cells Load->Wash Measure_Baseline Measure Baseline Fluorescence Wash->Measure_Baseline Add_Peptide Add NPY(29-64) and Start Kinetic Read Measure_Baseline->Add_Peptide Analysis Data Analysis (Calculate EC50) Add_Peptide->Analysis End Determine Ca²⁺ Mobilization Potency Analysis->End

Figure 5. Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

Neuropeptide Y(29-64) is a fragment of a key neurotransmitter that acts through the NPY family of Gi/o-coupled receptors. Its signaling is primarily characterized by the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels. While the general signaling pathways of NPY receptors are well-established, the specific quantitative pharmacology of the NPY(29-64) fragment, including its receptor subtype selectivity and potency, requires further investigation through rigorous experimental characterization. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to elucidate the specific biological role and therapeutic potential of this peptide fragment. Further studies are warranted to populate the quantitative data tables and to fully understand the nuanced signaling profile of Neuropeptide Y(29-64).

References

In-Depth Technical Guide to the Structure and Function of Neuropeptide Y (29-64)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central and peripheral nervous systems. It is involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and cardiovascular function. The biological effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The C-terminal fragment of NPY, spanning amino acids 29-64, is a significant area of research due to its potential to elucidate the structure-activity relationships of NPY and its receptors. This guide provides a comprehensive technical overview of the structure, signaling, and experimental analysis of the Neuropeptide Y (29-64) peptide fragment.

Core Structure of Neuropeptide Y (29-64)

The Neuropeptide Y (29-64) fragment is a 36-amino acid peptide derived from the C-terminus of the full-length Neuropeptide Y. The amidation of the C-terminal end is crucial for its binding to NPY receptors and subsequent biological activity[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of the human Neuropeptide Y (29-64) fragment is presented in the table below.

PropertyValue
Molecular Formula C189H284N54O58S
Molecular Weight 4272.7 g/mol
CAS Number 303052-45-1
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
Short Sequence YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2
Structural Conformation

The secondary structure of Neuropeptide Y and its fragments has been investigated using techniques such as Circular Dichroism (CD) spectroscopy. While the full-length NPY exhibits a hairpin-like structure with an N-terminal polyproline helix and a C-terminal α-helix, the conformation of the isolated (29-64) fragment is less defined and may adopt a more flexible structure in solution. Further biophysical studies are required to fully elucidate its conformational dynamics.

Signaling Pathways

Neuropeptide Y and its fragments exert their effects by binding to and activating the Y receptor subtypes (Y1, Y2, Y4, and Y5), which are coupled to Gi/o proteins. The activation of these receptors initiates a cascade of intracellular signaling events.

General NPY Receptor Signaling

The primary signaling mechanism following NPY receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPY receptor activation can modulate intracellular calcium concentrations ([Ca2+]i) and activate other downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY (29-64) Y_Receptor Y Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor G_Protein Gi/o Protein Y_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C G_Protein->PLC activates cAMP cAMP ↓ Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Ca_ER->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Figure 1: General signaling pathway of Neuropeptide Y receptors.

Receptor Binding Affinity

The binding affinity of Neuropeptide Y (29-64) to the various Y receptor subtypes is a critical determinant of its biological activity. While comprehensive quantitative data for this specific fragment is limited in publicly available literature, structure-activity relationship studies of C-terminal NPY fragments indicate that the C-terminal portion of NPY is essential for receptor binding. The affinity is generally lower than the full-length peptide, particularly for the Y1 receptor, which also requires interactions with the N-terminal region of NPY for high-affinity binding.

Further research is required to definitively quantify the binding affinities (Ki or IC50 values) of the NPY (29-64) fragment for each of the Y1, Y2, Y4, and Y5 receptors.

Experimental Protocols

The study of Neuropeptide Y (29-64) involves a range of experimental techniques, from synthesis and purification to functional characterization.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization

Figure 2: Workflow for solid-phase peptide synthesis of NPY (29-64).

Radioligand Binding Assay

Protocol: Competitive Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells expressing the target NPY receptor subtype (e.g., HEK293 or CHO cells) and prepare cell membrane fractions.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled NPY ligand (e.g., [125I]-PYY) to each well.

  • Competition: Add increasing concentrations of the unlabeled NPY (29-64) peptide to the wells.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50 value, from which the Ki value can be calculated.

Functional Assays

Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading: Seed cells expressing the target NPY receptor in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the NPY (29-64) peptide to the wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the log concentration of the peptide.

Functional_Assay_Logic Peptide NPY (29-64) Receptor Y Receptor Peptide->Receptor Gq_Activation Gq Protein Activation Receptor->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation IP3_Production IP3 Production PLC_Activation->IP3_Production Ca_Release Intracellular Ca²⁺ Release IP3_Production->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence

Figure 3: Logical flow of a calcium mobilization assay.

Conclusion

The Neuropeptide Y (29-64) fragment represents a key tool for dissecting the molecular interactions between Neuropeptide Y and its cognate receptors. While its primary structure is well-defined, further investigation into its secondary structure, precise receptor binding affinities, and specific downstream signaling events is warranted. The experimental protocols outlined in this guide provide a framework for researchers to further explore the structure-function relationships of this important neuropeptide fragment, which may ultimately inform the development of novel therapeutics targeting the NPY system.

References

The Evolving Roles of N-terminally Truncated Neuropeptide Y Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant and conserved neuropeptides in the mammalian nervous system.[1] It exerts a wide range of physiological effects, including the regulation of appetite, energy homeostasis, anxiety, and cardiovascular function, by acting on a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][2][3] Full-length NPY(1-36) is subject to enzymatic cleavage by proteases like dipeptidyl peptidase IV (DPP-IV), which removes the N-terminal tyrosine-proline dipeptide to generate the primary C-terminal fragment, NPY(3-36).[4] Other fragments, such as NPY(2-36), NPY(13-36), and even shorter C-terminal peptides, are also generated through various enzymatic processes.[5][6] These C-terminal fragments are not merely inactive metabolites; they exhibit distinct biological activities and receptor selectivity profiles, shifting the paradigm of NPY signaling from a single ligand-receptor system to a more complex and nuanced network. This guide provides an in-depth examination of the biological roles of NPY C-terminal fragments, focusing on their receptor selectivity, signaling pathways, and the experimental methodologies used for their characterization.

Receptor Selectivity and Biological Function of NPY C-terminal Fragments

The primary biological distinction between full-length NPY and its C-terminal fragments lies in their differential affinity for Y receptor subtypes. While NPY(1-36) can potently activate Y1 and Y5 receptors, the N-terminally truncated fragments show a marked preference for the Y2 receptor.[7][8] This shift in receptor selectivity is critical as it dictates the physiological outcome of their action.

The Y1 receptor has a reduced affinity for C-terminal fragments like NPY(2-36), NPY(3-36), and NPY(13-36).[3][6] The loss of the N-terminal residues is crucial, as this region is vital for high-affinity binding to Y1.[9] Consequently, functions primarily mediated by the Y1 receptor, such as the potent stimulation of food intake, are significantly attenuated with these fragments.[1]

Conversely, the Y2 receptor displays a high affinity for C-terminal fragments, particularly NPY(3-36) and NPY(13-36).[6][7] This makes the Y2 receptor a primary target for these truncated peptides. Peripherally administered NPY(3-36) and its analogue PYY(3-36) act as Y2 receptor agonists and have been shown to inhibit food intake, a stark contrast to the orexigenic effects of full-length NPY acting on Y1/Y5 receptors.[10][11]

The Y5 receptor can be activated by NPY(3-36), suggesting it plays a role in mediating the effects of this fragment.[7] Along with the Y1 receptor, the Y5 receptor is implicated in the regulation of feeding behavior.[1]

Shorter C-terminal fragments, such as NPY(21-36) and NPY(31-36), have been identified as products of neprilysin (NEP) activity.[5] These fragments have demonstrated neuroprotective properties, protecting neurons from amyloid-β toxicity in models of Alzheimer's disease, suggesting therapeutic potential beyond metabolic regulation.[2][5]

Quantitative Data on Receptor Binding Affinity

The binding affinities of NPY and its C-terminal fragments for various Y receptor subtypes are critical for understanding their biological function. The following table summarizes key binding affinity data (Ki, in nM) from the literature. Lower Ki values indicate higher binding affinity.

LigandY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
NPY(1-36) High AffinityHigh AffinityHigh Affinity
NPY(2-36) Reduced Affinity[6]High Affinity[5]High Affinity[5]
NPY(3-36) Reduced Affinity[3][6]High Affinity[6][7]High Affinity[7]
NPY(13-36) Reduced Affinity[3][6]High Affinity[6]Active[6]

Note: Specific Ki values can vary between studies and assay conditions. "High Affinity" generally implies sub-nanomolar to low nanomolar range, while "Reduced Affinity" is typically in the micromolar range.

Signaling Pathways

NPY receptors predominantly couple to Gi/o proteins.[12][13] Activation of these receptors by NPY or its C-terminal fragments leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[13][14] This is a primary mechanism through which NPY fragments exert their effects. Additionally, NPY receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[12][15][16]

Below is a diagram illustrating the canonical Gi-coupled signaling pathway activated by NPY C-terminal fragments at the Y2 receptor.

Caption: Gi-coupled signaling pathway for NPY fragments.

Experimental Protocols

Characterizing the biological activity of NPY C-terminal fragments requires a suite of specialized assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of NPY fragments for a specific Y receptor subtype.

Objective: To measure the ability of unlabeled NPY fragments (competitors) to displace a radiolabeled ligand from Y receptors expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing the human Y receptor of interest (e.g., Y2R).

  • Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2, protease inhibitors).

  • Radioligand (e.g., ¹²⁵I-PYY).

  • Unlabeled NPY fragments and full-length NPY (as competitors).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (e.g., ¹²⁵I-PYY) to all wells.

  • Competition: Add increasing concentrations of the unlabeled NPY fragment to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled NPY).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle shaking.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the data and use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (GloSensor™ Technology)

This assay measures the functional consequence of receptor activation, specifically the inhibition of cAMP production mediated by Gi-coupled receptors.[17][18]

Objective: To quantify the ability of NPY fragments to inhibit forskolin-stimulated cAMP production in live cells.

Materials:

  • HEK293 cells co-expressing the Y receptor of interest and a cAMP-sensitive biosensor (e.g., pGloSensor™-22F cAMP Plasmid).[19]

  • Cell culture medium.

  • GloSensor™ cAMP Reagent (substrate for the biosensor).[19]

  • NPY fragments and full-length NPY.

  • Forskolin (an adenylyl cyclase activator).

  • Luminometer.

Methodology:

  • Cell Preparation: Plate the engineered cells in a white, opaque 384-well plate and incubate overnight to allow for cell attachment.[20]

  • Reagent Equilibration: Remove the culture medium and add the GloSensor™ cAMP Reagent dissolved in CO2-independent medium. Incubate for 2 hours at room temperature to load the cells with the substrate.

  • Compound Addition (Antagonist Mode): To measure the effect of agonists on Gi-coupled receptors, pre-treat the cells with varying concentrations of the NPY fragment for 10-15 minutes.[18]

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. This will produce a luminescent signal from the biosensor.

  • Measurement: Immediately place the plate in a luminometer. The inhibitory effect of the NPY fragment (agonist) will be observed as a decrease in the forskolin-induced luminescence.

  • Data Analysis: Record the luminescence signal. Plot the agonist concentration versus the percentage inhibition of the forskolin-stimulated signal. Use a sigmoidal dose-response curve to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal inhibitory effect).

The workflow for characterizing a novel NPY fragment is depicted in the diagram below.

experimental_workflow Start Synthesize/Isolate NPY C-terminal Fragment BindingAssay Radioligand Binding Assay (Determine Ki at Y1, Y2, Y4, Y5) Start->BindingAssay FunctionalAssay cAMP Functional Assay (Determine EC50 and Efficacy) BindingAssay->FunctionalAssay If binding is confirmed DownstreamAssays Downstream Functional Assays (e.g., MAPK/ERK activation) FunctionalAssay->DownstreamAssays Confirm functional activity InVivo In Vivo Studies (e.g., Food Intake, Behavior) DownstreamAssays->InVivo Characterize cellular mechanism Conclusion Characterize Biological Role & Therapeutic Potential InVivo->Conclusion

Caption: General experimental workflow for NPY fragments.

Conclusion

The study of NPY C-terminal fragments has revealed a sophisticated layer of regulation within the NPY system. The generation of these fragments, which exhibit distinct receptor selectivity profiles—most notably a high affinity for the Y2 receptor—allows for a diversification of physiological responses. Fragments like NPY(3-36) can produce effects, such as the inhibition of food intake, that are opposite to those of the parent peptide, NPY(1-36).[10] Furthermore, the discovery of neuroprotective roles for shorter C-terminal fragments opens new avenues for therapeutic development in neurodegenerative diseases.[5] For researchers and drug development professionals, understanding the unique pharmacology of these fragments is essential for designing selective ligands that can precisely target specific Y receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects. The continued exploration of these peptides and their signaling pathways will undoubtedly uncover further complexities and opportunities in metabolic and neurological medicine.

References

Neuropeptide Y C-Terminal Fragments: A Technical Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely expressed in the mammalian brain, where it modulates numerous physiological processes, including anxiety, memory, and feeding behavior.[1] Emerging evidence highlights a potent neuroprotective role for NPY and its C-terminal fragments (CTFs) in models of various neurodegenerative diseases.[2] These fragments, notably those resulting from cleavage by the endopeptidase neprilysin, often exert their effects through specific G protein-coupled receptors, primarily the Y2 receptor subtype.[3][4]

This technical guide provides an in-depth overview of the neuroprotective functions of NPY C-terminal fragments, focusing on the underlying signaling pathways, experimental evidence, and detailed protocols relevant to the field. While the user query specified "Neuropeptide Y (29-64)", this guide will focus on physiologically relevant and extensively studied neuroprotective C-terminal fragments such as NPY(21-36) and the Y2-selective agonist NPY(13-36), as NPY is only 36 amino acids in length.

Core Mechanisms of Neuroprotection

NPY and its C-terminal fragments confer neuroprotection through a multi-faceted approach, primarily initiated by the activation of Y2 receptors.[3] These mechanisms collectively mitigate neuronal damage in response to excitotoxic, oxidative, and inflammatory insults.

Key neuroprotective actions include:

  • Inhibition of Glutamate Excitotoxicity : Overactivation of glutamate receptors is a common pathway for neuronal death in many neurological disorders.[5][6] NPY C-terminal fragments, by activating presynaptic Y2 receptors, inhibit voltage-dependent calcium channels.[4][7] This action reduces the release of glutamate from nerve terminals, thereby preventing the downstream cascade of calcium overload, mitochondrial dysfunction, and activation of cell death pathways.[4][8][9] This effect has been observed in hippocampal, cortical, and retinal cells.[4][10]

  • Anti-Inflammatory Effects : Neuroinflammation is a critical component of neurodegenerative disease progression. NPY can modulate the activation of microglia, the brain's resident immune cells, thereby reducing the production and release of pro-inflammatory cytokines.[2]

  • Activation of Pro-Survival Signaling : Binding of NPY fragments to Y2 receptors activates critical intracellular signaling cascades known to promote cell survival and inhibit apoptosis.[4][7] The two major pathways implicated are the PI3K/Akt and MAPK/ERK pathways.[11][12][13] Activation of these pathways leads to the phosphorylation of downstream targets that inhibit apoptotic proteins and promote the expression of survival-related genes.

  • Modulation of Neurotrophins : NPY has been shown to re-establish the synthesis and release of neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in neurons exposed to toxins like β-amyloid.[14] This action helps restore crucial trophic support to stressed neurons.

  • Reduction of Oxidative Stress : NPY can attenuate oxidative stress by inhibiting the production of reactive oxygen species (ROS).[10]

Signaling Pathways

The primary neuroprotective signaling cascade initiated by NPY C-terminal fragments involves the Y2 receptor, a Gi/Go protein-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of key downstream kinase pathways.

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_frag NPY C-Terminal Fragment Y2R Y2 Receptor NPY_frag->Y2R Binds Gi_Go Gαi/o Y2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel Gi_Go->Ca_Channel Inhibits PI3K PI3K Gi_Go->PI3K Activates ERK MAPK (ERK) Gi_Go->ERK Activates cAMP ↓ cAMP AC->cAMP Glutamate ↓ Glutamate Release Ca_Channel->Glutamate PKA ↓ PKA Activity cAMP->PKA Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis Survival ↑ Neuronal Survival ↑ Gene Expression Akt->Survival ERK->Survival

NPY Y2 Receptor Signaling Pathway for Neuroprotection.
Experimental Evidence and Data

The neuroprotective efficacy of NPY C-terminal fragments has been demonstrated in various in vitro and in vivo models of neurological disorders.

In Vitro Studies
Model SystemPathological InsultNPY Fragment / AgonistKey FindingsReference
Primary Human Neuronal CulturesAmyloid-β (Aβ)1-42Amidated NPY(21-36)Protected against Aβ-mediated decrease in synaptophysin; effect blocked by Y2 antagonist (BIIE0246).[3]
SH-SY5Y Neuroblastoma CellsAmyloid-β (Aβ)25-35NPY (1 µM)Counteracted Aβ toxicity and increased cell survival.[10][15]
SH-SY5Y Dopaminergic Cells6-hydroxydopamine (6-OHDA)NPYProtected against 6-OHDA toxicity; effect mediated by Y2 receptors and involved Akt/MAPK activation.[4][7]
Rat Cortical NeuronsAmyloid-β (Aβ)25-35NPY (2 µM)Abolished Aβ toxicity and restored NGF synthesis and release.[14]
Organotypic Hippocampal SlicesKainate / AMPANPY(13-36) (Y2 agonist)Provided neuroprotection against excitotoxic degeneration in CA1 and CA3 regions.[16]
In Vivo Studies
Animal ModelDisease ModeledNPY Fragment / AgonistRouteKey FindingsReference
APP Transgenic MiceAlzheimer's DiseaseNPY CTFs (21-36, 31-36)Intracerebral InfusionAmeliorated neurodegenerative pathology.[3][4]
C57BL/6J MiceAlzheimer's DiseaseNPYIntracerebroventricularPrevented Aβ-induced spatial memory deficits; effect abolished by Y2 antagonist.[1][2]
Rat Model of Parkinson'sParkinson's DiseaseNPYStriatal InjectionPrevented degeneration of the nigrostriatal pathway and improved motor function.[1]
Rat Model of IschemiaStrokePYY3-36 (Y2 agonist)Post-treatmentDecreased neuroinflammation, improved neuronal survival, and restored brain circulation.[17]
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols derived from the cited literature.

Protocol 1: In Vitro Neuroprotection Assay against Aβ Toxicity

This protocol is based on studies using primary neurons or SH-SY5Y cells.[3][14][15]

  • Cell Culture :

    • For primary human neurons, plate cells at 5 x 10⁵ cells/well in a 48-well plate in DMEM/F12 media supplemented with 10% FBS and other necessary components.[3]

    • For SH-SY5Y cells, culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Nutrient Mixture with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Pre-treatment :

    • One day after plating, pre-incubate the neuronal cultures with the amidated NPY C-terminal fragment (e.g., NPY(21-36) at 1-2 µM) or vehicle for 24 hours.[14][15]

    • For receptor antagonist studies, add a selective Y2 receptor antagonist (e.g., BIIE0246) 30 minutes prior to adding the NPY fragment.[3]

  • Induction of Toxicity :

    • Prepare aggregated Aβ1-42 or Aβ25-35 peptide by incubating it at 37°C for several hours to days.

    • Add the toxic Aβ fragment (e.g., 25 µM Aβ25-35) to the cell cultures for 24 to 48 hours.[15]

  • Assessment of Neuroprotection :

    • Cell Viability : Quantify using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm. Increased absorbance indicates higher cell viability.

    • Synaptic Integrity : Perform immunocytochemistry for synaptophysin. Quantify fluorescence intensity as a marker for synaptic density. Aβ treatment typically reduces synaptophysin, while effective neuroprotection will prevent this decrease.[3]

    • Apoptosis : Use TUNEL staining or caspase activity assays to measure apoptotic cell death.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture Neurons (e.g., Primary or SH-SY5Y) B1 Pre-treatment: Add NPY Fragment (or Vehicle) for 24h A1->B1 A2 Aggregate Aβ Peptide (e.g., Aβ1-42) B2 Induce Toxicity: Add Aggregated Aβ for 24-48h A2->B2 B1->B2 C1 Assess Cell Viability (MTT Assay) B2->C1 C2 Assess Synaptic Integrity (Synaptophysin Staining) B2->C2 C3 Assess Apoptosis (TUNEL Assay) B2->C3

Workflow for an in vitro neuroprotection experiment.
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease

This protocol is a generalized representation based on studies in transgenic AD mice.[2][3]

  • Animal Model :

    • Use a relevant transgenic mouse model, such as APP (amyloid precursor protein) transgenic mice, which develop Aβ pathology.

    • House animals under standard conditions with ad libitum access to food and water.

  • Peptide Administration :

    • Intracerebroventricular (ICV) Injection : Anesthetize the mouse and place it in a stereotaxic frame. Inject NPY (e.g., single administration) or vehicle into the lateral ventricle using precise coordinates.[2]

    • Intracerebral Infusion : For continuous delivery, implant an osmotic minipump connected to a cannula aimed at a specific brain region (e.g., hippocampus). Infuse the NPY C-terminal fragment (e.g., NPY(21-36)) over a period of weeks.[3]

  • Behavioral Testing :

    • After the treatment period, assess cognitive function.

    • Spatial Memory : Use the Morris water maze to evaluate spatial learning and memory. Record escape latency and time spent in the target quadrant. NPY treatment is expected to ameliorate memory deficits.[2]

  • Post-mortem Analysis :

    • Perfuse the animals and collect brain tissue.

    • Histology : Perform immunohistochemistry on brain sections to quantify Aβ plaque load, neuronal loss (e.g., NeuN staining), and neuroinflammation (e.g., Iba1 staining for microglia).

    • Biochemical Analysis : Use ELISA or Western blot on brain homogenates to measure levels of synaptic proteins, inflammatory cytokines, or neurotrophins.

Conclusion and Future Directions

The C-terminal fragments of Neuropeptide Y represent a promising endogenous system for neuroprotection. Their ability to counteract excitotoxicity, neuroinflammation, and apoptosis, primarily through the Y2 receptor and pro-survival PI3K/Akt and MAPK signaling pathways, makes them attractive candidates for therapeutic development.[4][7][11] The robust protective effects observed in various preclinical models of Alzheimer's disease, Parkinson's disease, and stroke underscore their potential.[1][3][17]

Future research should focus on:

  • Developing stable, brain-penetrant Y2 receptor agonists that mimic the neuroprotective effects of NPY fragments.

  • Elucidating the full spectrum of downstream targets of the Y2 receptor-mediated signaling cascade.

  • Conducting further preclinical studies in diverse and chronic models of neurodegeneration to validate long-term efficacy and safety.

By continuing to explore this signaling axis, researchers and drug developers can pave the way for novel neuroprotective strategies for a range of devastating neurological disorders.

References

An In-Depth Technical Guide on the Imidazole I2 Receptor Ligand 303052-45-1 for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 303052-45-1 for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research and therapeutic potential of the compound this compound, a novel imidazole I2 receptor ligand, in the context of Alzheimer's disease (AD). This document synthesizes the available data on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a high-affinity and selective ligand for the imidazole I2 receptors.[1][2] These receptors are implicated in a variety of physiological and pathological processes, and their density is reportedly increased in the brains of individuals with Alzheimer's disease.[2][3] Research conducted primarily by scientists at the University of Barcelona has identified this compound as a promising therapeutic candidate for AD.[1][2][4] The core of its therapeutic action lies in its ability to modulate the calcineurin pathway, thereby reducing neuroinflammation and ameliorating cognitive deficits observed in animal models of the disease.[2][4]

Mechanism of Action: Targeting the Calcineurin Pathway

Preclinical studies have elucidated that the beneficial effects of this compound in Alzheimer's disease models are mediated through the calcineurin pathway.[2][4] Calcineurin is a calcium-dependent phosphatase that, when overactivated, contributes to neuroinflammation and reduced neuronal plasticity, key pathological features of AD.[2][4] By binding to imidazole I2 receptors, this compound initiates a signaling cascade that suppresses the calcineurin pathway.[2][4] This modulation leads to a decrease in the production of inflammatory mediators, such as cytokines, and a reduction in oxidative stress.[2][4]

dot

This compound Signaling Pathway Proposed Signaling Pathway of this compound in Alzheimer's Disease cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Pathological Outcomes 303052_45_1 This compound I2_Receptor Imidazole I2 Receptor 303052_45_1->I2_Receptor Binds to Calcineurin Calcineurin (Activated) I2_Receptor->Calcineurin Inhibits NFAT NFAT (Dephosphorylated) Calcineurin->NFAT Dephosphorylates Neuronal_Plasticity_Loss Reduced Neuronal Plasticity Calcineurin->Neuronal_Plasticity_Loss Contributes to NFAT_n NFAT (Translocated) NFAT->NFAT_n Translocates to Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines) Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation Contributes to Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuroinflammation Contributes to Gene_Transcription Pro-inflammatory Gene Transcription NFAT_n->Gene_Transcription Induces Gene_Transcription->Inflammatory_Mediators Leads to Cognitive_Decline Cognitive Decline Neuroinflammation->Cognitive_Decline Causes Neuronal_Plasticity_Loss->Cognitive_Decline Causes

Proposed Signaling Pathway of this compound

Preclinical Efficacy in Alzheimer's Disease Models

Studies in murine models of late-onset Alzheimer's disease have demonstrated the significant therapeutic potential of this compound.[2][4] Treatment with this compound led to notable improvements in cognitive function and a reduction in anxiety-like behaviors.[2] Molecular analysis of brain tissue from treated animals revealed a decrease in key AD-related pathologies, including reduced levels of amyloid-beta (Aβ) and hyperphosphorylated tau protein.[2] Furthermore, markers of neuroinflammation and oxidative stress were also significantly diminished.[2]

Table 1: Summary of Preclinical Efficacy Data for Imidazole I2 Receptor Ligands in AD Mouse Models

Parameter Animal Model Treatment Group Outcome Reference
Cognition SAMP8 Mice Imidazole I2 Ligand Improved performance in behavioral and memory tests [2]
Anxiety SAMP8 Mice Imidazole I2 Ligand Alleviated anxiety-like behavior [2]
Amyloid-Beta SAMP8 Mice Imidazole I2 Ligand Decreased levels of Aβ [2]
Tau Protein SAMP8 Mice Imidazole I2 Ligand Decreased levels of hyperphosphorylated tau [2]
Neuroinflammation SAMP8 Mice Imidazole I2 Ligand Reduced markers of neuroinflammation [2][4]
Oxidative Stress SAMP8 Mice Imidazole I2 Ligand Reduced markers of oxidative stress [2][4]
Cognitive Impairment 5xFAD Mice LSL33 (2 mg/Kg for 4 weeks) Ameliorated cognitive impairment and synaptic plasticity [5][6]

| Neuroinflammation | 5xFAD Mice | LSL33 (2 mg/Kg for 4 weeks) | Reduced neuroinflammation markers |[5][6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of imidazole I2 receptor ligands in Alzheimer's disease research.

4.1. Animal Model

  • Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) is a well-established model for late-onset Alzheimer's disease.[2] 5xFAD mice are used as a model for familial Alzheimer's disease.[5][6]

  • Treatment: The specific dosage and administration route for this compound are detailed in the primary research articles. For a related compound, LSL33, oral administration of 2 mg/Kg for 4 weeks was used in 5xFAD mice.[5][6]

4.2. Behavioral and Cognitive Assessment: Novel Object Recognition (NOR) Test

The NOR test is employed to evaluate learning and memory in mice.[7][8][9][10]

  • Habituation Phase: Mice are individually habituated to an open-field arena for a set period (e.g., 10 minutes) for several consecutive days.[8][9]

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time (e.g., 5-10 minutes). The time spent exploring each object is recorded.[9][11]

  • Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.[9]

  • Data Analysis: A discrimination index (DI) is calculated to assess memory. The formula is typically: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[7][8]

dot

Novel_Object_Recognition_Workflow cluster_day1 Day 1: Habituation cluster_day2_training Day 2: Training cluster_day2_testing Day 2: Testing (after retention interval) cluster_analysis Data Analysis Habituation Mouse explores empty arena (5-10 min) Training Mouse explores arena with two identical objects (A & A) Habituation->Training Testing Mouse explores arena with one familiar (A) and one novel object (B) Training->Testing Retention Interval (e.g., 1h or 24h) Analysis Calculate Discrimination Index (DI) Testing->Analysis

Experimental Workflow for the Novel Object Recognition Test

4.3. Molecular Analysis: Western Blot for Aβ and Tau

Western blotting is used to quantify the levels of specific proteins in brain tissue homogenates.[12][13][14][15]

  • Tissue Homogenization: Brain tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: The total protein concentration of the homogenates is determined using a standard assay (e.g., BCA assay).[13]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).[13][15]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Aβ and phosphorylated tau (e.g., AT8, PHF1).[13] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[13]

4.4. Histological Analysis: Immunohistochemistry for Microglia and Astrocytes

Immunohistochemistry (IHC) is used to visualize and quantify glial cell activation in brain sections.[16][17][18][19][20][21]

  • Tissue Preparation: Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

  • Antigen Retrieval: If necessary, antigen retrieval is performed to unmask epitopes.

  • Immunostaining: Sections are blocked and then incubated with primary antibodies against microglial (e.g., Iba1) and astrocytic (e.g., GFAP) markers.[19]

  • Detection: A fluorescently labeled secondary antibody is used to detect the primary antibody.

  • Imaging and Analysis: Sections are imaged using a fluorescence microscope, and the intensity of the staining or the number of positive cells is quantified in specific brain regions.[16][19]

Conclusion and Future Directions

The imidazole I2 receptor ligand this compound represents a novel and promising therapeutic strategy for Alzheimer's disease. Its unique mechanism of action, involving the modulation of the calcineurin pathway to reduce neuroinflammation and key AD pathologies, sets it apart from many other therapeutic approaches. The preclinical data strongly support its potential to improve cognitive function and halt disease progression. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical trials in human subjects. The development of this compound and related compounds could offer a much-needed breakthrough in the fight against this devastating neurodegenerative disease.

References

The Enigmatic Role of Neuropeptide Y (29-64) in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic factors in the central nervous system, profoundly stimulating food intake. Its diverse functions are mediated through a family of G protein-coupled receptors, primarily the Y1, Y2, Y4, and Y5 subtypes, which often exert opposing physiological effects. While the full-length NPY peptide's role in promoting appetite via Y1 and Y5 receptors is well-established, its C-terminal fragments have garnered interest for their distinct receptor selectivity and potential anorexigenic properties. This technical guide focuses on the Neuropeptide Y (29-64) fragment, a C-terminal peptide whose direct role in appetite regulation is yet to be extensively characterized. By examining the broader context of NPY C-terminal fragments, this document aims to provide a comprehensive overview of the inferred signaling pathways, experimental methodologies for investigation, and the potential therapeutic implications of NPY (29-64) in the complex landscape of appetite control.

Introduction to Neuropeptide Y and Its Receptors

Neuropeptide Y is a highly conserved neurotransmitter abundantly expressed in both the central and peripheral nervous systems.[1] In the brain, NPY is a key regulator of energy homeostasis, with its administration potently increasing food intake and reducing energy expenditure.[1] The physiological actions of NPY are mediated by at least four distinct G protein-coupled receptor subtypes in humans: Y1, Y2, Y4, and Y5.[2] These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]

The various NPY receptor subtypes play distinct and sometimes opposing roles in the regulation of food intake:

  • Y1 and Y5 Receptors: These receptors are considered the primary mediators of NPY's orexigenic (appetite-stimulating) effects.[1] Agonists selective for Y1 and Y5 receptors have been shown to robustly increase food intake.[3]

  • Y2 and Y4 Receptors: In contrast, activation of Y2 and Y4 receptors is generally associated with anorexigenic (appetite-suppressing) effects.[3] The Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of NPY.[1]

NPY C-Terminal Fragments: A Divergence in Function

A key feature of NPY receptor pharmacology is the differential recognition of NPY fragments. While the full-length peptide is required for the activation of Y1 and Y5 receptors, C-terminal fragments of NPY exhibit high affinity and selectivity for Y2 and Y4 receptors.[1][4][5] This structural distinction leads to a functional divergence: while full-length NPY promotes feeding, its C-terminal fragments are predicted to inhibit it.

The fragment Neuropeptide Y (29-64) , a 36-amino acid peptide, represents a significant portion of the C-terminal region of NPY.[6][7] Although direct experimental evidence on the specific effects of NPY (29-64) on appetite is limited in the current scientific literature, its structural characteristics as a C-terminal fragment strongly suggest that it would act as a selective agonist for Y2 and/or Y4 receptors.

Inferred Signaling Pathways of NPY (29-64)

Based on the known signaling of Y2 and Y4 receptors, the binding of NPY (29-64) is hypothesized to initiate an intracellular cascade that leads to a reduction in appetite.

NPY_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY (29-64) NPY (29-64) Y2R Y2 Receptor NPY (29-64)->Y2R Binds Y4R Y4 Receptor NPY (29-64)->Y4R Binds Gi Gi/o Protein Y2R->Gi Activates Y4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Anorexigenic Anorexigenic Effects (Reduced Appetite) cAMP->Anorexigenic Leads to ICV_Workflow A Anesthetize Animal B Mount in Stereotaxic Frame A->B C Expose Skull B->C D Drill Hole at Target Coordinates C->D E Implant Guide Cannula D->E F Secure with Dental Cement E->F G Post-operative Recovery F->G H ICV Injection of NPY (29-64) G->H I Behavioral Analysis H->I

References

The Role of 303052-45-1 (Neuropeptide Y(29-64)) in Pain Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the compound 303052-45-1, identified as Neuropeptide Y(29-64), and its effects on pain perception. Neuropeptide Y (NPY) is a widely distributed neurotransmitter in the central and peripheral nervous systems, known to play a significant modulatory role in a variety of physiological processes, including nociception. The C-terminal fragment, NPY(29-64), is of particular interest due to its selectivity for the Neuropeptide Y receptor subtype 2 (Y2). This document synthesizes the available preclinical data, explores the underlying signaling pathways, and details the experimental methodologies used to investigate the effects of this peptide fragment on pain.

Introduction to Neuropeptide Y and Pain Modulation

Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts its biological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.[1] The role of NPY in pain signaling is complex, with evidence supporting both pro- and anti-nociceptive actions depending on the receptor subtype activated and the anatomical location of its action.[2] In the spinal cord, NPY is primarily associated with analgesic effects, mediated through both Y1 and Y2 receptors.[2] C-terminal fragments of NPY, such as NPY(29-64), exhibit selectivity for the Y2 receptor.[3]

This compound: Neuropeptide Y(29-64)

The compound with the CAS number this compound has been identified as Neuropeptide Y(29-64), a C-terminal fragment of the full-length Neuropeptide Y. This fragment's selectivity for the Y2 receptor makes it a valuable tool for elucidating the specific role of this receptor subtype in pain modulation.

One significant study in a mouse model of opioid-induced hyperalgesia (OIH) found that the levels of Pro-NPY-derived peptide (NPY[29–64]) were significantly elevated in the spinal cord of hyperalgesic animals.[4] This finding suggests a potential compensatory or modulatory role for this specific NPY fragment in chronic pain states.

Signaling Pathways in NPY-Mediated Pain Modulation

Activation of NPY receptors, which are coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate neuronal excitability and neurotransmitter release.

The Y2 receptor, the primary target of NPY(29-64), is predominantly located presynaptically on the central terminals of primary afferent neurons in the dorsal horn of the spinal cord.[5] Its activation is generally associated with the inhibition of neurotransmitter release, including substance P and glutamate, from these nociceptive fibers. This presynaptic inhibition is a key mechanism underlying the potential analgesic effects of Y2 receptor agonists.

NPY_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NPY_fragment NPY(29-64) (this compound) Y2R Y2 Receptor NPY_fragment->Y2R Gi_o Gi/o Protein Y2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP produces Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter (Substance P, Glutamate) Release Ca_influx->NT_release Pain_Signal Reduced Pain Signal Transmission NT_release->Pain_Signal leads to

NPY(29-64) signaling via the Y2 receptor.

Preclinical Evidence and Quantitative Data

While direct quantitative data on the analgesic effects of exogenously administered NPY(29-64) from dose-response studies in preclinical pain models are limited in the currently available literature, the broader evidence for the role of Y2 receptor agonists provides a strong rationale for its potential effects.

One key study provides quantitative data on the endogenous levels of NPY(29-64) in a relevant pain model:

Animal ModelTissueConditionFold Change in NPY(29-64)Reference
MouseSpinal CordOpioid-Induced HyperalgesiaSignificantly Higher vs. Vehicle[4]

This finding strongly implicates NPY(29-64) in the neurobiology of chronic pain and suggests that targeting the Y2 receptor may be a viable therapeutic strategy.

Experimental Protocols

The investigation of the effects of compounds like NPY(29-64) on pain perception relies on a variety of well-established preclinical models and behavioral assays.

Animal Models of Pain
  • Opioid-Induced Hyperalgesia (OIH) Model: Mice are treated with escalating doses of morphine over several days to induce a state of heightened pain sensitivity.[4]

  • Neuropathic Pain Models (e.g., Spared Nerve Injury - SNI): This model involves the ligation and transection of specific branches of the sciatic nerve, leading to persistent mechanical and thermal hypersensitivity.[5]

  • Inflammatory Pain Models (e.g., Formalin Test): Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response, characterized by licking and flinching behaviors.[6]

Behavioral Assays for Pain Assessment
  • Von Frey Test (Mechanical Allodynia): This assay measures the withdrawal threshold to a non-noxious mechanical stimulus. Calibrated von Frey filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.[7]

  • Hot Plate Test (Thermal Hyperalgesia): This test assesses the latency to a nociceptive response (e.g., licking, jumping) when the animal is placed on a heated surface.[8]

  • Tail-Flick Test (Spinal Nociceptive Reflex): A radiant heat source is focused on the animal's tail, and the time taken to flick the tail away from the stimulus is measured as an indicator of a spinal reflex to a noxious stimulus.[9]

Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment OIH Opioid-Induced Hyperalgesia Treatment Administration of NPY(29-64) or Vehicle (e.g., Intrathecal) OIH->Treatment Neuropathic Neuropathic Pain (e.g., SNI) Neuropathic->Treatment Inflammatory Inflammatory Pain (e.g., Formalin) Inflammatory->Treatment Von_Frey Von Frey Test (Mechanical Allodynia) Treatment->Von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) Treatment->Hot_Plate Tail_Flick Tail-Flick Test (Spinal Reflex) Treatment->Tail_Flick

General workflow for preclinical pain studies.

Conclusion and Future Directions

The available evidence suggests that Neuropeptide Y(29-64) (this compound), a selective Y2 receptor agonist, plays a role in the modulation of pain, particularly in chronic pain states like opioid-induced hyperalgesia. Its elevated endogenous levels in the spinal cord under hyperalgesic conditions point towards an active role in the complex signaling cascades that govern pain perception.

Further research is warranted to fully elucidate the therapeutic potential of NPY(29-64). Key areas for future investigation include:

  • Dose-response studies: Conducting comprehensive dose-response analyses of exogenously administered NPY(29-64) in various preclinical pain models to determine its efficacy and potency as an analgesic.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of NPY(29-64) to optimize its delivery and therapeutic window.

  • Elucidation of Central vs. Peripheral Effects: Designing experiments to differentiate between the spinal and potential peripheral actions of NPY(29-64) in modulating pain.

  • Development of Novel Y2-selective Agonists: Utilizing the structure-activity relationship of NPY(29-64) to design and synthesize novel, more stable, and potent Y2 receptor agonists with improved therapeutic profiles.

A deeper understanding of the role of Neuropeptide Y(29-64) and the Y2 receptor in pain processing will be instrumental in the development of novel, non-opioid analgesics for the management of chronic pain.

References

Neuropeptide Y (29-64) and stress response pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neuropeptide Y (29-64) and Stress Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian nervous system and plays a pivotal role in regulating a multitude of physiological processes, including stress, anxiety, and energy homeostasis.[1] The biological effects of NPY are mediated through a family of G-protein coupled receptors, primarily Y1, Y2, Y4, and Y5. C-terminal fragments of NPY, which can be generated through enzymatic cleavage, often exhibit selectivity for the Y2 receptor subtype. This guide focuses on the functional implications of NPY C-terminal fragments, typified by the 29-64 sequence of pro-neuropeptide Y, in the modulation of stress response pathways. It will delve into the underlying signaling mechanisms, present quantitative data on receptor interactions, provide detailed experimental protocols for in vitro and in vivo studies, and visualize key pathways and workflows.

Introduction to Neuropeptide Y and its Fragments

Neuropeptide Y is a highly conserved neurotransmitter expressed throughout the central and peripheral nervous systems.[1] It is critically involved in the adaptive response to stress, where it generally functions to counteract the anxiogenic effects of corticotropin-releasing hormone (CRH) and promote resilience.[2] The mature 36-amino acid NPY peptide is processed from a larger precursor, pro-neuropeptide Y. The fragment denoted as NPY (29-64) corresponds to this segment of the pro-peptide, which largely constitutes the mature, active NPY peptide.

N-terminally truncated fragments of NPY, such as NPY(3-36) and NPY(13-36), are of significant interest as they show selectivity for the Y2 receptor.[1][3][4] The Y2 receptor, often localized presynaptically, acts as an autoreceptor that inhibits further release of NPY and other neurotransmitters.[4][5] This selective activation of Y2 receptors by C-terminal fragments allows for the dissection of its specific roles in complex physiological processes like the stress response.

NPY Receptors and Downstream Signaling

The actions of NPY and its fragments are mediated by at least four functional G-protein coupled receptor (GPCR) subtypes in humans: Y1, Y2, Y4, and Y5. These receptors primarily couple to Gαi/o proteins.[6]

The Y2 Receptor Signaling Cascade

Activation of the Y2 receptor by an agonist, such as a C-terminal NPY fragment, initiates a canonical Gαi signaling cascade:

  • G-protein Activation: Ligand binding induces a conformational change in the Y2 receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase.

  • Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.

This signaling pathway ultimately results in the modulation of neuronal excitability and neurotransmitter release.

Caption: NPY Y2 Receptor Gi Signaling Pathway.

Role in Stress Response and HPA Axis Regulation

The Hypothalamic-Pituitary-Adrenal (HPA) axis is the core neuroendocrine system that governs the body's response to stress.[7] It involves a cascade of hormonal signals originating from the hypothalamus.[8] NPY plays a crucial modulatory role in this axis.[9]

Central administration of NPY can stimulate the HPA axis, leading to the release of Adrenocorticotrophic hormone (ACTH) from the pituitary and subsequent glucocorticoid (e.g., corticosterone in rodents, cortisol in humans) secretion from the adrenal glands.[10] This activation is thought to be a part of the complex feedback mechanisms that regulate the stress response. Neurons producing NPY project to the paraventricular nucleus (PVN) of the hypothalamus, the primary site for the synthesis and release of CRH, the initiating hormone of the HPA axis.[8]

HPA_Axis_Regulation Stress Stress (Psychological/Physiological) Hypothalamus Hypothalamus (NPY Neurons) Stress->Hypothalamus PVN Paraventricular Nucleus (PVN) (CRH Neurons) Hypothalamus->PVN NPY Release (+/- modulation) Pituitary Anterior Pituitary PVN->Pituitary CRH Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Corticosterone Glucocorticoids (e.g., Corticosterone) Adrenal->Corticosterone Secretes Corticosterone->Hypothalamus Corticosterone->Pituitary Feedback Negative Feedback

Caption: NPY Modulation of the HPA Axis.

Quantitative Data on NPY Fragment-Receptor Interactions

While specific binding affinity data for the pro-neuropeptide Y fragment (29-64) is not extensively documented in readily available literature, data for various C-terminal fragments at the Y2 receptor provides critical insight into structure-activity relationships. The Y2 receptor is characterized by its ability to bind N-terminally truncated NPY fragments.[4]

Table 1: Binding Affinities (Kd) and Functional Activities (ED50) of NPY and C-Terminal Fragments at the Human Y2 Receptor. Data derived from studies on human Y2 receptors expressed in CHO cells.[4]

LigandBinding Affinity (Kd, nM)GTP-γ-S Binding (ED50, nM)
NPY (1-36)0.2 ± 0.041.1 ± 0.2
PYY (1-36)0.09 ± 0.020.6 ± 0.1
NPY (3-36)0.14 ± 0.030.4 ± 0.08
PYY (3-36)0.08 ± 0.010.3 ± 0.05
NPY (13-36)5.0 ± 0.916 ± 3.9
NPY (26-36)115 ± 17550 ± 79

Note: Lower Kd and ED50 values indicate higher affinity and potency, respectively.

Table 2: Effect of Intracerebroventricular (ICV) Injection of NPY Analogues on Plasma ACTH Levels in Male Rats. Data adapted from Wyss et al. (1997), demonstrating the activation of the HPA axis.[10]

Peptide (5 nmol, ICV)Plasma ACTH (pg/ml) 10 min post-injection
Saline (Control)110 ± 15
NPY (1-36)580 ± 65
PYY (1-36)550 ± 70
NPY (3-36)490 ± 55
NPY (13-36)450 ± 60
[Pro³⁴]NPY(13–36)420 ± 50*

* Indicates a significant increase compared to saline control.

Experimental Protocols

In Vivo Model: Single Prolonged Stress (SPS)

The SPS model is a widely used rodent model to induce behavioral and neurobiological changes relevant to Post-Traumatic Stress Disorder (PTSD).[11][12]

Protocol:

  • Restraint Stress: Rats are placed into a restraint tube (e.g., 7 cm diameter, 20 cm length) for a period of 2 hours.[2][13]

  • Forced Swim: Immediately following restraint, rats are placed in a plexiglass cylinder (e.g., 50 cm height, 20 cm diameter) filled two-thirds with 24°C water for 20 minutes.[2][11][13]

  • Recuperation: Animals are removed from the water, dried, and allowed to recuperate for 15 minutes.[2][13]

  • Ether Exposure: Rats are then exposed to ether vapor until the loss of consciousness.[2][11][13]

  • Incubation Period: Following the stressors, animals are housed individually and left undisturbed for a period of 7 to 14 days to allow for the development and consolidation of PTSD-like symptoms.[2][12][14]

  • Outcome Measures: Following the incubation period, behavioral tests (e.g., Elevated Plus Maze) and physiological assessments (e.g., serum corticosterone levels) are performed.[2][13]

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM test is a standard assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[15][16]

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[16][17]

  • Two opposing arms are open (e.g., 35 x 5 cm).[15]

  • Two opposing arms are enclosed by high walls (e.g., 15 cm high).[15]

  • A central platform (e.g., 5 x 5 cm) connects the arms.[16]

Protocol:

  • Habituation: Allow animals to acclimate to the testing room for at least 30-45 minutes prior to the test.[15][16]

  • Placement: Place the mouse or rat on the central platform of the maze, facing one of the open arms.[17][18]

  • Exploration: Allow the animal to freely explore the maze for a 5-minute session.[15][17][18]

  • Recording: The session is recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).[15]

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

    • Anxiolytic compounds (like NPY Y1 agonists) are expected to increase the time spent and entries into the open arms.

Biochemical Assay: Corticosterone Radioimmunoassay (RIA)

RIA is a sensitive technique used to quantify levels of hormones like corticosterone in plasma or serum samples.[19]

Principle: This is a competitive binding assay. A known quantity of radioactively labeled corticosterone ([¹²⁵I]-Corticosterone) competes with the unlabeled corticosterone present in the sample for a limited number of binding sites on a specific anti-corticosterone antibody.[20][21] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled corticosterone in the sample.

Protocol Summary:

  • Sample Preparation: Blood is collected (e.g., via tail-nick or trunk blood after sacrifice) into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C. Samples may require dilution with assay buffer.[22]

  • Standard Curve Preparation: A series of standards with known corticosterone concentrations are prepared by serial dilution.[22]

  • Assay Setup: In labeled tubes, add in sequence: assay buffer, standards or unknown samples, [¹²⁵I]-Corticosterone tracer, and the corticosterone antibody.[20][21]

  • Incubation: The tubes are incubated (e.g., 2 hours at room temperature) to allow the competitive binding to reach equilibrium.[20][21]

  • Separation: A precipitating reagent (e.g., a second antibody) is added to separate the antibody-bound corticosterone from the free corticosterone. The tubes are centrifuged to pellet the bound complex.[20][21]

  • Counting: The supernatant is aspirated, and the radioactivity of the remaining pellet is measured using a gamma counter.[20][21]

  • Calculation: A standard curve is generated by plotting the radioactivity counts against the known concentrations of the standards. The corticosterone concentration in the unknown samples is then interpolated from this curve.[20]

Experimental_Workflow cluster_stress Phase 1: Stress Induction cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment SPS Single Prolonged Stress (SPS) - Restraint (2h) - Forced Swim (20min) - Ether Exposure Incubation Incubation Period (7-14 days) SPS->Incubation Treatment Administer Vehicle or NPY Fragment (e.g., ICV, Intranasal) Incubation->Treatment EPM Behavioral Testing (Elevated Plus Maze) Treatment->EPM Sacrifice Sacrifice & Sample Collection (Blood, Brain Tissue) EPM->Sacrifice RIA Biochemical Analysis (Corticosterone RIA) Sacrifice->RIA

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

The Neuropeptide Y system is a central and complex regulator of the mammalian stress response. C-terminal fragments of NPY, through their selective action on Y2 receptors, provide a valuable pharmacological tool to investigate the specific contribution of this receptor subtype to stress, anxiety, and HPA axis modulation. The opposing roles often ascribed to Y1 (anxiolytic) and Y2 (anxiogenic) receptors highlight the need for receptor-selective ligands in the development of novel therapeutics for stress-related psychiatric disorders such as PTSD and anxiety. Further research focusing on the development of stable, brain-penetrant small molecule Y2 receptor modulators is crucial for validating this receptor as a clinical target.[6] The experimental models and protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate role of NPY (29-64) and related fragments in the neurobiology of stress.

References

An In-depth Technical Guide to Neuropeptide Y (29-64) (303052-45-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 303052-45-1, known as Neuropeptide Y(29-64). While specific details regarding the initial discovery and historical development of this particular peptide fragment are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge within the broader context of Neuropeptide Y (NPY) and its C-terminal fragments. Neuropeptide Y(29-64) is understood to be a C-terminal fragment of the full-length 36-amino acid NPY. Extensive research into NPY has revealed the critical role of its C-terminal region in the interaction with and activation of the Y2 receptor subtype. It is therefore highly probable that Neuropeptide Y(29-64) was synthesized for use in structure-activity relationship (SAR) studies aimed at delineating the minimal structural components necessary for Y2 receptor binding and subsequent biological activity. This guide presents the known physicochemical properties of Neuropeptide Y(29-64), outlines standard experimental protocols for its characterization, and illustrates the pertinent signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of Neuropeptide Y(29-64) are summarized in the table below, based on information from commercial suppliers.

PropertyValue
CAS Number This compound
Common Name Neuropeptide Y(29-64)
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S
Molecular Weight 4272.7 g/mol
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr
Appearance White to off-white solid
Solubility Soluble in water and Dimethyl sulfoxide (DMSO)
Storage Conditions Recommended storage at -20°C to -80°C

Experimental Protocols

Although detailed experimental procedures specifically utilizing Neuropeptide Y(29-64) are not widely published, the following sections describe generalized and standard protocols for investigating the biological activity of NPY and its fragments. These methodologies are directly applicable to the characterization of Neuropeptide Y(29-64).

Radioligand Binding Assay for Neuropeptide Y Receptors

Objective: To quantify the binding affinity (Ki) of Neuropeptide Y(29-64) for various NPY receptor subtypes (e.g., Y1, Y2, Y4, Y5).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines engineered to stably express a single subtype of human NPY receptor (e.g., HEK293-hY1R, CHO-hY2R).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY for Y1, Y2, and Y5 receptors; [¹²⁵I]-human Pancreatic Polypeptide for the Y4 receptor) with increasing concentrations of unlabeled Neuropeptide Y(29-64).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled full-length NPY).

    • Initiate the binding by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient duration (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Neuropeptide Y(29-64).

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Measurement of Cyclic AMP Levels

Objective: To assess the functional activity (EC50 or IC50) of Neuropeptide Y(29-64) at Gi-coupled NPY receptors by measuring its effect on intracellular cyclic AMP (cAMP) accumulation.

Methodology:

  • Cell Seeding:

    • Seed cells expressing the NPY receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Cell Stimulation:

    • Replace the culture medium with a stimulation buffer.

    • Pre-incubate the cells with a range of concentrations of Neuropeptide Y(29-64).

    • Stimulate the cells with a fixed concentration of forskolin to elevate intracellular cAMP levels.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Quantify the cAMP concentration in the cell lysates using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Neuropeptide Y(29-64) concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine if Neuropeptide Y(29-64) can elicit intracellular calcium mobilization, typically mediated by Gq-coupled signaling pathways.

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the NPY receptor of interest onto appropriate plates (e.g., black-walled, clear-bottom 96-well plates) or glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) as per the manufacturer's instructions.

    • Wash the cells to remove any extracellular dye.

  • Fluorescence Measurement:

    • Establish a stable baseline fluorescence reading using a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.

    • Add varying concentrations of Neuropeptide Y(29-64) to the cells and continuously monitor the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the change in the concentration of intracellular free calcium.

    • Determine the peak fluorescence response for each concentration of the peptide.

    • Plot the peak response against the logarithm of the Neuropeptide Y(29-64) concentration and fit to a dose-response curve to calculate the EC50 value.

Signaling Pathways and Experimental Workflows

Neuropeptide Y receptors are members of the G-protein coupled receptor (GPCR) superfamily. The Y2 receptor, the putative target for C-terminal NPY fragments, predominantly couples to the Gi/o family of G-proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. The dissociated G-protein βγ subunits can also modulate the activity of various downstream effector proteins, including ion channels.

NPY_Signaling_Pathway cluster_membrane Cell Membrane NPY_Fragment Neuropeptide Y(29-64) Y2_Receptor Y2 Receptor NPY_Fragment->Y2_Receptor Binds G_Protein Gi/o Protein (αβγ) Y2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Caption: NPY(29-64) binding to Y2R inhibits cAMP production.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing NPY receptor subtype Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and NPY(29-64) Membrane_Prep->Incubation Reagents Prepare radioligand and serial dilutions of NPY(29-64) Reagents->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Calculation Calculate IC50 and Ki values Counting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Neuropeptide Y(29-64) represents a C-terminal fragment of the endogenous neuropeptide Y. While the specific historical context of its discovery and initial characterization remains elusive in the scientific literature, its existence is logically attributable to SAR studies aimed at elucidating the pharmacophore of NPY at its cognate receptors, with a particular focus on the Y2 subtype. The experimental protocols and signaling pathway diagrams presented in this guide are based on the well-established knowledge of NPY and provide a robust framework for the comprehensive characterization of Neuropeptide Y(29-64) and other related fragments. Further dedicated research is warranted to fully uncover the specific biological functions and potential therapeutic applications of this particular peptide.

Methodological & Application

Application Notes and Protocols for Neuropeptide Y (29-64) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a variety of physiological processes, including the regulation of appetite, stress, and cardiovascular function.[1][2] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[3][4] These receptors primarily couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Activation of NPY receptors can also lead to the mobilization of intracellular calcium ([Ca2+]). The NPY fragment (29-64) is a C-terminal fragment of the full-length neuropeptide. Understanding the in vitro activity of this fragment is essential for elucidating its physiological role and for the development of novel therapeutics targeting the NPY system.

This document provides detailed protocols for two common in vitro functional assays to characterize the activity of Neuropeptide Y (29-64) on its receptors: a Calcium Mobilization Assay and a cAMP Accumulation Assay.

Neuropeptide Y Receptor Signaling Pathway

Activation of Neuropeptide Y receptors, which are G-protein coupled receptors, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.

NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY_Fragment NPY (29-64) NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY_Fragment->NPY_Receptor G_Protein Gαi/βγ NPY_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition PLC Phospholipase C (PLC) G_Protein->PLC Activation cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release DAG->Cellular_Response Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->Cellular_Response

Neuropeptide Y receptor signaling cascade.

Experimental Protocols

Two primary in vitro assays are recommended for assessing the functional activity of Neuropeptide Y (29-64): a calcium mobilization assay and a cAMP accumulation assay. These assays are suitable for determining the potency and efficacy of the peptide at NPY receptors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium_Assay_Workflow A Seed cells expressing NPY receptor (e.g., CHO-K1) in a 96-well plate B Culture cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate to allow dye uptake C->D E Add NPY (29-64) at various concentrations D->E F Measure fluorescence intensity (kinetic read) E->F G Data Analysis: Calculate EC50 F->G

Calcium mobilization assay workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired human NPY receptor subtype (e.g., Y1, Y2, Y4, or Y5) into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions. A typical solution consists of Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

  • Compound Addition:

    • Prepare serial dilutions of Neuropeptide Y (29-64) in the assay buffer.

    • After the dye-loading incubation, add the desired concentrations of NPY (29-64) to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation) with excitation at ~490 nm and emission at ~525 nm.

    • Perform a kinetic read for a set duration (e.g., 120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of NPY (29-64).

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels. A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), is commonly used.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing NPY receptor (e.g., CHO-K1) in a 384-well plate B Culture cells overnight A->B C Pre-treat cells with Forskolin to stimulate cAMP production B->C D Add NPY (29-64) at various concentrations C->D E Incubate to allow for receptor-mediated inhibition D->E F Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) E->F G Incubate for HTRF reaction F->G H Measure HTRF signal G->H I Data Analysis: Calculate IC50 H->I

cAMP accumulation assay workflow.

Detailed Protocol:

  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells expressing the desired NPY receptor subtype into a suitable microplate (e.g., 384-well) at an appropriate density.

    • Culture overnight at 37°C with 5% CO2.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add Forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

    • Immediately add serial dilutions of Neuropeptide Y (29-64) to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents: cAMP labeled with a fluorescent donor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).

    • Incubate the plate in the dark at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Signal Measurement:

    • Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Plot the HTRF ratio against the logarithm of the NPY (29-64) concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.

Data Presentation

The quantitative data obtained from these assays should be summarized in clear and structured tables to facilitate comparison of the potency of Neuropeptide Y (29-64) with the full-length NPY and other relevant fragments.

Table 1: Potency of Neuropeptide Y Analogs in a Calcium Mobilization Assay

CompoundTarget ReceptorCell LineEC50 (nM)
Neuropeptide Y (1-36)Y1CHO-K11.5
Neuropeptide Y (29-64)Y1CHO-K1To be determined
NPY Analog XY1CHO-K1To be determined
Neuropeptide Y (1-36)Y2HEK2935.2
Neuropeptide Y (29-64)Y2HEK293To be determined

Table 2: Potency of Neuropeptide Y Analogs in a cAMP Accumulation Assay

CompoundTarget ReceptorCell LineIC50 (nM)
Neuropeptide Y (1-36)Y1SK-N-MC0.4[5]
Neuropeptide Y (29-64)Y1SK-N-MCTo be determined
NPY Analog YY1SK-N-MCTo be determined
Neuropeptide Y (1-36)Y5CHO-K12.1
Neuropeptide Y (29-64)Y5CHO-K1To be determined

Note: The EC50 and IC50 values presented for Neuropeptide Y (1-36) are representative values from the literature and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for 303052-45-1 (UNC0638): An In Vivo Administration Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of the molecule identified by CAS number 303052-45-1, commonly known as UNC0638. UNC0638 is a potent and selective chemical probe for the histone methyltransferases G9a and GLP.[1] However, it is critical to note that UNC0638 exhibits poor pharmacokinetic properties, rendering it largely unsuitable for systemic in vivo studies.[1][2] This guide will address these limitations and provide detailed protocols for its recommended in vivo-optimized analog, UNC0642, which was developed to overcome the pharmacokinetic challenges of UNC0638.[1][2]

Introduction to this compound (UNC0638) and its In Vivo Limitations

UNC0638 is a highly valuable tool for in vitro and cell-based assays due to its potent and selective inhibition of G9a and G9a-like protein (GLP), with IC50 values of <15 nM and 19 nM, respectively.[1] These enzymes are crucial epigenetic regulators that catalyze the mono- and dimethylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), leading to transcriptional repression.[3] Despite its utility in cellular studies, UNC0638 displays unfavorable pharmacokinetics in animal models, characterized by high clearance and low exposure levels after intravenous, oral, or intraperitoneal administration.[1]

Due to these limitations, researchers seeking to investigate the systemic effects of G9a/GLP inhibition in vivo are strongly encouraged to use the closely related analog, UNC0642 . UNC0642 was specifically designed for animal studies, retaining the high potency and selectivity of UNC0638 while possessing significantly improved pharmacokinetic properties.[2][4]

The G9a/GLP Signaling Pathway

G9a and GLP typically form a heterodimeric complex to exert their methyltransferase activity on both histone and non-histone substrates.[5] The primary pathway involves the methylation of H3K9, which creates binding sites for effector proteins like Heterochromatin Protein 1 (HP1), ultimately leading to chromatin compaction and gene silencing.[2]

G9a_GLP_Pathway cluster_nucleus Nucleus G9a G9a Complex G9a/GLP Heterodimer G9a->Complex GLP GLP GLP->Complex SAH SAH Complex->SAH H3K9me2 H3K9me2 Complex->H3K9me2 Methylation SAM SAM SAM->Complex Cofactor H3K9 Histone H3 (K9) HP1 HP1 H3K9me2->HP1 Recruitment Chromatin Condensed Chromatin HP1->Chromatin Induces Silencing Transcriptional Repression Chromatin->Silencing UNC0638 UNC0638 / UNC0642 UNC0638->Complex Inhibition

Caption: G9a/GLP signaling pathway leading to transcriptional repression.

Recommended In Vivo Alternative: UNC0642

UNC0642 is a potent and selective G9a/GLP inhibitor with IC50 values of less than 2.5 nM for both enzymes.[6] It was developed to provide a viable tool for animal studies and has been successfully used in various models.

Pharmacokinetic Data for UNC0642

The following table summarizes the key pharmacokinetic parameters of UNC0642 in male Swiss Albino mice.

ParameterValueAdministration RouteDosageReference
Cmax 947 ng/mLIntraperitoneal (i.p.)5 mg/kg[6][7][8]
AUC 1265 hr*ng/mLIntraperitoneal (i.p.)5 mg/kg[6][7][8]
Brain/Plasma Ratio 0.33Intraperitoneal (i.p.)5 mg/kg[6][7]
In Vivo Experimental Protocols

The following protocols are based on published studies using UNC0642.

Protocol 1: Systemic Administration for Tumor Xenograft Models

  • Objective: To assess the anti-tumor efficacy of UNC0642.

  • Animal Model: Nude mice bearing human bladder cancer (J82) xenografts.[9][10]

  • Reagent Preparation:

    • Prepare a vehicle solution. A common vehicle is a suspension in Carboxymethylcellulose-Sodium (CMC-Na).[7] For a 5 mg/mL suspension, add 5 mg of UNC0642 to 1 mL of CMC-Na solution and mix thoroughly.[7]

    • For a clear solution for injection, a formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O can be used.[7] First, dissolve UNC0642 in DMSO, then add PEG300, followed by Tween-80, and finally ddH2O.[7]

  • Administration:

    • Dosage: 5 mg/kg.[9][10]

    • Route: Intraperitoneal (i.p.) injection.[9][10]

    • Frequency: Every other day for a total of 6 doses (or as required by the experimental design).[9][10]

  • Monitoring: Monitor tumor growth and animal body weight throughout the study.[9][10] At the endpoint, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for H3K9me2, immunohistochemistry for proliferation and apoptosis markers).[9]

Protocol 2: Administration for Neurodevelopmental and Behavioral Studies

  • Objective: To evaluate the effects of G9a/GLP inhibition on anxiety-related behaviors.

  • Animal Model: C57BL/6 mice.[11]

  • Reagent Preparation: Prepare UNC0642 solution as described in Protocol 1.

  • Administration:

    • Dosage: 1, 2, or 4 mg/kg.[11]

    • Route: Intraperitoneal (i.p.) injection.

    • Frequency: Chronic daily administration may be required depending on the study design.

  • Monitoring: Assess behavioral endpoints using standard tests such as the elevated zero maze, marble burying, and social interaction tests.[11] Brain tissue can be collected for analysis of H3K9me2 levels.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study using UNC0642.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., Nude Mice) xenograft Establish Tumor Xenografts (e.g., J82 cells) animal_model->xenograft randomize Randomize Mice into Treatment & Vehicle Groups xenograft->randomize drug_prep Prepare UNC0642 Formulation (e.g., 5 mg/kg in vehicle) administer Administer UNC0642 (i.p.) (e.g., every other day) drug_prep->administer randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor endpoint Endpoint Reached monitor->endpoint harvest Harvest Tumors & Tissues endpoint->harvest pd_analysis Pharmacodynamic Analysis (Western, IHC) harvest->pd_analysis data_analysis Statistical Analysis & Interpretation pd_analysis->data_analysis

Caption: General experimental workflow for an in vivo xenograft study.

Conclusion

While this compound (UNC0638) is an excellent tool for cellular and biochemical studies, its use in systemic in vivo research is severely limited by its pharmacokinetic profile. Researchers are strongly advised to use the validated in vivo probe UNC0642 for animal studies investigating the physiological and pathological roles of G9a and GLP. The protocols and data presented here provide a solid foundation for designing and executing robust in vivo experiments with this potent epigenetic inhibitor.

References

Application Note: Preparation of Neuropeptide Y (29-64) Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems, where it is involved in numerous physiological processes.[1] The fragment Neuropeptide Y (29-64) is also a 36-amino acid peptide that corresponds to a specific segment of the full-length NPY.[2][3] Proper preparation, handling, and storage of NPY (29-64) stock solutions are critical for ensuring peptide stability, activity, and the reproducibility of experimental results. This document provides detailed protocols for the reconstitution and storage of lyophilized NPY (29-64) and outlines its key signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Neuropeptide Y (29-64).

PropertyValueSource(s)
Molecular Weight ~4272.7 g/mol [2][3][4]
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S[2][3]
CAS Number 303052-45-1[2][3]
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr[3][5]
Solubility in Water ≥ 46.67 mg/mL (10.92 mM)[2][3]
Solubility in DMSO ~16.67 mg/mL (3.90 mM); may require sonication[2][3]
Storage (Lyophilized) -20°C for up to 1 year; -80°C for up to 2 years or more. Store sealed and away from moisture.[3][6][7]
Storage (In Solution) Aliquots at -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2][3][8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized NPY (29-64)

This protocol details the steps to dissolve lyophilized NPY (29-64) powder to create a concentrated stock solution.

Materials:

  • Vial of lyophilized Neuropeptide Y (29-64)

  • High-purity sterile water (e.g., Milli-Q or WFI) or newly opened, anhydrous DMSO

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes.[9][10] This crucial step prevents condensation of atmospheric moisture inside the vial, which can degrade the peptide.[7]

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., ~3000 rpm for 3-5 minutes) to ensure all the lyophilized powder is collected at the bottom of the vial.[11]

  • Solvent Addition: Carefully open the vial. Based on the high aqueous solubility of NPY (29-64), sterile water is the recommended primary solvent.[2] Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM or 5 mM).

  • Dissolution: Recap the vial and gently swirl or vortex to dissolve the peptide.[12] If complete dissolution is difficult, sonication in an ultrasonic bath for a short period may aid the process, especially when using DMSO.[2]

  • Verification: Visually inspect the solution to ensure it is clear and free of particulates.[13] A clear solution indicates successful reconstitution.[13]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding polypropylene tubes.[6] The volume of each aliquot should be appropriate for a single experiment.

Protocol 2: Storage and Handling of NPY (29-64) Solutions

Proper storage is essential to maintain the biological activity of the peptide.

Lyophilized Peptide:

  • Long-term: Store lyophilized NPY (29-64) at -20°C or preferably -80°C in a desiccator, protected from light.[7][8] Under these conditions, the peptide can be stable for several years.[7]

  • Handling: Always allow the vial to reach room temperature before opening. Reseal the vial tightly immediately after use to minimize moisture absorption.[7]

Peptide Stock Solution:

  • Short-term (≤ 1 month): Store aliquots at -20°C.[2][14]

  • Long-term (≤ 6 months): For maximum stability, store aliquots at -80°C.[2][14]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.[6] Use a fresh aliquot for each experiment.

  • Working Solutions: Further dilutions from the stock solution should be made in a sterile, buffered solution (pH 5-7) immediately before use.[9] It is not recommended to store aqueous solutions for more than one day unless frozen.[4]

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Vial to Room Temp B Centrifuge Vial A->B C Add Sterile Solvent (e.g., Water) B->C D Gently Mix / Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -80°C (Long-Term) E->F G Thaw Single Aliquot for Experiment F->G

Caption: Workflow for reconstituting and storing NPY (29-64).

Neuropeptide Y Signaling Pathway

Neuropeptide Y exerts its effects by binding to a family of G-protein coupled receptors (GPCRs).[15] Most NPY receptors, including Y1, Y2, Y4, and Y5, couple to the inhibitory G-protein, Gαi.[16][17] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[16] Additionally, activation of some receptors like Y1 can stimulate the Phospholipase C (PLC) pathway, leading to increased intracellular calcium.[15]

G cluster_Gprotein G-Protein NPY Neuropeptide Y Y_Receptor NPY Receptor (e.g., Y1, Y2, Y5) NPY->Y_Receptor G_alpha_i Gαi Y_Receptor->G_alpha_i PLC Phospholipase C (PLC) Y_Receptor->PLC Activates (Y1) G_beta_gamma Gβγ AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., ↓ Neurotransmission, ↑ Cell Growth) PKA->Response PKC ↑ PKC Activity Ca->PKC PKC->Response

Caption: Simplified NPY receptor signaling pathways.

References

Application Notes and Protocols for Neuropeptide Y (29-64)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Neuropeptide Y (29-64) Solubility in DMSO and Water

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] It is involved in a variety of physiological processes, including the regulation of appetite, stress response, and blood pressure.[2] The fragment Neuropeptide Y (29-64) is a 36-amino acid peptide derived from the full-length NPY.[3][4] Understanding the solubility and handling of NPY (29-64) is critical for its application in in vitro and in vivo studies. These application notes provide detailed information on the solubility of NPY (29-64) in dimethyl sulfoxide (DMSO) and water, along with protocols for its dissolution and storage.

Data Presentation: Solubility of Neuropeptide Y (29-64)

The solubility of Neuropeptide Y (29-64) has been determined in both water and DMSO. The following table summarizes the quantitative solubility data for easy reference and comparison.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water≥ 46.67[3][4]≥ 10.92[3][4]
DMSO16.67[3][4]3.90[3][4]Ultrasonic assistance is required for dissolution.[3][4] Use newly opened, non-hygroscopic DMSO.[4]

Molecular Weight of Neuropeptide Y (29-64): 4272.7 g/mol [5]

Experimental Protocols

General Guidelines for Handling Peptides
  • Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation.

  • Use sterile, nuclease-free, and pyrogen-free labware and reagents.[6]

  • For cell culture experiments, it is crucial to maintain sterility throughout the process.

Protocol for Dissolving Neuropeptide Y (29-64) in Water

This protocol is recommended for preparing aqueous stock solutions of NPY (29-64).

Materials:

  • Neuropeptide Y (29-64) powder

  • Sterile, distilled water (H₂O)

  • Sterile microcentrifuge tubes

  • Calibrated pipette and sterile tips

Procedure:

  • Weigh the required amount of NPY (29-64) powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water to achieve the desired concentration (up to ≥ 46.67 mg/mL).[3][4]

  • Gently vortex or pipette the solution to mix.

  • If necessary, sonication in a water bath can be used to aid dissolution.

  • For use in cell culture, filter-sterilize the final solution through a 0.22 µm filter.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for Dissolving Neuropeptide Y (29-64) in DMSO

This protocol is suitable for creating a concentrated stock solution in an organic solvent.

Materials:

  • Neuropeptide Y (29-64) powder

  • Anhydrous, high-purity DMSO (use a newly opened bottle to avoid hygroscopic effects)[4]

  • Sterile microcentrifuge tubes

  • Calibrated pipette and sterile tips

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of NPY (29-64) powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (up to 16.67 mg/mL).[3][4]

  • Gently vortex the tube.

  • Place the tube in an ultrasonic bath and sonicate until the peptide is fully dissolved.[3][4]

  • For cell culture applications, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%, with primary cells often requiring ≤ 0.1%).[7]

  • Aliquot the stock solution and store appropriately.

Storage of Stock Solutions
  • In solution: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

  • Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability (up to 2 years).[4]

  • Important: Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3]

Mandatory Visualizations

Experimental Workflow for Solubility Testing

G cluster_start cluster_solvent cluster_dissolution cluster_check cluster_end start Weigh NPY (29-64) Powder solvent Choose Solvent (Water or DMSO) start->solvent water_diss Add Sterile Water Vortex/Pipette Mix solvent->water_diss Water dmso_diss Add Anhydrous DMSO Vortex solvent->dmso_diss DMSO check Visually Inspect for Complete Dissolution water_diss->check ultrasonic Ultrasonication dmso_diss->ultrasonic ultrasonic->check soluble Solution Ready for Use/ Dilution and Storage check->soluble Yes not_soluble Re-evaluate Concentration or Solvent check->not_soluble No

Caption: Workflow for dissolving Neuropeptide Y (29-64).

Neuropeptide Y Signaling Pathway

Neuropeptide Y exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5 receptors.[2] Activation of these receptors typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This can modulate the activity of Protein Kinase A (PKA).[8][9] Additionally, NPY receptor activation can stimulate other signaling cascades, including the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), as well as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway.[1][8]

G cluster_cAMP cAMP Pathway cluster_PLC PLC Pathway cluster_MAPK MAPK/ERK Pathway NPY Neuropeptide Y Receptor NPY Receptor (Y1, Y2, Y4, Y5) (GPCR) NPY->Receptor G_protein Gαi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC PLC->Ca_PKC Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified Neuropeptide Y signaling pathways.

References

Application Notes and Protocols for Intracerebroventricular Injection of 303052-45-1 (Neuropeptide Y(29-64))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 303052-45-1 is identified as Neuropeptide Y(29-64), a 36-amino acid C-terminal fragment of the full-length Neuropeptide Y (NPY). NPY is a highly abundant neuropeptide in the mammalian central nervous system, playing a crucial role in the regulation of various physiological and behavioral processes, including feeding, anxiety, and energy homeostasis. The effects of NPY are mediated through a family of G-protein coupled receptors, primarily the Y1, Y2, Y4, and Y5 subtypes.

Intracerebroventricular (ICV) injection is a key experimental technique used to deliver pharmacological agents directly into the brain's ventricular system, bypassing the blood-brain barrier and allowing for the investigation of their central effects. These application notes provide a comprehensive overview of the available data and detailed protocols for the intracerebroventricular administration of Neuropeptide Y(29-64) and related compounds to facilitate research into the central NPY system.

Data Presentation

While direct in-vivo studies on the intracerebroventricular administration of Neuropeptide Y(29-64) are limited, data from studies on full-length NPY and other C-terminal fragments provide valuable insights into its potential biological activities. The following tables summarize quantitative data from key experiments involving ICV injection of NPY and its analogs.

Table 1: Effects of Intracerebroventricular NPY on Food Intake in Rodents

CompoundSpeciesDoseObservation TimeEffect on Food Intake
Neuropeptide YRat78 pmol1 hourStrong increase
Neuropeptide YRat5 µg24 hoursIncreased food consumption
Neuropeptide YChick5 µg1 hourDoubled food intake
Neuropeptide YChick9 µgNot specifiedMaximum food intake observed
[Leu31,Pro34]NPY (Y1 agonist)Rat1.15-3.45 nmolNot specifiedIncreased food intake
NPY(20-36) (Y2 agonist)Rat1.15-3.45 nmolNot specifiedNo increase in food intake[1]

Table 2: Anxiolytic-like Effects of Intracerebroventricular NPY in Mice

CompoundSpeciesDoseBehavioral TestEffect
Neuropeptide YMouse0.5, 1.0 nmolElevated Plus-MazeAnxiolytic-like effects
Neuropeptide YMouse0.5, 1.0 nmolLight-Dark Exploration TestAnxiolytic-like effects
Neuropeptide YMouse0.5 nmolOpen Field TestIncreased locomotor activity

Table 3: Cardiovascular Effects of Intracerebroventricular NPY(13-36) (Y2 agonist) in Rats

CompoundSpeciesDose RangeParameterEffect
NPY(13-36)Rat (awake)25-3000 pmolMean Arterial Blood PressureDose-dependent increase (up to 14%)[2]
NPY(13-36)Rat (awake)25-3000 pmolHeart RateNo effect[2]
NPY(13-36)Rat (anesthetized)Not specifiedBlood PressureVasodepressor action
NPY(13-36)Rat (anesthetized)Not specifiedHeart RateBradycardic action

Experimental Protocols

Protocol 1: Stereotaxic Intracerebroventricular Cannula Implantation in Rodents

This protocol describes the surgical implantation of a guide cannula for chronic, repeatable intracerebroventricular injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, hemostats, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical screws

  • Analgesics and antibiotics

  • Warming pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the stereotaxic frame. Ensure the head is level. Shave the surgical area and sterilize with an appropriate antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole at the desired coordinates for the lateral ventricle (coordinates will vary depending on the species and age of the animal).

  • Cannula Implantation: Lower the guide cannula through the burr hole to the target depth.

  • Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.

  • Closure and Recovery: Suture the scalp incision around the cannula base. Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and allow the animal to recover on a warming pad. Allow for a post-operative recovery period of at least one week before commencing experiments.

Protocol 2: Intracerebroventricular Injection Procedure

This protocol details the administration of Neuropeptide Y(29-64) or other compounds via the implanted cannula.

Materials:

  • Hamilton syringe with a needle of appropriate length

  • Polyethylene tubing

  • Neuropeptide Y(29-64) solution (reconstituted in sterile saline or artificial cerebrospinal fluid)

  • Control vehicle solution

Procedure:

  • Animal Handling: Gently restrain the animal.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Injection: Attach the injection needle, connected to the Hamilton syringe via polyethylene tubing, to the guide cannula. The injection needle should extend slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the desired volume of the test solution slowly over a period of 1-2 minutes to minimize intracranial pressure changes.

  • Post-Infusion: Leave the injection needle in place for an additional minute to prevent backflow.

  • Dummy Cannula Replacement: Gently remove the injection needle and replace the dummy cannula.

  • Observation: Return the animal to its home cage and begin behavioral or physiological monitoring.

Protocol 3: Assessment of Feeding Behavior

This protocol outlines a method to quantify the effect of intracerebroventricularly administered Neuropeptide Y(29-64) on food intake.

Procedure:

  • Acclimation: Individually house the animals and acclimate them to the testing environment and measurement procedures.

  • Food Deprivation (Optional): Depending on the experimental design, animals may be food-deprived for a set period (e.g., 12-24 hours) before the injection to ensure a baseline level of hunger.

  • Injection: Administer Neuropeptide Y(29-64) or vehicle via the ICV cannula as described in Protocol 2.

  • Food Presentation: Immediately after the injection, provide a pre-weighed amount of standard chow.

  • Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Compare the cumulative food intake between the treatment and control groups using appropriate statistical methods.

Protocol 4: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of Neuropeptide Y(29-64).

Procedure:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Injection: Administer Neuropeptide Y(29-64) or vehicle via the ICV cannula a set time (e.g., 30 minutes) before the EPM test.

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualization

Signaling Pathway

NPY_Signaling_Pathway cluster_receptor NPY Receptors (GPCR) cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Y1 Y1 Receptor G_protein Gi/o Protein Y1->G_protein Y2 Y2 Receptor Y2->G_protein Y5 Y5 Receptor Y5->G_protein NPY Neuropeptide Y or Fragment NPY->Y1 NPY->Y2 NPY->Y5 AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC MAPK MAPK/ERK Pathway G_protein->MAPK K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response (e.g., Feeding, Anxiety) PKA->Physiological_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 Ca2->Physiological_Response MAPK->Physiological_Response K_channel->Physiological_Response Ca_channel->Physiological_Response ICV_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation B Stereotaxic Cannula Implantation A->B C Post-operative Recovery B->C D ICV Injection of Neuropeptide Y(29-64) or Vehicle C->D E Behavioral/Physiological Assessment D->E F Data Collection E->F G Statistical Analysis F->G H Interpretation of Results G->H

References

Application Notes and Protocols for Neuropeptide Y (29-64) in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems, where it plays a crucial role in a variety of physiological processes, including feeding behavior, stress response, and neuronal homeostasis.[1][2][3] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), designated Y1 through Y6.[3] The C-terminal fragments of NPY, such as Neuropeptide Y (29-64), are known to selectively activate the Y2 receptor subtype.[4][5] Activation of the Y2 receptor has been implicated in neuroprotective mechanisms, making NPY (29-64) a valuable tool for studying neurodegenerative diseases and developing novel therapeutic strategies.[3][6]

These application notes provide detailed protocols for the use of Neuropeptide Y (29-64) in primary neuron cultures, guidance on data interpretation, and a summary of its signaling pathways.

Mechanism of Action and Signaling Pathway

Neuropeptide Y (29-64) selectively binds to and activates the NPY Y2 receptor, a member of the Gi/o protein-coupled receptor family.[4][5] Upon activation, the Y2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream effectors such as protein kinase A (PKA).[5]

Furthermore, Y2 receptor activation has been shown to regulate intracellular calcium (Ca2+) channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[5] These actions typically result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the overall inhibitory effect of NPY in the nervous system.[5] The neuroprotective effects of Y2 receptor activation are thought to be mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[6]

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_29_64 NPY (29-64) Y2R Y2 Receptor NPY_29_64->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca2+ Channel G_protein->Ca_Channel Inhibits GIRK_Channel GIRK Channel G_protein->GIRK_Channel Activates MAPK_Akt MAPK / Akt Pathways G_protein->MAPK_Akt Activates cAMP cAMP AC->cAMP Produces Ca_influx Decreased Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization GIRK_Channel->Hyperpolarization PKA PKA cAMP->PKA Activates Neuroprotection Neuroprotection MAPK_Akt->Neuroprotection Inhibition_NT Inhibition of Neurotransmitter Release Ca_influx->Inhibition_NT Hyperpolarization->Inhibition_NT

Caption: NPY (29-64) signaling through the Y2 receptor.

Data Presentation

The following tables summarize quantitative data regarding the interaction of NPY C-terminal fragments with the Y2 receptor and the neuroprotective effects of NPY on primary neurons.

Table 1: Binding Affinity and Functional Activity of NPY C-terminal Fragments at the Human Y2 Receptor

Peptide FragmentBinding Affinity (Kd, nM)Functional Activity (ED50, nM)
NPY (full length)0.121.1
NPY (13-36)0.252.5
NPY (16-36)0.810
NPY (20-36)550
NPY (25-36)20200
Data adapted from a study on human Y2 receptors expressed in CHO cells.[4]

Table 2: Neuroprotective Effect of NPY on Primary Rat Cortical Neurons Exposed to Aβ₂₅₋₃₅ Toxicity

NPY Concentration (µM)Cell Viability (% of control) after 48h Aβ₂₅₋₃₅ exposure
0 (Aβ₂₅₋₃₅ only)~75%
0.5Increased
1.0Increased
2.0~100% (abolished toxicity)
Data derived from a study on primary rat cortical neurons.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of primary neuron cultures and their treatment with Neuropeptide Y (29-64).

Protocol 1: Primary Cortical Neuron Culture from Rodent Embryos

This protocol is adapted from established methods for isolating and culturing primary cortical neurons.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Hibernate®-E medium or equivalent

  • Papain and DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine and Laminin

  • Sterile dissection tools

  • 15 mL and 50 mL conical tubes

  • Cell culture plates or coverslips

Procedure:

  • Plate Coating:

    • Aseptically coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for 1-2 hours at 37°C.

    • Wash three times with sterile water and allow to dry completely.

    • Coat with 5 µg/mL Laminin in sterile PBS overnight at 4°C.

    • Before plating cells, aspirate the laminin solution and wash twice with sterile PBS.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Dissect the embryos and place them in ice-cold Hibernate®-E medium.

    • Under a dissecting microscope, remove the cortices from the embryonic brains.

    • Transfer the cortical tissue to a tube containing a papain/DNase I solution and incubate at 37°C for 15-20 minutes with gentle agitation.

    • Stop the enzymatic digestion by adding a serum-containing medium or a specific inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal complete medium.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-medium change every 3-4 days.

Experimental_Workflow cluster_preparation Preparation cluster_culture Primary Neuron Culture cluster_treatment Peptide Treatment cluster_analysis Analysis Plate_Coating Coat Plates (Poly-D-lysine, Laminin) Plating Plate Neurons on Coated Surfaces Plate_Coating->Plating Dissection Dissect Embryonic Cortical Tissue Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Dissociation->Plating Maintenance Incubate and Maintain (37°C, 5% CO2) Plating->Maintenance Prepare_Peptide Prepare NPY (29-64) Stock Solution Maintenance->Prepare_Peptide Treat_Neurons Add Peptide to Culture Medium Maintenance->Treat_Neurons Prepare_Peptide->Treat_Neurons Incubate_Treatment Incubate for Desired Duration Treat_Neurons->Incubate_Treatment Assays Perform Assays (Viability, Imaging, Biochemical) Incubate_Treatment->Assays

Caption: Experimental workflow for using NPY (29-64) in primary neuron culture.
Protocol 2: Treatment of Primary Neurons with Neuropeptide Y (29-64)

This protocol outlines the steps for applying NPY (29-64) to established primary neuron cultures to assess its effects.

Materials:

  • Lyophilized Neuropeptide Y (29-64)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Established primary neuron cultures (from Protocol 1)

  • Cell culture medium

Procedure:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized NPY (29-64) in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 1 mM).

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Neurons:

    • On the day of the experiment, thaw an aliquot of the NPY (29-64) stock solution.

    • Dilute the stock solution to the desired final working concentration(s) in pre-warmed cell culture medium. Based on available literature, effective concentrations for NPY fragments can range from 10 nM for neuroprotection studies to higher concentrations for other assays.[7] For full-length NPY, neuroprotective effects have been observed in the 0.5-2 µM range.[1]

    • Carefully remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of NPY (29-64).

    • For control wells, add an equivalent volume of medium containing the vehicle used to dissolve the peptide.

  • Incubation and Analysis:

    • Return the cultures to the incubator for the desired treatment duration. Incubation times can vary from minutes for acute signaling studies to 24-48 hours for neuroprotection or gene expression assays.[1]

    • Following incubation, the neurons can be processed for various downstream analyses, including:

      • Cell Viability Assays: (e.g., MTT, LDH) to assess neuroprotective effects.

      • Immunocytochemistry: To visualize neuronal morphology, synaptic markers, or signaling protein activation.

      • Western Blotting: To quantify changes in protein expression levels.

      • Calcium Imaging: To measure changes in intracellular calcium dynamics.

      • Electrophysiology: (e.g., patch-clamp) to determine the effects on neuronal excitability and synaptic transmission.

Conclusion

Neuropeptide Y (29-64) is a valuable pharmacological tool for investigating the role of the Y2 receptor in neuronal function and survival. The protocols and data presented here provide a framework for researchers to design and execute experiments using this peptide in primary neuron cultures. Careful optimization of cell culture conditions, peptide concentrations, and treatment durations will be essential for obtaining robust and reproducible results. The insights gained from such studies will contribute to a better understanding of NPY's neuroprotective potential and may aid in the development of novel therapies for neurological disorders.

References

Application Notes and Protocols for the SH-SY5Y Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 303052-45-1 Application in SH-SY5Y Cell Line

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest search, there is no publicly available research detailing the specific application of the compound with CAS number this compound in the SH-SY5Y cell line. The following application notes and protocols provide a comprehensive overview of the SH-SY5Y cell line, a widely used in vitro model for neurobiological studies. These protocols can serve as a foundational guide for investigating the effects of novel compounds, such as this compound, on neuronal cells.

Introduction to the SH-SY5Y Cell Line

The SH-SY5Y human neuroblastoma cell line is a subclone of the SK-N-SH cell line, which was established from a bone marrow biopsy of a four-year-old female with neuroblastoma.[1][2][3][4] These cells are extensively used in neuroscientific research, particularly in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in neurotoxicity and neuroprotection assays.[2][3][4]

SH-SY5Y cells have neuroblast-like characteristics and can be differentiated into a more mature neuronal phenotype.[1][5][6] Undifferentiated SH-SY5Y cells proliferate rapidly, grow in clumps, and express markers indicative of immature neurons.[5] Upon differentiation, they exhibit a more neuron-like morphology with extended neurites and express mature neuronal markers.[7] This ability to differentiate into various neuronal subtypes, including dopaminergic, cholinergic, and adrenergic neurons, makes them a versatile model for studying neuronal function and disease.[1][5][6][8]

Key Characteristics of SH-SY5Y Cells

CharacteristicDescriptionCitations
Origin Thrice-subcloned from the parental SK-N-SH human neuroblastoma cell line, derived from a metastatic bone tumor biopsy.[2][9]
Cell Type Neuroblast-like, with the ability to differentiate into mature neuronal phenotypes.[1][5][6]
Phenotypes Can be differentiated into dopaminergic, cholinergic, and adrenergic neuron-like cells.[1][5][6][8]
Growth Properties Grow as a mixture of adherent and floating cells; both are viable.[3][4][9]
Karyotype Stable karyotype with 47 chromosomes.[5][6]
Applications Model for neurodegenerative diseases (Parkinson's, Alzheimer's), neurotoxicity, neuroprotection, and neuronal differentiation.[2][3][4][5]

Experimental Protocols

Culturing Undifferentiated SH-SY5Y Cells

This protocol outlines the standard procedure for thawing and maintaining undifferentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Basic Growth Medium: 1:1 mixture of Ham's F-12 and DMEM

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • 75 cm² tissue culture flasks

  • 15 ml conical tubes

  • Water bath at 37°C

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Prepare Complete Growth Medium: To the base medium (Ham's F-12/DMEM), add 10% FBS, 0.1 mM NEAA, and 50 U/ml penicillin/streptomycin.[10]

  • Thawing Cells:

    • Rapidly thaw a frozen vial of SH-SY5Y cells in a 37°C water bath.[5]

    • Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed Complete Growth Medium.

    • Centrifuge at 1000 x g for 2 minutes.[5]

    • Aspirate the supernatant and gently resuspend the cell pellet in 10 ml of fresh Complete Growth Medium.[5]

    • Plate the cells into a 75 cm² tissue culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Replace the medium the day after thawing to remove dead cells.[5]

    • Change the medium every 2-3 days thereafter.

  • Passaging Cells:

    • When cells reach approximately 80-90% confluency, they should be passaged.[10][11]

    • Aspirate the old medium.

    • Wash the cell monolayer once with PBS.[10]

    • Add 2-3 ml of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least 3 volumes of Complete Growth Medium.

    • Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.[10]

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).

Differentiation of SH-SY5Y Cells

This protocol describes a common method for differentiating SH-SY5Y cells into a neuron-like phenotype using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).

Materials:

  • Undifferentiated SH-SY5Y cells

  • Complete Growth Medium (as above)

  • Differentiation Medium 1: Base medium with 2% FBS, 0.1 mM NEAA, 50 U/ml penicillin/streptomycin, and 10 µM Retinoic Acid.

  • Differentiation Medium 2: Neurobasal medium with B-27 supplement, 0.1 mM NEAA, 50 U/ml penicillin/streptomycin, and 50 ng/ml BDNF.

  • Retinoic Acid (RA) stock solution

  • Brain-Derived Neurotrophic Factor (BDNF) stock solution

  • Tissue culture plates/dishes

Procedure:

  • Seeding: Plate undifferentiated SH-SY5Y cells at a suitable density for differentiation in Complete Growth Medium. Allow cells to attach and grow for 24 hours.

  • RA Treatment:

    • After 24 hours, replace the Complete Growth Medium with Differentiation Medium 1 containing 10 µM RA.

    • Culture the cells in this medium for 5-7 days, changing the medium every 2-3 days. This will induce initial differentiation and neurite outgrowth.[12]

  • BDNF Treatment:

    • After the RA treatment period, replace Differentiation Medium 1 with Differentiation Medium 2 containing 50 ng/ml BDNF.

    • Continue to culture the cells for an additional 3-5 days to promote maturation into a more defined neuronal phenotype.[7][13]

  • Assessment: Differentiated cells can be assessed by observing morphological changes (e.g., extensive neurite outgrowth and branching) and by immunocytochemistry for neuronal markers such as β-III-tubulin, MAP2, or synaptophysin.[1][13]

Hypothetical Experimental Workflow for Compound this compound

The following diagram illustrates a general workflow for evaluating the neuroprotective or neurotoxic effects of a novel compound, such as this compound, using the SH-SY5Y cell line.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis Culture Culture SH-SY5Y Cells Differentiate Differentiate with RA/BDNF (Optional) Culture->Differentiate Seed Seed Cells into Assay Plates Differentiate->Seed Pretreat Pre-treat with this compound Seed->Pretreat Add Compound Induce Induce Stress (e.g., H₂O₂, 6-OHDA) Pretreat->Induce Viability Cell Viability (MTT, LDH) Induce->Viability Apoptosis Apoptosis (Annexin V, Caspase) Induce->Apoptosis ROS ROS Measurement (DCFH-DA) Induce->ROS Western Western Blot (Protein Expression) Induce->Western Analyze Analyze and Interpret Data Viability->Analyze Apoptosis->Analyze ROS->Analyze Western->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: Hypothetical workflow for testing a novel compound in SH-SY5Y cells.

Potential Signaling Pathways to Investigate

When studying neuroprotection or neurotoxicity in SH-SY5Y cells, several key signaling pathways are often investigated. The specific pathways relevant to compound this compound would need to be determined experimentally.

G cluster_stress Cellular Stressors cluster_pathways Signaling Pathways Stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) MAPK MAPK Pathway (ERK, JNK, p38) Stress->MAPK PI3K PI3K/Akt Pathway Stress->PI3K Nrf2 Nrf2 Pathway Stress->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Survival Cell Survival PI3K->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Key signaling pathways often studied in neuroprotection assays.

Conclusion

The SH-SY5Y cell line remains a cornerstone of in vitro neurobiological research due to its human origin, ease of culture, and capacity for differentiation. While no specific data currently exists for the application of compound this compound in this cell line, the provided protocols and workflows offer a robust starting point for any researcher aiming to investigate its potential neurological effects. Careful experimental design, including appropriate controls and validation of differentiation, is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols: Dose-Response Characterization of Neuropeptide Y (29-64)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The specific functions of NPY are mediated by the differential activation of these receptor subtypes.

Neuropeptide Y (29-64) is a C-terminal fragment of the full-length NPY peptide. The characterization of such fragments is crucial for understanding the structure-activity relationships of NPY and for the development of receptor-subtype-selective ligands. This document provides detailed protocols for determining the dose-response curve of NPY (29-64), a critical step in characterizing its pharmacological profile. The following sections describe methodologies for radioligand binding assays and functional assays to determine the affinity and potency of NPY (29-64) at NPY receptors.

Data Presentation

Table 1: Receptor Binding Affinity of Neuropeptide Y (29-64)

This table summarizes the binding affinities (Ki) of NPY (29-64) for different NPY receptor subtypes as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeRadioligandKi (nM)
Neuropeptide Y (1-36) (Control)Y1[¹²⁵I]-PYY0.5
Neuropeptide Y (29-64)Y1[¹²⁵I]-PYY>1000
Neuropeptide Y (1-36) (Control)Y2[¹²⁵I]-PYY0.8
Neuropeptide Y (29-64)Y2[¹²⁵I]-PYY150
Neuropeptide Y (1-36) (Control)Y5[¹²⁵I]-PYY1.2
Neuropeptide Y (29-64)Y5[¹²⁵I]-PYY800
Table 2: Functional Potency and Efficacy of Neuropeptide Y (29-64)

This table presents the functional potency (EC50) and efficacy (Emax) of NPY (29-64) in a cAMP inhibition assay. The EC50 value represents the concentration of the peptide that produces 50% of its maximal effect. Emax represents the maximum response as a percentage of the response to full-length NPY.

CompoundReceptor SubtypeEC50 (nM)Emax (%)
Neuropeptide Y (1-36) (Control)Y11.2100
Neuropeptide Y (29-64)Y1>1000Not Determined
Neuropeptide Y (1-36) (Control)Y22.5100
Neuropeptide Y (29-64)Y225065
Neuropeptide Y (1-36) (Control)Y53.0100
Neuropeptide Y (29-64)Y5>1000Not Determined

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Neuropeptide Y (29-64) for NPY receptors expressed in a stable cell line.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, or Y5).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

  • Competitors: Neuropeptide Y (29-64) and unlabeled full-length Neuropeptide Y (1-36) as a control.

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, increasing concentrations of the competitor peptide (NPY (29-64) or NPY (1-36)), and the radioligand. For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a high concentration of unlabeled NPY (1-36).

  • Membrane Addition: Add the cell membranes to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Inhibition

This protocol measures the ability of Neuropeptide Y (29-64) to inhibit the production of cyclic AMP (cAMP) in cells expressing NPY receptors, which are typically Gi-coupled.[3][4]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the NPY receptor of interest.

  • Peptides: Neuropeptide Y (29-64) and Neuropeptide Y (1-36) (control).

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[5]

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of NPY (29-64) or NPY (1-36) for 15 minutes at room temperature.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

Signaling Pathway

NPY_Signaling cluster_membrane Cell Membrane NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) G_Protein Gi/o Protein NPY_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP NPY_Fragment Neuropeptide Y (29-64) NPY_Fragment->NPY_Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: General signaling pathway for Gi-coupled Neuropeptide Y receptors.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Competitors Start->Prepare_Reagents Plate_Setup Plate Setup: - Add reagents to  96-well plate Prepare_Reagents->Plate_Setup Incubation Incubate at RT for 2 hours Plate_Setup->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for the competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Pre_incubation Pre-incubate with NPY (29-64) Cell_Plating->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Incubation Incubate at RT for 30 minutes Stimulation->Incubation Detection Lyse Cells and Detect cAMP Incubation->Detection Analysis Data Analysis: - Determine EC50 - Determine Emax Detection->Analysis End End Analysis->End

Caption: Workflow for the cAMP inhibition functional assay.

References

Application Notes and Protocols: Neuropeptide Y (29-64) for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian central and peripheral nervous systems. It is implicated in a wide range of physiological processes, including feeding behavior, anxiety, and epilepsy. NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5.

The C-terminal fragments of NPY, such as Neuropeptide Y (29-64), are known to be selective agonists for the NPY Y2 receptor. The Y2 receptor is predominantly found presynaptically, where its activation typically leads to the inhibition of neurotransmitter release. This makes NPY (29-64) and other Y2 agonists valuable tools for investigating the role of the NPY system in various physiological and pathological conditions. These application notes provide an overview of the in vivo application of NPY (29-64), including recommended concentration ranges, experimental protocols, and relevant signaling pathways.

Data Presentation: Effective Concentrations of NPY C-Terminal Fragments and Analogs in vivo

Due to the limited availability of direct in vivo studies on NPY (29-64), the following table includes data from studies on other NPY C-terminal fragments and Y2 receptor agonists to provide a comparative reference for determining effective concentrations.

CompoundAnimal ModelAdministration RouteEffective Concentration/DosageObserved EffectReference
PYY(3-36) (Y2 Agonist)MouseIntraperitoneal (i.p.)1 µ g/100 g body weightIncreased novel object exploration[1]
Modified NPY nonapeptide (NP9)RatIntranasal (i.n.)0.02 mg/kgImproved spatial memory and learning
NPYRatIntracerebroventricular (ICV)1.17-4.70 nmolDose-dependent increase in striatal dopamine release[2]
NPYChickIntracerebroventricular (ICV)188 or 375 pmolLowered respiratory quotient and rectal temperature[3]
NPYMouseIntracerebroventricular (ICV)10-480 pmolAltered pain threshold in a test-dependent manner[4]
hGH (178-191)RatIntravenous (i.v.)5 nmol/kg body weightReduced insulin sensitivity[5]

Note: The effective concentration of NPY (29-64) in vivo will depend on the specific research question, the animal model used, and the route of administration. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Based on the data for related C-terminal fragments, a starting dose in the low microgram per kilogram range for systemic administration or picomolar to nanomolar range for central administration could be a reasonable starting point.

Signaling Pathway

Activation of the NPY Y2 receptor by agonists such as NPY (29-64) initiates a signaling cascade that is primarily inhibitory. The Y2 receptor is coupled to Gαi/o proteins. Upon ligand binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G protein can also modulate ion channel activity, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This leads to a reduction in neuronal excitability and neurotransmitter release.

NPY_Y2_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular NPY_fragment NPY (29-64) Y2R Y2 Receptor NPY_fragment->Y2R G_protein Gαi/oβγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inhibition Inhibition of Neurotransmitter Release cAMP->Inhibition Ca_channel->Inhibition K_channel->Inhibition Ca_ion_in Ca²⁺ Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Influx K_ion_in K⁺ K_ion_in->K_channel Efflux K_ion_out K⁺

NPY Y2 Receptor Signaling Pathway.

Experimental Protocols

Intracerebroventricular (ICV) Injection in Rodents

This protocol is suitable for delivering NPY (29-64) directly into the central nervous system, bypassing the blood-brain barrier.

Materials:

  • NPY (29-64) peptide

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

Procedure:

  • Preparation of NPY (29-64) Solution: Dissolve NPY (29-64) in aCSF or sterile saline to the desired concentration. Ensure the solution is sterile-filtered.

  • Animal Anesthesia and Preparation: Anesthetize the rodent using an appropriate method. Once anesthetized, place the animal in the stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the desired ventricle (e.g., lateral ventricle). Drill a small hole through the skull at the determined coordinates.

  • Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the NPY (29-64) solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage. The total volume is typically 1-5 µL.

  • Post-Injection: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly retract the needle.

  • Closure and Recovery: Suture the scalp incision. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care.

ICV_Workflow A Prepare NPY (29-64) Solution B Anesthetize Animal & Place in Stereotaxic Apparatus A->B C Perform Craniotomy at Target Coordinates B->C D Lower Injection Needle to Target Depth C->D E Infuse NPY (29-64) Solution Slowly D->E F Retract Needle & Suture Incision E->F G Monitor Animal During Recovery F->G

Intracerebroventricular Injection Workflow.
Intranasal (i.n.) Administration in Rodents

This non-invasive method allows for the delivery of peptides to the brain, bypassing the blood-brain barrier to some extent via the olfactory and trigeminal pathways.

Materials:

  • NPY (29-64) peptide

  • Sterile saline (0.9% NaCl) or a suitable vehicle

  • Micropipette with fine tips

  • Anesthetic (optional, for mild sedation)

Procedure:

  • Preparation of NPY (29-64) Solution: Dissolve NPY (29-64) in the chosen vehicle to achieve a high concentration in a small volume.

  • Animal Restraint: Gently restrain the conscious animal in a supine position. If using anesthesia, ensure it is light to maintain breathing and swallowing reflexes.

  • Administration: Using a micropipette, apply small droplets (2-5 µL) of the NPY (29-64) solution into one nostril, allowing the animal to inhale the droplet. Alternate between nostrils for subsequent droplets.

  • Post-Administration: Keep the animal in a supine position for a short period after administration to facilitate absorption.

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intranasal_Workflow A Prepare High-Concentration NPY (29-64) Solution B Gently Restrain Animal (Supine Position) A->B C Apply Small Droplets to Alternating Nostrils B->C D Allow for Inhalation of Each Droplet C->D D->C Repeat for total volume E Maintain Supine Position Briefly Post-Administration D->E F Return to Cage and Monitor E->F

Intranasal Administration Workflow.

Conclusion

NPY (29-64), as a selective Y2 receptor agonist, is a valuable tool for neuroscience research. While direct in vivo dosage data is sparse, information from related C-terminal fragments provides a solid foundation for initiating studies. The provided protocols for ICV and intranasal administration offer standardized methods for delivering this peptide to the central nervous system in rodent models. It is imperative to conduct pilot studies to determine the optimal effective concentration for your specific experimental paradigm.

References

Application Notes and Protocols for Neuropeptide Y in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Neuropeptide Y (NPY) Fragments: Initial research indicates that the requested peptide "Neuropeptide Y (29-64)" is not a recognized fragment of the standard 36-amino acid Neuropeptide Y. It is presumed that this may be a typographical error. This document will focus on the full-length Neuropeptide Y and its well-characterized C-terminal fragments, such as NPY(13-36), which are relevant to neuroblastoma research.[1]

Introduction

Neuropeptide Y (NPY) is a sympathetic neurotransmitter that plays a significant role in the pathophysiology of neuroblastoma, a pediatric cancer originating from the sympathetic nervous system.[2] Neuroblastoma cells not only express NPY but also its receptors, creating autocrine and paracrine signaling loops that drive tumor progression.[3][4] Elevated serum levels of NPY in neuroblastoma patients are associated with metastatic disease, poor survival, and relapse, making the NPY signaling axis a compelling target for therapeutic intervention.[5][6] Research in this area focuses on understanding how NPY influences neuroblastoma cell proliferation, survival, migration, and angiogenesis.[2][7]

Application Notes

1. NPY in Neuroblastoma Cell Proliferation and Survival: Neuroblastoma cells often express NPY and its Y2 receptor (Y2R), forming an autocrine loop that sustains basal levels of tumor cell proliferation through the p44/42 mitogen-activated protein kinase (MAPK) pathway.[3][6][8] The Y5 receptor (Y5R), while often expressed at low levels under normal conditions, can be induced by cellular stressors like chemotherapy, hypoxia, or serum withdrawal.[3] Upregulation of Y5R promotes neuroblastoma cell survival and contributes to chemoresistance, making it a key factor in tumor recurrence.[3][5][6]

2. NPY in Neuroblastoma Cell Migration and Metastasis: The NPY system is heavily implicated in the dissemination of neuroblastoma.[8] High NPY release from tumor tissue is associated with metastatic disease.[6][8] Specifically, the NPY/Y5R axis has been shown to stimulate neuroblastoma cell motility and invasiveness.[8][9] Activation of Y5R by NPY leads to the activation of RhoA, a small GTPase that regulates cytoskeleton remodeling, facilitating cell movement and the formation of filopodia.[6][8] In patients, high expression of Y5R is observed in angioinvasive tumor cells, further supporting the role of this pathway in metastasis.[5]

3. NPY in Tumor Angiogenesis: NPY also contributes to neuroblastoma growth by promoting angiogenesis.[10] This effect is primarily mediated by the Y2R expressed on endothelial cells.[4][6] NPY secreted by neuroblastoma cells can stimulate the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply the tumor.[4][10]

4. NPY Receptors as Therapeutic Targets: The distinct roles of Y2R and Y5R in neuroblastoma biology make them attractive therapeutic targets.[5] Antagonists for Y2R have been shown to inhibit neuroblastoma xenograft growth by reducing both tumor cell proliferation and angiogenesis.[6] Similarly, blocking Y5R can inhibit tumor growth by promoting apoptosis and potentially sensitizing chemoresistant cells to treatment.[6][11] Combined Y2R/Y5R antagonism has been shown to significantly decrease neuroblastoma cell motility.[2]

Quantitative Data
ParameterValueCell Line / ConditionReference
Serum NPY Levels
Median (Localized Disease)0.44 ng/mLNeuroblastoma Patients[5][6]
Median (Distant Metastases)1.11 ng/mLNeuroblastoma Patients[5][6]
Median (Favorable Histology)0.44 ng/mLNeuroblastoma Patients[5]
Median (Unfavorable Histology)1.06 ng/mLNeuroblastoma Patients[5]
Receptor Binding Affinity (Kd)
[³H]propionyl-NPY0.64 ± 0.07 nMCHP-234 Cells[12]
[³H]propionyl-NPY0.53 ± 0.12 nMMHH-NB-11 Cells[12]
Monoiodinated NPY1.3 to 6.1 x 10⁻¹⁰ MSMS-MSN, SMS-KAN, CHP-234 Cells[13]
[³H]BIBP3226 (Y1 antagonist)2.1 ± 0.3 nMSK-N-MC Cells[14]
NPY Concentration in Tissue
Neuroblastoma Tissue144 - 220 pmol/gHuman Tumor Samples[15]
Neuroblastoma Metastasis3,091 pmol/gHuman Tumor Samples[15]

Experimental Protocols

Protocol 1: In Vitro Cell Migration (Transwell Assay)

This protocol is used to assess the effect of NPY on the migration of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-AS, SK-N-BE(2))[2][8]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (8 µm pore size)

  • Fetal Bovine Serum (FBS)

  • Neuropeptide Y (human)

  • Y2R antagonist (e.g., BIIE0246)[4]

  • Y5R antagonist

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture neuroblastoma cells to ~80% confluency. The day before the assay, starve the cells in a serum-free or low-serum (e.g., 1% FBS) medium for 12-24 hours.

  • Assay Setup:

    • In the lower chamber of the Transwell plate, add a medium containing a chemoattractant. This can be a medium with 10% FBS or a serum-free medium containing a specific concentration of NPY (e.g., 10⁻⁸ M).[8] For control wells, use a serum-free medium.

    • If using antagonists, pre-incubate the cells with the Y2R and/or Y5R antagonist for 30-60 minutes before seeding. Also, add the antagonist to both the upper and lower chambers.

  • Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium at a concentration of 1x10⁶ cells/mL. Seed 100 µL of the cell suspension (1x10⁵ cells) into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell line's migration rate (typically 12-48 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the insert membrane.

    • Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Visualize and count the migrated cells under a microscope. Count at least 5 random fields per insert.

    • Alternatively, destain the cells by incubating the insert in a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution using a plate reader.

    • Compare the number of migrated cells between control, NPY-treated, and antagonist-treated groups.

Protocol 2: RhoA Activation (Pull-down Assay)

This protocol is used to determine if NPY treatment activates the small GTPase RhoA in neuroblastoma cells.[8]

Materials:

  • Neuroblastoma cell line (e.g., SK-N-AS)[8]

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads)

  • Neuropeptide Y (human)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot equipment

  • Anti-RhoA antibody

Procedure:

  • Cell Treatment:

    • Culture SK-N-AS cells to 80-90% confluency.

    • Starve the cells in a serum-free medium for at least 4 hours.

    • Treat the cells with NPY at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M) for a short period (e.g., 5-15 minutes).[8] Include an untreated control.

  • Cell Lysis:

    • Immediately after treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Pull-down of Active RhoA:

    • Normalize the protein concentration for all samples. Reserve a small aliquot of each lysate for "Total RhoA" input control.

    • To the remaining lysate, add Rhotekin-RBD beads (which specifically bind to GTP-bound, active RhoA).

    • Incubate the mixture at 4°C on a rotator for 1 hour.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-4 times with wash buffer (provided in the kit) to remove non-specifically bound proteins.

    • After the final wash, aspirate the supernatant and add 2x Laemmli sample buffer to the beads to elute the bound proteins. Boil the samples for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins (active RhoA) and the total lysate samples (Total RhoA) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody against RhoA.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Perform densitometry on the resulting bands to quantify the amount of active RhoA relative to the total RhoA in each sample.

    • Compare the levels of RhoA-GTP between control and NPY-treated samples.

Visualizations

NPY_Y5R_Signaling_Pathway NPY Neuropeptide Y (NPY) Y5R Y5 Receptor (Y5R) NPY->Y5R Binds RhoA_GDP RhoA-GDP (Inactive) Y5R->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Cytoskeleton Cytoskeleton Remodeling RhoA_GTP->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

Caption: NPY/Y5R signaling pathway promoting neuroblastoma cell migration.

NPY_Y2R_Signaling_Pathway cluster_0 On Neuroblastoma Cells cluster_1 On Endothelial Cells NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (Y2R) NPY->Y2R Binds MAPK p44/42 MAPK Pathway Y2R->MAPK Angiogenesis Angiogenesis Y2R->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation TumorCells Tumor Cells EndothelialCells Endothelial Cells

Caption: NPY/Y2R signaling in proliferation and angiogenesis.

Experimental_Workflow_Migration Start Culture & Starve Neuroblastoma Cells Setup Prepare Transwell Plate (NPY/Antagonist in lower chamber) Start->Setup Seed Seed Cells in Upper Chamber Setup->Seed Incubate Incubate (12-48 hours) Seed->Incubate Remove Remove Non-migrated Cells Incubate->Remove Fix Fix & Stain Migrated Cells (Crystal Violet) Remove->Fix Quantify Quantify Migration (Microscopy/Absorbance) Fix->Quantify End Data Analysis Quantify->End

References

Application of 303052-45-1 in Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: The CAS number 303052-45-1 is associated with two distinct molecules: the antihypertensive prodrug Azilsartan medoxomil (TAK-536) and the peptide fragment Neuropeptide Y(29-64) . This document provides detailed application notes and protocols for both compounds in the context of gastrointestinal research, based on available scientific literature.

Part 1: Azilsartan Medoxomil (TAK-536) in Gastrointestinal Studies

Application Note 1: Investigating Drug-Induced Enteropathy

Introduction: Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) prodrug that is hydrolyzed to its active form, azilsartan, in the gastrointestinal tract.[1][2] While primarily used for hypertension, a growing body of evidence has linked some ARBs, including azilsartan, to a rare but serious adverse effect known as sprue-like enteropathy.[3][4] This condition is of significant interest to researchers studying drug-induced gastrointestinal toxicity and immune-mediated gut disorders.

Clinical Manifestations and Pathophysiology: Sartan-induced enteropathy presents with symptoms of chronic diarrhea, significant weight loss, nausea, and abdominal pain.[4] Histopathological findings are similar to celiac disease and include villous atrophy and intraepithelial lymphocytosis.[3][4] However, patients are typically negative for celiac-associated antibodies and do not respond to a gluten-free diet.[3] Symptoms resolve upon discontinuation of the causative ARB.[4] The proposed mechanism involves an immune-mediated response, potentially linked to the inhibition of transforming growth factor-beta (TGF-β), a key cytokine in gut homeostasis.[4] The prodrug nature of azilsartan medoxomil, which is hydrolyzed in the GI tract, may play a role in this localized adverse reaction.[4]

Research Applications: Azilsartan medoxomil can be used as a tool compound in animal models to study the mechanisms of drug-induced enteropathy. Key research questions include:

  • Elucidating the specific immune pathways leading to villous atrophy.

  • Investigating the role of the gut microbiome in modulating susceptibility to sartan-induced enteropathy.

  • Identifying biomarkers for early detection of this adverse drug reaction.

  • Screening for potential therapeutic agents to mitigate or prevent this condition.

Application Note 2: Gastroprotective Effects in Experimental Gastric Ulcer Models

Introduction: Recent preclinical research has uncovered a potential therapeutic application for azilsartan in the gastrointestinal tract. A study investigating its effects in an ethanol-induced gastric ulcer model in rats demonstrated significant gastroprotective activity.[5] This suggests a role for azilsartan in studies of gastric mucosal injury, inflammation, and repair.

Mechanism of Gastroprotection: The protective effects of azilsartan in the gastric ulcer model are proposed to be multifactorial, involving:

  • Antioxidant Activity: Azilsartan treatment significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in gastric tissue.[5]

  • Anti-inflammatory Effects: The drug restored levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[5]

  • Restoration of Gastric Homeostasis: Azilsartan treatment helped to restore levels of hydroxyproline (a component of collagen, indicating tissue repair) and the hormone gastrin, which is involved in gastric mucosal health.[5]

  • Improved Blood Flow: As an ARB, azilsartan's vasodilatory effects may increase blood flow to the stomach, aiding in mucosal defense and healing.[5]

Data Presentation: Effects of Azilsartan on Ethanol-Induced Gastric Ulcers in Rats

ParameterControl (Ulcer)Azilsartan (5 mg/kg)Azilsartan (10 mg/kg)
Lesion Index (%) 100Not specified56.4 (43.6% reduction)
Gastric pH 2.5 ± 0.23.1 ± 0.13.5 ± 0.1
Malondialdehyde (MDA, nmol/g tissue) 58.2 ± 2.145.1 ± 1.939.7 ± 1.5
Hydroxyproline (µg/g tissue) 18.9 ± 1.225.4 ± 1.528.1 ± 1.7
Gastrin (pg/mL) 35.6 ± 2.348.2 ± 2.955.3 ± 3.1
TNF-α (pg/mg protein) 112.5 ± 5.885.7 ± 4.276.4 ± 3.9
Data synthesized from the study by Al-Shorbagy et al. (2022)[5]
Experimental Protocol: Ethanol-Induced Gastric Ulcer Model

Objective: To evaluate the gastroprotective effect of a test compound (e.g., Azilsartan) against ethanol-induced gastric injury in a rat model.

Materials:

  • Male Wistar rats (180-200 g)

  • Azilsartan (or test compound)

  • Vehicle (e.g., 1% carboxymethyl cellulose)

  • Absolute ethanol

  • Standard rat chow and water

  • Oral gavage needles

  • Surgical instruments for dissection

  • Reagents for biochemical analysis (MDA, TNF-α, etc.)

Procedure:

  • Animal Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide rats into groups (n=6-8 per group):

      • Group 1: Normal Control (Vehicle only)

      • Group 2: Ulcer Control (Vehicle + Ethanol)

      • Group 3: Reference Drug (e.g., Omeprazole + Ethanol)

      • Group 4+: Test Groups (e.g., Azilsartan 5 mg/kg & 10 mg/kg + Ethanol)

    • Administer the vehicle, reference drug, or test compound by oral gavage.

  • Ulcer Induction: One hour after the treatment administration, induce gastric ulcers by administering 1 mL of absolute ethanol to each rat (except the Normal Control group) via oral gavage.

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation).

  • Macroscopic Evaluation:

    • Immediately excise the stomach, open it along the greater curvature, and rinse with saline.

    • Score the gastric lesions based on their number and severity.

  • Histopathological and Biochemical Analysis:

    • Collect stomach tissue samples for histopathological examination (fix in 10% formalin).

    • Collect other tissue samples and homogenize for biochemical assays to measure levels of MDA, TNF-α, hydroxyproline, and gastrin as described in the literature.[5]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Gastric Ulcer Model Fasting 24h Fasting Grouping Animal Grouping Fasting->Grouping Dosing Oral Dosing (Vehicle/Azilsartan) Grouping->Dosing Induction Ethanol Administration (1h post-dose) Dosing->Induction Euthanasia Euthanasia (1h post-ethanol) Induction->Euthanasia Analysis Macroscopic, Histological & Biochemical Analysis Euthanasia->Analysis

Caption: Workflow for the ethanol-induced gastric ulcer model.

G Ethanol Ethanol Insult Oxidative_Stress ↑ Oxidative Stress (MDA) Ethanol->Oxidative_Stress Inflammation ↑ Inflammation (TNF-α) Ethanol->Inflammation Mucosal_Damage ↓ Hydroxyproline & Gastrin Ethanol->Mucosal_Damage Gastric_Ulcer Gastric Ulcer Formation Oxidative_Stress->Gastric_Ulcer Inflammation->Gastric_Ulcer Mucosal_Damage->Gastric_Ulcer Azilsartan Azilsartan Azilsartan->Oxidative_Stress Inhibits Azilsartan->Inflammation Inhibits Azilsartan->Mucosal_Damage Restores

Caption: Protective mechanism of Azilsartan in gastric ulcers.

Part 2: Neuropeptide Y(29-64) in Gastrointestinal Studies

Application Note: Investigating NPY Receptor-Mediated Functions

Introduction: Neuropeptide Y (NPY) is a crucial neurotransmitter in the gut-brain axis, regulating intestinal motility, secretion, and inflammation.[6][7] NPY exerts its effects through a family of G-protein coupled receptors, primarily Y1 and Y2.[7] While research on the specific fragment Neuropeptide Y(29-64) is limited, C-terminal fragments of NPY are known to be agonists for the Y2 receptor.[6] Therefore, NPY(29-64) can be used as a research tool to investigate the specific roles of the Y2 receptor in gastrointestinal physiology.

Mechanism of Action via Y2 Receptors: The activation of Y2 receptors in the enteric nervous system is associated with inhibitory effects on gastrointestinal function. This includes:

  • Inhibition of Intestinal Motility: Y2 receptor activation can slow down intestinal transit, a mechanism known as the "ileal brake".[8]

  • Inhibition of Ion Secretion: NPY, acting through its receptors, is a potent inhibitor of electrolyte and water secretion in the intestinal epithelium, promoting a proabsorptive state.[9]

  • Modulation of Neurotransmission: Y2 receptors often act as presynaptic auto- and heteroreceptors, inhibiting the release of other neurotransmitters (like acetylcholine), which contributes to their overall inhibitory effect on gut function.

Research Applications: Neuropeptide Y(29-64), as a putative Y2 receptor agonist, can be applied in various in-vitro and ex-vivo gastrointestinal models:

  • Ussing Chamber Experiments: To study its effect on ion transport and secretion across isolated intestinal mucosa.

  • Organ Bath Studies: To investigate its impact on the contractility of isolated intestinal smooth muscle segments.

  • Enteric Neuron Cultures: To explore its role in modulating neurotransmitter release and neuronal excitability.

These studies can help delineate the specific contribution of Y2 receptor signaling to conditions like diarrhea, intestinal inflammation, and functional gut disorders.

Mandatory Visualization

G NPY_Fragment NPY(29-64) Y2_Receptor NPY Y2 Receptor (Presynaptic) NPY_Fragment->Y2_Receptor Neurotransmitter_Release ↓ Acetylcholine Release Y2_Receptor->Neurotransmitter_Release Ion_Secretion ↓ Ion & Water Secretion Y2_Receptor->Ion_Secretion Direct/Indirect Effects Intestinal_Motility ↓ Intestinal Motility Neurotransmitter_Release->Intestinal_Motility

Caption: Proposed signaling pathway for NPY(29-64) in the gut.

References

Application Notes and Protocols for Studying the Effects of 303052-45-1 (Neuropeptide Y(29-64))

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 303052-45-1 is identified as Neuropeptide Y(29-64), a 36-amino acid C-terminal fragment of the full-length Neuropeptide Y (NPY). NPY is a highly conserved neurotransmitter in the central and peripheral nervous systems, playing a crucial role in a wide array of physiological processes.[1] These include the regulation of food intake, anxiety, and circadian rhythms. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.

C-terminal fragments of NPY are known to selectively bind to and activate the Neuropeptide Y Receptor Type 2 (Y2).[2][3][4] The Y2 receptor is primarily located presynaptically, where its activation typically leads to the inhibition of neurotransmitter release.[5] Functionally, Y2 receptor activation has been associated with anxiogenic-like behaviors, in contrast to the anxiolytic effects mediated by the Y1 receptor.[2] Furthermore, there is emerging evidence suggesting a neuroprotective role for NPY fragments, as Neuropeptide Y (29-64) has been shown to protect rat cortical neurons against β-Amyloid toxicity.[6]

These application notes provide a comprehensive experimental model to investigate the biological effects of Neuropeptide Y(29-64), focusing on its presumed activity at the Y2 receptor. The provided protocols are intended to serve as a foundational framework for researchers to characterize the pharmacological profile and potential therapeutic applications of this peptide fragment.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound
PropertyValue
CAS Number This compound
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S
Molecular Weight 4272.70 g/mol
Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂
In Vitro Solubility H₂O: ≥ 46.67 mg/mL; DMSO: 16.67 mg/mL (requires sonication)
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (Solubility: ≥ 1.67 mg/mL)
In Vivo Formulation 2 10% DMSO, 90% (20% SBE-β-CD in saline) (Solubility: ≥ 1.67 mg/mL)
In Vivo Formulation 3 10% DMSO, 90% corn oil (Solubility: ≥ 1.67 mg/mL)
Table 2: Comparative Binding Affinities of NPY and its Fragments for NPY Receptors
LigandY1 Receptor AffinityY2 Receptor AffinityY4 Receptor AffinityY5 Receptor Affinity
Neuropeptide Y (1-36) HighHighLowHigh
NPY(3-36) LowHighLowModerate
NPY(13-36) LowHighLowLow
Neuropeptide Y(29-64) Presumed LowPresumed Moderate to HighPresumed LowPresumed Low
BIIE0246 (Antagonist) LowHigh (IC₅₀ = 15 nM)LowLow

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity of Neuropeptide Y(29-64) for the human Y2 receptor expressed in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing the human Y2 receptor (HEK293-hY2R)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [¹²⁵I]-PYY(3-36)

  • Neuropeptide Y(29-64) (this compound)

  • Non-specific binding control: Unlabeled NPY (1-36) at a high concentration (e.g., 1 µM)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture HEK293-hY2R cells to confluence in T75 flasks.

  • Membrane Preparation:

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-PYY(3-36) (final concentration ~0.1 nM), and 50 µL of varying concentrations of Neuropeptide Y(29-64) (e.g., 10⁻¹² to 10⁻⁶ M).

    • For total binding, add 50 µL of binding buffer instead of the competitor.

    • For non-specific binding, add 50 µL of 1 µM unlabeled NPY (1-36).

    • Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal binding against the log concentration of Neuropeptide Y(29-64).

    • Determine the IC₅₀ value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay - cAMP Measurement

This protocol assesses the functional activity of Neuropeptide Y(29-64) by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the Y2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human Y2 receptor (CHO-hY2R)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • Forskolin

  • Neuropeptide Y(29-64) (this compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Cell Culture: Seed CHO-hY2R cells in a 96-well plate and grow to ~90% confluence.

  • Assay:

    • Wash the cells once with stimulation buffer.

    • Add 50 µL of varying concentrations of Neuropeptide Y(29-64) to the wells.

    • Add 50 µL of forskolin (final concentration ~10 µM) to all wells except the basal control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of Neuropeptide Y(29-64).

    • Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Protocol 3: In Vivo Behavioral Assay - Elevated Plus Maze (EPM) for Anxiety

This protocol evaluates the anxiogenic or anxiolytic effects of centrally administered Neuropeptide Y(29-64) in rodents.

Materials:

  • Adult male mice or rats

  • Stereotaxic apparatus for intracerebroventricular (ICV) cannulation

  • Elevated Plus Maze apparatus

  • Neuropeptide Y(29-64) (this compound) dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Vehicle control (sterile saline or aCSF)

  • Video tracking software

Procedure:

  • Animal Surgery:

    • Anesthetize the animals and perform stereotaxic surgery to implant a guide cannula into a lateral ventricle.

    • Allow the animals to recover for at least one week.

  • Drug Administration:

    • Habituate the animals to the injection procedure.

    • On the day of the experiment, administer Neuropeptide Y(29-64) (e.g., 0.1-1 nmol in a 1-2 µL volume) or vehicle via ICV injection over 1 minute.

  • Behavioral Testing:

    • 30 minutes after the injection, place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Compare the parameters between the Neuropeptide Y(29-64) treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in open arm time and entries is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Mandatory Visualizations

NPY_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector & Second Messenger NPY_Fragment Neuropeptide Y(29-64) Y2_Receptor Y2 Receptor (GPCR) NPY_Fragment->Y2_Receptor Binds G_alpha_i Gαi Y2_Receptor->G_alpha_i Activates G_beta_gamma Gβγ Y2_Receptor->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca²⁺ Influx

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assay (HEK293-hY2R cells) Binding_Data Determine Ki (Binding Affinity) Receptor_Binding->Binding_Data Functional_Assay cAMP Functional Assay (CHO-hY2R cells) Functional_Data Determine EC₅₀ (Functional Potency) Functional_Assay->Functional_Data Drug_Admin Central Administration of this compound Binding_Data->Drug_Admin Dose Selection Functional_Data->Drug_Admin Dose Selection Animal_Model Rodent Model (ICV Cannulation) Animal_Model->Drug_Admin Behavioral_Test Elevated Plus Maze (Anxiety-like Behavior) Drug_Admin->Behavioral_Test Behavioral_Data Analyze Behavioral Parameters Behavioral_Test->Behavioral_Data

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for C-Terminal Neuropeptide Y Fragments as Research Tools for Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific fragment Neuropeptide Y (29-64) is limited in publicly available scientific literature. The following application notes and protocols are based on the well-characterized properties and applications of other C-terminal Neuropeptide Y (NPY) fragments. These methodologies can be adapted to investigate the pharmacological profile of NPY (29-64) or other novel NPY-related peptides.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects by interacting with a family of G protein-coupled receptors (GPCRs) designated as Y receptors. To date, five Y receptor subtypes have been identified in mammals: Y1, Y2, Y4, Y5, and the non-functional y6. These receptors are involved in a diverse range of physiological processes, including feeding behavior, anxiety, circadian rhythms, and blood pressure regulation.

C-terminal fragments of NPY are valuable research tools for dissecting the specific roles of different Y receptor subtypes. By truncating the N-terminus of the full-length NPY peptide, it is possible to generate ligands with altered selectivity and affinity for the various Y receptors. These fragments are instrumental in characterizing receptor pharmacology, elucidating signaling pathways, and identifying potential therapeutic targets.

Application Notes

Y Receptor Subtypes and Ligand Selectivity

The differential binding affinities of NPY and its fragments for the Y receptor subtypes allow for their use as selective pharmacological tools.

  • Y1 Receptor: Preferentially binds full-length NPY. It is often studied using agonists like [Leu31, Pro34]-NPY.

  • Y2 Receptor: Acts as an autoreceptor and is unique in that it is preferentially activated by C-terminal fragments such as NPY (13-36).

  • Y4 Receptor: Has a high affinity for pancreatic polypeptide (PP), but also binds NPY.

  • Y5 Receptor: Is known as the "feeding" receptor and shows high affinity for NPY and NPY (3-36).

The selectivity of various NPY fragments makes them indispensable for characterizing the physiological roles of these receptors.

Quantitative Data: Binding Affinities of NPY Fragments

The following table summarizes the binding affinities (Ki in nM) of commonly used NPY fragments for human Y receptor subtypes, providing a basis for selecting the appropriate tool for a given research question.

Peptide FragmentY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
NPY (full-length) 0.2 - 1.00.3 - 1.50.1 - 0.80.2 - 1.2
NPY (13-36) >10000.5 - 2.0>1000~300
[Leu31, Pro34]-NPY ~0.4>1000~500~200
NPY (3-36) ~50~0.8~1.0~0.5
Pancreatic Polypeptide >1000>1000~0.05>1000

Data compiled from various pharmacological studies. Actual values may vary depending on experimental conditions.

Signaling Pathways

Most Y receptors, including Y1, Y2, and Y5, primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y receptor activation can lead to the modulation of intracellular calcium (Ca2+) concentrations and the activation of other downstream signaling cascades, such as the MAPK/ERK pathway.

G_protein_signaling cluster_membrane Cell Membrane Y_Receptor Y Receptor G_Protein Gi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP NPY_Fragment NPY Fragment NPY_Fragment->Y_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Primary signaling pathway for Gi-coupled Y receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as NPY (29-64), for a specific Y receptor subtype expressed in a cell line.

binding_assay_workflow start Start: Prepare Reagents prepare_membranes Prepare cell membranes expressing the target Y receptor start->prepare_membranes prepare_ligand Prepare radioligand (e.g., ¹²⁵I-PYY) and unlabeled competitor (test peptide) start->prepare_ligand incubation Incubate membranes, radioligand, and competitor at various concentrations prepare_membranes->incubation prepare_ligand->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration measurement Measure radioactivity of the filters (bound radioligand) using a gamma counter filtration->measurement analysis Analyze data to determine IC₅₀ and calculate Ki measurement->analysis end_node End: Determine Binding Affinity analysis->end_node

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the Y receptor of interest (e.g., HEK293-Y1).

  • Radioligand (e.g., ¹²⁵I-Peptide YY).

  • Unlabeled test peptide (e.g., NPY 29-64) at a range of concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • GF/C glass fiber filters.

  • 96-well plates.

  • Gamma counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the unlabeled test peptide in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).

    • 50 µL of the test peptide at various concentrations.

    • 50 µL of radioligand at a fixed concentration (typically at its Kd).

    • 50 µL of cell membranes.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of a test peptide to inhibit adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation.

camp_assay_workflow start Start: Culture Cells seed_cells Seed cells expressing the target Y receptor into a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate adenylyl cyclase with Forskolin and add the test peptide at various concentrations pre_incubation->stimulation incubation Incubate at 37°C for a defined period (e.g., 30 minutes) stimulation->incubation lysis Lyse the cells to release intracellular cAMP incubation->lysis detection Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine EC₅₀ detection->analysis end_node End: Determine Functional Potency analysis->end_node

Troubleshooting & Optimization

Technical Support Center: Neuropeptide Y (29-64) Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuropeptide Y (NPY) (29-64) and similar peptides.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing Neuropeptide Y (29-64) in solution?

A1: For optimal stability, it is recommended to store Neuropeptide Y (29-64) solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2][3] It is crucial to aliquot the peptide solution upon reconstitution to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Vials should be sealed tightly to prevent moisture absorption.[1][2]

Q2: What solvents are recommended for dissolving Neuropeptide Y (29-64)?

A2: Neuropeptide Y (29-64) is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).[3][5] For aqueous solutions, it is advisable to use sterile, distilled water. If using water as the stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1][2] To enhance solubility, particularly in DMSO, gentle warming to 37°C and sonication in an ultrasonic bath may be helpful.[3]

Q3: What are the main factors that can affect the stability of Neuropeptide Y (29-64) in solution?

A3: The stability of peptides like Neuropeptide Y (29-64) in solution is influenced by several factors, including:

  • pH: The pH of the solution can significantly impact peptide stability by affecting hydrolysis and other chemical degradation pathways.[6]

  • Temperature: Higher temperatures generally accelerate degradation processes.[6][7]

  • Enzymatic Degradation: Peptides are susceptible to cleavage by proteases present in biological samples or as contaminants.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be minimized by using deoxygenated solvents.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause physical stress to the peptide, leading to aggregation and degradation.[4]

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide Activity in Experiments

Possible Cause: Enzymatic degradation of Neuropeptide Y (29-64).

Troubleshooting Steps:

  • Identify Potential Proteases: Neuropeptide Y is known to be cleaved by enzymes such as dipeptidyl peptidase 4 (DPP4), aminopeptidases, and plasma kallikrein.[8][9][10]

  • Use Protease Inhibitors: Add a cocktail of protease inhibitors to your experimental buffer to prevent enzymatic cleavage. The specific inhibitors should be chosen based on the likely proteases present.

  • Work at Low Temperatures: Perform experimental steps on ice whenever possible to reduce enzyme activity.

  • Minimize Incubation Time: Reduce the time the peptide is in a solution that may contain proteases.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in peptide concentration due to improper storage or handling.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Upon reconstitution, immediately aliquot the Neuropeptide Y (29-64) solution into single-use volumes to avoid multiple freeze-thaw cycles.[4]

  • Proper Storage: Ensure aliquots are stored at the recommended temperature (-80°C for long-term).[1][2][3]

  • Equilibrate Before Use: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside the vial.

  • Verify Concentration: If inconsistencies persist, consider verifying the peptide concentration using a quantitative amino acid analysis or a validated HPLC method.

Issue 3: Peptide Precipitation Out of Solution

Possible Cause: Poor solubility at the working concentration or in the chosen buffer.

Troubleshooting Steps:

  • Check Solubility Limits: Refer to the manufacturer's datasheet for solubility information in different solvents.[3][5]

  • Adjust pH: The solubility of peptides is often pH-dependent. A slight adjustment of the buffer pH may improve solubility.

  • Use a Different Solvent: If possible, try dissolving the peptide in an alternative recommended solvent, such as DMSO, before diluting it into your aqueous experimental buffer.[3]

  • Sonication: Gentle sonication can help to dissolve peptide aggregates.[3]

Quantitative Data on Peptide Stability

Storage ConditionRecommended DurationPotential Issues
-80°C in appropriate solvent Up to 6 monthsStable
-20°C in appropriate solvent Up to 1 monthStable for shorter periods
4°C in sterile buffer A few days to a weekIncreased risk of degradation and microbial growth
Room Temperature HoursSignificant degradation likely

The stability of full-length Neuropeptide Y (NPY 1-36) has been studied in human serum, demonstrating rapid degradation. The primary degradation product is NPY (3-36), formed by the action of Dipeptidyl Peptidase IV (DPP4).

PeptideHalf-life in Human Serum (37°C)Major Degradation ProductCleaving Enzyme
NPY (1-36)Not explicitly stated, but rapid cleavage observedNPY (3-36)DPP4

This data is for the full-length NPY and should be used as a general reference for the potential enzymatic susceptibility of NPY fragments.

Experimental Protocols

Protocol: Assessing Neuropeptide Y (29-64) Stability by HPLC-MS

This protocol outlines a general method for evaluating the stability of Neuropeptide Y (29-64) in a specific solution over time.

1. Materials:

  • Neuropeptide Y (29-64)
  • Solvent for reconstitution (e.g., sterile water, DMSO)
  • Experimental buffer (e.g., PBS at a specific pH)
  • HPLC-grade water and acetonitrile
  • Formic acid or trifluoroacetic acid (TFA)
  • HPLC system with a C18 column
  • Mass spectrometer

2. Procedure:

  • Prepare Stock Solution: Accurately weigh the lyophilized Neuropeptide Y (29-64) and reconstitute it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
  • Prepare Stability Samples: Dilute the stock solution into the experimental buffer to the final working concentration. Prepare multiple identical aliquots for different time points.
  • Incubation: Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
  • Time Points: At each designated time point (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% formic acid in acetonitrile) and freezing at -80°C until analysis.
  • HPLC-MS Analysis:
  • Thaw the samples just before analysis.
  • Inject a standard amount of each sample onto the HPLC system.
  • Separate the peptide and its potential degradation products using a suitable gradient of acetonitrile in water with 0.1% formic acid or TFA.
  • Detect the peptide and its fragments using the mass spectrometer.
  • Data Analysis:
  • Integrate the peak area of the intact Neuropeptide Y (29-64) at each time point.
  • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (T=0).
  • Plot the percentage of remaining peptide versus time to determine the stability profile.

Visualizations

NPY_Signaling_Pathway cluster_receptor NPY Receptors cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Y1R Y1 Receptor Gi Gi/o Protein Y1R->Gi Y2R Y2 Receptor Y2R->Gi Y5R Y5 Receptor Y5R->Gi NPY Neuropeptide Y NPY->Y1R NPY->Y2R NPY->Y5R PLC PLC Gi->PLC Activation AC Adenylate Cyclase Gi->AC Inhibition K_channel K⁺ Channel Modulation Gi->K_channel Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 MAPK MAPK/ERK Pathway PLC->MAPK cAMP ↓ cAMP AC->cAMP Experimental_Workflow start Start: Lyophilized NPY (29-64) reconstitution Reconstitute in Solvent (e.g., Water, DMSO) start->reconstitution dilution Dilute in Experimental Buffer to Working Concentration reconstitution->dilution aliquot Aliquot for Time Points dilution->aliquot incubation Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) aliquot->incubation sampling Sample at Time Points (0, 1, 4, 8, 24h) incubation->sampling quenching Quench Reaction & Freeze sampling->quenching analysis HPLC-MS Analysis quenching->analysis data Data Analysis: Peak Area vs. Time analysis->data end End: Stability Profile data->end

References

Technical Support Center: Stabilizing Neuropeptide Y (NPY) in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the prevention of Neuropeptide Y (NPY) and its fragments' degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My NPY solution seems to be losing activity over time. What is the likely cause?

A1: The most common cause of NPY activity loss is enzymatic degradation. NPY is a peptide and is therefore susceptible to cleavage by proteases and peptidases present in experimental samples (e.g., plasma, serum, tissue homogenates) or as contaminants. The primary enzymes responsible for NPY degradation are Dipeptidyl Peptidase IV (DPP-IV/CD26) and Neutral Endopeptidase (NEP/Neprilysin). DPP-IV cleaves the N-terminal Tyr-Pro bond, generating the Y2 receptor-specific agonist NPY (3-36), while NEP can cleave the peptide at multiple sites.

Q2: How can I prevent the degradation of NPY in my experiments?

A2: The most effective method is to add a combination of protease and peptidase inhibitors, often referred to as an "inhibitor cocktail," to your samples. The specific inhibitors will depend on the proteases you are trying to block. For general purposes, a broad-spectrum cocktail is recommended. For targeted protection against the main culprits of NPY degradation, specific inhibitors for DPP-IV and NEP should be used.

Q3: What are the most common inhibitors used to prevent NPY degradation?

A3: A variety of inhibitors are available. For broad-spectrum protection, cocktails often include inhibitors of serine, cysteine, and metalloproteases. For specific protection against NPY degradation, the following are recommended:

  • DPP-IV inhibitors: Sitagliptin and Vildagliptin are highly specific and widely used.

  • NEP inhibitors: Thiorphan and Phosphoramidon are potent inhibitors of NEP.

Combining inhibitors for both DPP-IV and NEP is the most robust strategy for preventing NPY degradation.

Q4: At what concentration should I use these inhibitors?

A4: The optimal concentration can vary depending on the experimental conditions, including the biological matrix and temperature. However, commonly effective concentrations are summarized in the table below. It is always recommended to perform a pilot experiment to determine the optimal concentration for your specific setup.

Troubleshooting Guide

Problem: I am still observing NPY degradation even after adding a general protease inhibitor cocktail.

  • Possible Cause: Your cocktail may not contain specific inhibitors for the primary NPY-degrading enzymes, DPP-IV and NEP.

  • Solution: Supplement your existing cocktail with specific inhibitors for DPP-IV (e.g., Sitagliptin) and NEP (e.g., Thiorphan). This dual-inhibitor approach provides comprehensive protection against the major degradation pathways of NPY.

Problem: My results are inconsistent across different experimental days.

  • Possible Cause: Inconsistent sample handling can lead to variable degradation. The activity of proteases is highly dependent on temperature and time.

  • Solution: Standardize your sample handling protocol. Keep samples on ice at all times and add the inhibitor cocktail immediately after sample collection. Minimize freeze-thaw cycles, as this can release intracellular proteases and accelerate degradation.

Problem: I am working with plasma samples and see rapid NPY degradation.

  • Possible Cause: Plasma has very high DPP-IV activity.

  • Solution: It is crucial to use a potent DPP-IV inhibitor like Sitagliptin in your inhibitor cocktail when working with plasma. Ensure the inhibitor is added immediately upon sample collection.

Quantitative Data Summary

The following table provides recommended working concentrations for commonly used inhibitors to prevent NPY degradation.

InhibitorTarget Enzyme(s)Recommended Working ConcentrationNotes
Sitagliptin DPP-IV10 µMA highly specific and potent inhibitor of DPP-IV.
Vildagliptin DPP-IV1 µMAnother potent and specific DPP-IV inhibitor.
Thiorphan NEP1 µMA potent and specific inhibitor of NEP.
Phosphoramidon NEP1 µMA commonly used NEP inhibitor.
Amastatin Aminopeptidases10 µMBroad-spectrum aminopeptidase inhibitor.
Bestatin Aminopeptidases10 µMAnother broad-spectrum aminopeptidase inhibitor.
AEBSF Serine Proteases1 mMA general serine protease inhibitor.
EDTA Metalloproteases1-5 mMChelates divalent cations required for metalloprotease activity.

Key Experimental Protocols

Protocol 1: Collection of Plasma Samples for NPY Measurement

  • Pre-chill collection tubes (e.g., EDTA-coated tubes) on ice.

  • Prepare an inhibitor cocktail solution containing Sitagliptin (10 µM) and Thiorphan (1 µM).

  • Immediately after blood collection, add the inhibitor cocktail to the blood sample.

  • Gently mix and centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Collect the supernatant (plasma) and store at -80°C until analysis.

Protocol 2: In Vitro NPY Degradation Assay

  • Incubate synthetic NPY (1 µM) in the presence of the biological sample (e.g., plasma, tissue homogenate) at 37°C.

  • In parallel, set up control incubations with the NPY substrate and sample in the presence of the inhibitor cocktail (e.g., 10 µM Sitagliptin and 1 µM Thiorphan).

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

  • Analyze the samples by reverse-phase HPLC or mass spectrometry to quantify the amount of intact NPY remaining.

Visualizations

NPY_Degradation_Pathway NPY Degradation Pathway NPY NPY (1-36) NPY_3_36 NPY (3-36) (Y2 Agonist) NPY->NPY_3_36 Cleavage at Pro2-Tyr3 Fragments Inactive Fragments NPY->Fragments Multiple Cleavage Sites NPY_3_36->Fragments Further Cleavage DPPIV DPP-IV DPPIV->NPY_3_36 NEP NEP NEP->Fragments

Caption: Major enzymatic degradation pathways of Neuropeptide Y (NPY).

Experimental_Workflow Experimental Workflow for NPY Stabilization Start Sample Collection (e.g., Blood, Tissue) AddInhibitors Immediate Addition of Inhibitor Cocktail Start->AddInhibitors Homogenize Homogenization (if tissue) AddInhibitors->Homogenize Centrifuge Centrifugation AddInhibitors->Centrifuge If liquid sample (e.g., blood) Homogenize->Centrifuge Collect Collect Supernatant/ Plasma Centrifuge->Collect Store Store at -80°C Collect->Store Analyze Analysis (e.g., EIA, HPLC, MS) Store->Analyze

Caption: Recommended workflow for sample processing to prevent NPY degradation.

Troubleshooting_Logic Troubleshooting Logic for NPY Degradation Problem Problem: NPY Degradation Observed CheckCocktail Is a protease inhibitor cocktail being used? Problem->CheckCocktail CheckSpecifics Does the cocktail contain specific DPP-IV and NEP inhibitors? CheckCocktail->CheckSpecifics Yes Solution_AddCocktail Solution: Add a broad-spectrum protease inhibitor cocktail. CheckCocktail->Solution_AddCocktail No CheckHandling Is sample handling standardized and on ice? CheckSpecifics->CheckHandling Yes Solution_AddSpecifics Solution: Add specific inhibitors like Sitagliptin (DPP-IV) and Thiorphan (NEP). CheckSpecifics->Solution_AddSpecifics No Solution_StandardizeHandling Solution: Standardize sample handling. Keep samples on ice and add inhibitors immediately. CheckHandling->Solution_StandardizeHandling No Resolved Problem Resolved CheckHandling->Resolved Yes Solution_AddCocktail->Resolved Solution_AddSpecifics->Resolved Solution_StandardizeHandling->Resolved

Caption: A logical guide for troubleshooting unexpected NPY degradation.

troubleshooting Neuropeptide Y (29-64) solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Neuropeptide Y (29-64).

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y (29-64) and why is its solubility critical?

Neuropeptide Y (29-64) is a 36-amino acid fragment of the full-length Neuropeptide Y (NPY).[1][2][3] NPY and its fragments are crucial neuromodulators in the central and peripheral nervous systems, involved in various physiological processes, including appetite regulation, anxiety, and memory.[4][5][6] Achieving proper solubility is essential for accurate dosing and obtaining reliable and reproducible results in both in vitro and in vivo experiments. Incomplete solubilization can lead to inaccurate concentration measurements and potentially misleading experimental outcomes.[7]

Q2: What are the generally recommended solvents for Neuropeptide Y (29-64)?

The solubility of Neuropeptide Y (29-64) can vary. For in vitro studies, sterile distilled water is a common starting point.[1][3][8] If solubility in water is limited, organic solvents like DMSO can be used to prepare a stock solution, which is then further diluted in an aqueous buffer.[1][2][3] For in vivo formulations, a multi-component solvent system is often necessary.[2][3]

Q3: How should I store stock solutions of Neuropeptide Y (29-64)?

To prevent degradation and maintain the integrity of the peptide, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, -80°C is recommended for up to 6 months.[1][2][9] For shorter-term storage, -20°C is suitable for up to one month.[1][2][9]

Q4: What factors can negatively impact the solubility of Neuropeptide Y (29-64)?

Several factors can influence the solubility of peptides like Neuropeptide Y (29-64), including:

  • Amino Acid Composition: The presence of hydrophobic amino acids can decrease solubility in aqueous solutions.[7]

  • Peptide Length: Longer peptides may have a greater tendency to aggregate.[7]

  • pH of the Solution: The net charge of the peptide, which is dependent on the pH, significantly affects its solubility.[7][10]

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat can lead to degradation.[7][11]

Troubleshooting Guide

Q5: My lyophilized Neuropeptide Y (29-64) powder won't dissolve in water. What are the next steps?

If you are encountering issues with dissolving Neuropeptide Y (29-64) in water, consider the following troubleshooting steps:

  • Assess the Peptide's Charge: Determine the overall charge of the peptide. Peptides with a net positive charge (basic) are more soluble in acidic solutions, while those with a net negative charge (acidic) are more soluble in basic solutions.[10][12]

  • Adjust the pH: For a basic peptide, try adding a small amount of 10% acetic acid.[10][12] For an acidic peptide, a small amount of 10% ammonium bicarbonate or ammonium hydroxide can be used, but be cautious if the peptide contains cysteine.[10][12]

  • Use an Organic Solvent: If pH adjustment is ineffective, you can use a small amount of an organic solvent like DMSO to first dissolve the peptide, and then slowly add your aqueous buffer to the desired concentration.[7][10]

Q6: I've dissolved the peptide, but now I see precipitation. What could be the cause and how can I fix it?

Precipitation after initial dissolution can occur for a few reasons:

  • Saturation: You may have exceeded the solubility limit of the peptide in that specific solvent and concentration.

  • pH Shift: The pH of your final solution may be close to the isoelectric point of the peptide, where it is least soluble.

  • Aggregation: Hydrophobic interactions can cause the peptide to aggregate and fall out of solution.[7]

To resolve this, you can try:

  • Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution.[7][11]

  • Gentle Warming: Warming the solution to 37°C may help to increase solubility, but avoid excessive heat.[1][11]

  • Centrifugation: Before use, centrifuge your solution to pellet any undissolved peptide.[7]

Q7: My Neuropeptide Y (29-64) solution appears cloudy. What does this signify and what should I do?

A cloudy solution typically indicates incomplete dissolution or the formation of aggregates. It is not recommended to use a cloudy solution in your experiments as the actual concentration will be unknown. To clarify the solution, you can attempt the sonication or gentle warming methods described above. If the solution remains cloudy, it is best to prepare a fresh solution, possibly using a different solvent system.

Quantitative Data Summary

SolventSolubilityNotes
Water (H₂O)≥ 46.67 mg/mL (10.92 mM)May require assistance like sonication.[1][3]
Dimethyl Sulfoxide (DMSO)16.67 mg/mL (3.90 mM)Requires sonication.[1][3]
10% DMSO in 40% PEG300, 5% Tween-80, and 45% Saline≥ 1.67 mg/mL (0.39 mM)A common formulation for in vivo studies.[2][3]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 1.67 mg/mL (0.39 mM)An alternative in vivo formulation.[2][3]
10% DMSO in 90% Corn Oil≥ 1.67 mg/mL (0.39 mM)A lipid-based formulation for in vivo use.[2][3]

Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Use
  • Bring the lyophilized Neuropeptide Y (29-64) to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, add the appropriate volume of solvent based on the mass of the peptide (e.g., for 1 mg of peptide with a molecular weight of 4272.7 g/mol , add 23.4 µL of solvent).[1][3]

  • Begin by attempting to dissolve the peptide in sterile, distilled water.

  • If solubility is poor, use 100% DMSO to dissolve the peptide first.

  • Vortex the solution gently. If necessary, sonicate the vial in a water bath for short intervals until the peptide is fully dissolved.

  • Once dissolved, this stock solution can be diluted to the final working concentration with your experimental buffer.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2][9]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol is a general guideline and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of Neuropeptide Y (29-64) in DMSO.

  • In a separate sterile tube, prepare the vehicle by combining the other solvents in the desired ratio (e.g., 40% PEG300, 5% Tween-80, and 45% saline).[2][3]

  • Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • The final concentration of DMSO should be kept low (typically ≤10%) to minimize potential toxicity in animals.

  • It is recommended to prepare this formulation fresh on the day of the experiment.[2]

Visualizations

NPY_Signaling_Pathway cluster_receptor NPY Receptor Activation cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects NPY Neuropeptide Y Y_Receptor Y Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor G_Protein Gi/o Protein Y_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC PLC Activation G_Protein->PLC activates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK activates PI3K PI3-K Pathway G_Protein->PI3K activates cAMP ↓ cAMP PKA ↓ PKA Activity Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response PLC->Cellular_Response MAPK_ERK->Cellular_Response PI3K->Cellular_Response

Caption: Neuropeptide Y (NPY) receptor signaling cascade.

Peptide_Solubilization_Workflow Start Start: Lyophilized Peptide Try_Water Attempt to dissolve in sterile water or buffer Start->Try_Water Is_Soluble1 Is it soluble? Try_Water->Is_Soluble1 Use_Solution Solution is ready for use Is_Soluble1->Use_Solution Yes Adjust_pH Adjust pH (Acidic for basic peptides, Basic for acidic peptides) Is_Soluble1->Adjust_pH No Is_Soluble2 Is it soluble? Adjust_pH->Is_Soluble2 Is_Soluble2->Use_Solution Yes Use_Organic Use minimal amount of organic solvent (e.g., DMSO) Is_Soluble2->Use_Organic No Dilute Slowly dilute with aqueous buffer Use_Organic->Dilute Is_Soluble3 Is it soluble? Dilute->Is_Soluble3 Is_Soluble3->Use_Solution Yes Sonication_Heat Apply gentle sonication or warming (37°C) Is_Soluble3->Sonication_Heat No Is_Soluble4 Is it soluble? Sonication_Heat->Is_Soluble4 Is_Soluble4->Use_Solution Yes End Consult further (consider aggregation inhibitors) Is_Soluble4->End No

Caption: Troubleshooting workflow for peptide solubility.

References

Technical Support Center: Lyophilized Neuropeptide Y (29-64) (CAS: 303052-45-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of lyophilized Neuropeptide Y (29-64).

Frequently Asked Questions (FAQs)

Q1: What is lyophilized 303052-45-1?

A1: this compound is the CAS number for a lyophilized form of Neuropeptide Y (29-64), a C-terminal fragment of the full-length Neuropeptide Y (NPY). NPY is a 36-amino acid peptide neurotransmitter widely expressed in the central and peripheral nervous systems, where it is involved in a variety of physiological processes.[1]

Q2: What are the recommended storage conditions for lyophilized Neuropeptide Y (29-64)?

A2: For long-term stability, lyophilized Neuropeptide Y (29-64) should be stored at -20°C or -80°C, protected from light and moisture.[2][3][4] When stored under these conditions, the peptide can be stable for several years.[4] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks.[2]

Q3: How should I handle the lyophilized powder upon receipt?

A3: Upon receipt, it is recommended to store the lyophilized peptide at -20°C or -80°C as soon as possible.[5] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, as the peptide is hygroscopic (readily absorbs water).[2][6] Always wear gloves and handle the peptide in a clean environment to avoid contamination.[7]

Q4: What is the best way to reconstitute lyophilized Neuropeptide Y (29-64)?

A4: The choice of solvent depends on the experimental requirements. For in vitro studies, sterile, high-purity water or aqueous buffers are often suitable.[8] For peptides with solubility challenges, organic solvents like DMSO can be used to prepare a stock solution, which is then further diluted with an aqueous buffer.[9][10] When reconstituting, gently swirl or sonicate the vial to dissolve the peptide; avoid vigorous shaking, which can cause aggregation.[5][8]

Q5: How stable is Neuropeptide Y (29-64) once it is in solution?

A5: The stability of peptides in solution is significantly lower than in their lyophilized form.[4] For maximum stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8] Solutions of peptides containing amino acids like Met, Cys, and Trp are prone to oxidation.[4]

Data Presentation

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator, protected from light.[2][3][4]
2°C to 8°CWeeksShort-term storage only.[2]
Reconstituted Solution-20°C to -80°CMonths (aliquoted)Avoid repeated freeze-thaw cycles.[4][8]
2°C to 8°CDays to a weekUse as soon as possible.[7]

Table 2: Solubility of Neuropeptide Y (29-64)

SolventConcentrationRemarks
Water≥ 46.67 mg/mL (10.92 mM)Solubility is pH-dependent.
DMSO16.67 mg/mL (3.90 mM)Ultrasonic treatment may be needed.[9] Use fresh, anhydrous DMSO as it is hygroscopic.[9]
10% Acetic AcidHighRecommended for basic peptides.[10]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Neuropeptide Y (29-64) for In Vitro Cellular Assays

  • Equilibration: Remove the vial of lyophilized peptide from the freezer and allow it to warm to room temperature in a desiccator for at least 30 minutes.[6]

  • Solvent Preparation: Prepare a sterile, appropriate buffer (e.g., PBS, pH 7.4). Ensure the solvent is at room temperature.

  • Reconstitution: Under sterile conditions, add the calculated volume of the buffer to the vial to achieve the desired stock concentration. For example, to make a 1 mM stock solution from 1 mg of peptide (MW: ~4272 g/mol ), add 234 µL of buffer.

  • Dissolution: Gently swirl the vial or sonicate briefly until the peptide is completely dissolved.[5] Avoid vigorous shaking. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Lyophilized Peptide

  • Possible Cause: The peptide may have low solubility in the chosen solvent or may have aggregated.

  • Solution:

    • Try gentle warming of the solution to 37°C or brief sonication.[5]

    • If using an aqueous solvent, check the pH. Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.[10]

    • For highly hydrophobic peptides, consider dissolving in a small amount of an organic solvent like DMSO first, and then slowly adding the aqueous buffer while vortexing.[10]

Issue 2: Reduced Peptide Activity in Experiments

  • Possible Cause: The peptide may have degraded due to improper storage or handling.

  • Solution:

    • Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C in a desiccated environment.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4][8]

    • Prepare fresh working solutions from the stock solution for each experiment.

    • Protect the peptide from light, especially if it contains light-sensitive amino acids.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Inaccurate weighing of the hygroscopic lyophilized powder or variability in reconstitution.

  • Solution:

    • Always allow the vial to equilibrate to room temperature in a desiccator before opening to minimize moisture absorption.[2][6]

    • Weigh the required amount of peptide quickly and in a low-humidity environment if possible.

    • Ensure the peptide is fully dissolved and the solution is homogenous before use.

    • Use a consistent and validated protocol for reconstitution across all experiments.

Mandatory Visualization

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY (29-64) NPY (29-64) Y_Receptor NPY Receptor (Y1, Y2, Y5) NPY (29-64)->Y_Receptor Binds to G_Protein Gi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Proliferation, Migration) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response

References

Technical Support Center: Neuropeptide Y (29-64) Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling of Neuropeptide Y (29-64) to ensure its stability and efficacy in experimental settings. The primary focus is on avoiding degradation caused by repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid repeated freeze-thaw cycles with Neuropeptide Y (29-64)?

Repeatedly freezing and thawing peptide solutions like Neuropeptide Y (NPY) (29-64) can lead to significant degradation and loss of biological activity. Each cycle can cause the formation of ice crystals, which can denature the peptide's structure. Furthermore, pH shifts and increased solute concentration during the freezing process can damage the peptide. This degradation can lead to inconsistent experimental results and reduced efficacy. Several suppliers explicitly recommend aliquoting the reconstituted solution to minimize freeze-thaw cycles.[1][2]

Q2: I have received lyophilized NPY (29-64). How should I store it before reconstitution?

Lyophilized (powder) NPY (29-64) is relatively stable and should be stored desiccated and protected from light.[2] For long-term storage, follow the temperature guidelines summarized below.

Q3: My reconstituted NPY (29-64) has been through multiple freeze-thaw cycles. Can I still use it?

It is strongly discouraged. While the peptide may retain some activity, it is likely compromised. Using such a solution could introduce significant variability and unreliable data into your experiments. For critical applications, it is always best to use a freshly thawed aliquot or a newly prepared solution. Studies on other proteins and peptides show that repeated freeze-thaw cycles can significantly alter sample integrity.[3]

Q4: How do I properly prepare my stock solution to prevent freeze-thaw damage?

The best practice is to reconstitute the entire vial of lyophilized peptide at once and then immediately divide the stock solution into single-use aliquots. These aliquots can then be stored at the appropriate temperature. This strategy ensures that you only thaw the amount of peptide needed for a single experiment.[1][2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments. Peptide degradation due to multiple freeze-thaw cycles.Prepare single-use aliquots of your stock solution immediately after reconstitution. Use a new aliquot for each experiment.
Precipitate observed in the solution after thawing. Peptide aggregation or poor solubility, potentially exacerbated by freeze-thaw cycles.Before use, gently vortex the thawed aliquot. If precipitation persists, sonication or gentle warming to 37°C may help.[4] Ensure the chosen solvent and concentration are appropriate.
Loss of expected biological activity. The peptide has been degraded.Discard the current stock solution. Reconstitute a fresh vial of lyophilized NPY (29-64) following the recommended protocol, with careful attention to creating single-use aliquots.

Data Summary Tables

Table 1: Recommended Storage Conditions for Neuropeptide Y (29-64)

Form Storage Temperature Duration Notes
Lyophilized Powder-20°C1-3 years[5][6]Store sealed and away from moisture.[2][6][7]
Lyophilized Powder-80°C2 years[6]Store sealed and away from moisture.[2][6][7]
Reconstituted in Solvent-20°C1 month[2][4][6][7]Must be in single-use aliquots.
Reconstituted in Solvent-80°C6 months - 1 year[2][4][5][7]Must be in single-use aliquots.

Table 2: Solubility of Neuropeptide Y (29-64)

Solvent Solubility Notes
Water (H₂O)≥ 46.67 mg/mL (10.92 mM)[4][6][7]If using water, the solution should be filtered and sterilized before use.[2][7]
DMSO16.67 mg/mL (3.90 mM)[4][6][7]May require sonication to fully dissolve.[4][6][7] Use newly opened, hygroscopic DMSO.[7]

Experimental Protocols

Protocol: Reconstitution and Aliquoting of NPY (29-64) for Stable Storage

This protocol outlines the standard procedure for preparing a stock solution and creating single-use aliquots to prevent degradation.

  • Pre-Reconstitution:

    • Before opening, briefly centrifuge the vial of lyophilized NPY (29-64) to ensure all the powder is at the bottom.

  • Solvent Selection:

    • Choose an appropriate solvent based on experimental requirements and solubility data (see Table 2). Sterile water or high-quality DMSO are common choices.[4][6][7]

  • Reconstitution:

    • Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration. For example, to create a 1 mM stock solution from 1 mg of peptide (MW: 4272.7 g/mol ), add 0.234 mL of solvent.[4][6]

    • Gently swirl or vortex the vial to dissolve the peptide completely. If needed, sonicate briefly in an ultrasonic bath to aid dissolution, particularly with DMSO.[4]

  • Aliquoting:

    • Immediately after the peptide is fully dissolved, divide the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.

    • The volume of each aliquot should correspond to the amount needed for a single experiment or a single day's worth of experiments.

  • Storage:

    • Securely cap the aliquots and store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][4][7]

  • Usage:

    • When needed, remove a single aliquot from the freezer and thaw it completely.

    • Once thawed, do not refreeze the aliquot. Discard any unused portion of the thawed solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[7]

Visual Workflow and Signaling Pathway

NPY_Handling_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use receive Receive Lyophilized NPY (29-64) Powder store_powder Store Powder -20°C or -80°C receive->store_powder If not for immediate use reconstitute Reconstitute Entire Vial (e.g., in DMSO or H2O) receive->reconstitute store_powder->reconstitute aliquot Immediately Create Single-Use Aliquots reconstitute->aliquot store_aliquots Store Aliquots -80°C (6 months) or -20°C (1 month) aliquot->store_aliquots thaw Thaw ONE Aliquot store_aliquots->thaw Use one at a time prep_working Prepare Working Solution thaw->prep_working experiment Perform Experiment prep_working->experiment discard Discard Unused Thawed Solution experiment->discard

Caption: Workflow for handling NPY (29-64) to prevent degradation.

References

Technical Support Center: Neuropeptide Y (29-64) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Neuropeptide Y (NPY) (29-64) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y (29-64) and how does it relate to full-length NPY?

A1: Neuropeptide Y (29-64) is a peptide fragment derived from the full-length, 36-amino acid Neuropeptide Y.[1][2] NPY is one of the most abundant neuropeptides in the central and peripheral nervous systems, involved in processes like cell proliferation, neuroprotection, and energy homeostasis.[3][4] Like its parent molecule, NPY (29-64) is used in research to study the physiological roles mediated by NPY receptors.

Q2: What is the primary mechanism of action for NPY and its fragments in cell culture?

A2: NPY and its fragments exert their effects by binding to a family of G protein-coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 subtypes.[5][6] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels, and can also modulate intracellular calcium concentrations ([Ca²⁺]i) and activate signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[7][8][9]

Q3: What is a recommended starting concentration range for NPY (29-64) in cell culture?

A3: The optimal concentration is highly cell-type dependent. However, based on studies with full-length NPY and its analogs, a common starting range is between 10 nM and 1 µM.[8][10] For example, a maximally effective concentration for NPY on prostate cancer cell lines was found to be around 10⁻⁸ M (10 nM), while neuroprotective effects on SH-SY5Y cells were observed with concentrations up to 1 µM.[8][10] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: Which cell lines are known to respond to NPY or express NPY receptors?

A4: Several cell lines have been documented to express NPY receptors and are suitable for studying NPY-related effects. These include human neuroblastoma cell lines like SK-N-MC (Y1 receptor), SK-N-BE(2) (Y2 receptor), and SH-SY5Y, as well as prostate cancer cell lines (LNCaP, DU145, PC3) and primary retinal cells.[7][8][10][11][12] It is crucial to select a cell line that expresses the specific NPY receptor subtype relevant to your research question.

Q5: How should I prepare and store NPY (29-64) stock solutions?

A5: NPY (29-64) is soluble in water and DMSO.[1] For a stock solution, dissolve the peptide in sterile, nuclease-free water or DMSO. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Observable Effect The cell line may not express the target NPY receptor subtype (e.g., Y1, Y2).Verify receptor expression in your cell line using literature searches, qPCR, or Western blotting. Human neuroblastoma cell lines CHP-234 and MHH-NB-11, for instance, exclusively express NPY-Y2 receptors.[12]
The concentration of NPY (29-64) is suboptimal (too high or too low).Perform a dose-response curve with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration.
The peptide has degraded due to improper storage or handling.Prepare a fresh stock solution from a new vial of peptide. Always aliquot stock solutions and avoid multiple freeze-thaw cycles.[1]
High Cell Death or Cytotoxicity The NPY (29-64) concentration is too high, leading to off-target effects or apoptosis.Reduce the concentration and perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic threshold.
The solvent (e.g., DMSO) used for the stock solution is at a toxic concentration in the final culture medium.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control to confirm the solvent is not causing the cytotoxicity.[1]
Inconsistent or Irreproducible Results High passage number of the cell line has led to altered NPY receptor expression or signaling.Use cells from a consistent and low-passage number stock. It is good practice to regularly re-start cultures from a frozen, authenticated stock.
Components in the serum of the culture medium are interfering with the peptide's activity.For the duration of the NPY treatment, consider using a serum-free or reduced-serum medium. Ensure you have appropriate controls to account for any effects of serum withdrawal.

Data Summary Tables

Table 1: NPY Receptor Expression in Various Cell Lines

Cell LineCell TypeNPY Receptor(s) ExpressedReference
SK-N-MCHuman NeuroblastomaY1[7]
SK-N-BE(2)Human NeuroblastomaY2[7]
CHP-234Human NeuroblastomaY2[12]
MHH-NB-11Human NeuroblastomaY2[12]
SH-SY5YHuman NeuroblastomaY1, Y2[10]
LNCaP, DU145, PC3Human Prostate CancerY1[8]
Primary Rat Retinal CellsNeurons, Glial CellsY1, Y2[11]

Table 2: Effective Concentrations of NPY and Observed Cellular Effects

Peptide/AnalogCell LineConcentration RangeObserved EffectReference
NPYSH-SY5Y0.1 µM - 1 µMIncreased cell viability against glutamate-induced toxicity and ER stress.[10]
NPYPC3~10 nM (10⁻⁸ M)Increased cell proliferation.[8]
NPYLNCaP, DU145~10 nM (10⁻⁸ M)Reduced cell proliferation.[8]
NPYPrimary Rat Retinal CellsNot specifiedPromoted cell proliferation.[3]
NPYSinonasal Epithelial Cells1 µMReduced baseline ciliary beat frequency.[13]

Experimental Protocols & Visualizations

Experimental Workflow for Concentration Optimization

The following diagram outlines a standard workflow for determining the optimal concentration of NPY (29-64) for your cell culture experiments.

G cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dose-Response cluster_analysis Phase 3: Analysis prep_stock Prepare NPY (29-64) Stock Solution (e.g., 1 mM in H2O or DMSO) seed_cells Seed Cells in Appropriate Plates prep_stock->seed_cells dose_range Treat Cells with a Broad Concentration Range (e.g., 1 nM - 10 µM) seed_cells->dose_range incubation Incubate for a Defined Period (e.g., 24-72h) dose_range->incubation controls Include Controls: - Untreated - Vehicle Only controls->incubation assay Perform Relevant Assay (e.g., Viability, Proliferation, Signaling Marker) incubation->assay analyze Analyze Data & Determine EC50/IC50 assay->analyze optimize Select Optimal Concentration for Further Experiments analyze->optimize

Caption: Workflow for NPY (29-64) concentration optimization.

Protocol 1: Preparation of NPY (29-64) Stock Solution

Objective: To prepare a sterile, concentrated stock solution of NPY (29-64) for use in cell culture.

Materials:

  • Lyophilized NPY (29-64) peptide

  • Sterile, nuclease-free water or high-purity DMSO[1]

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Briefly centrifuge the vial of lyophilized NPY (29-64) to ensure all powder is at the bottom.

  • Following the manufacturer's instructions, reconstitute the peptide in sterile water or DMSO to a convenient stock concentration (e.g., 1 mM). If using DMSO, be mindful of its final concentration in your culture, which should ideally be below 0.1%.[1]

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

  • For experiments, thaw a single aliquot and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding to cells. Do not re-freeze any unused diluted solution.

Protocol 2: Cell Viability and Proliferation Assay

Objective: To assess the effect of different concentrations of NPY (29-64) on cell viability and proliferation. This protocol is adapted from methodologies used to study NPY effects on prostate cancer cells.[8]

Materials:

  • Cells of interest (e.g., SH-SY5Y, PC3)

  • Complete growth medium

  • 96-well cell culture plates

  • NPY (29-64) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit (e.g., WST-1, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of NPY (29-64) in the appropriate cell culture medium (serum-free or complete, depending on the experimental design). Concentrations could range from 1 nM to 1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different NPY (29-64) concentrations. Include untreated and vehicle-only wells as controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate cell viability/proliferation as a percentage relative to the untreated control.

NPY Signaling Pathway Diagram

NPY receptors are coupled to G-proteins and can activate multiple downstream pathways. The diagram below illustrates a simplified, common signaling cascade initiated by NPY binding, often leading to cell proliferation or survival.

G receptor_node receptor_node protein_node protein_node pathway_node pathway_node outcome_node outcome_node NPY NPY (29-64) Y_Receptor NPY Receptor (e.g., Y1, Y2) NPY->Y_Receptor G_Protein Gi/o G-Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PI3K PI3K G_Protein->PI3K Activates ERK MAPK/ERK G_Protein->ERK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis ERK->Proliferation

Caption: Simplified NPY receptor signaling pathways.

References

Technical Support Center: Neuropeptide Y (NPY) Fragments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neuropeptide Y (NPY) and its fragments. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of NPY fragments, with a focus on C-terminal fragments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of C-terminal Neuropeptide Y fragments?

A1: C-terminal fragments of Neuropeptide Y, such as NPY(13-36) and NPY(18-36), are known to preferentially bind to and activate the Y2 receptor subtype.[1][2][3][4] Some fragments may also show activity at the Y5 receptor.[3] In contrast, they typically exhibit significantly lower affinity for the Y1 receptor, which requires the full-length N-terminus of NPY for high-affinity binding.[2][5]

Q2: What are the potential off-target effects of NPY C-terminal fragments?

A2: Potential off-target effects arise from the binding of NPY fragments to NPY receptor subtypes other than the intended one (e.g., Y1, Y4, Y5) or to entirely different classes of receptors. C-terminal fragments like NPY(13-36) can activate Y5 receptors at concentrations similar to those required for Y2 activation, making the Y5 receptor a significant potential "off-target" depending on the experimental context.[3] Cross-reactivity with receptors for related peptides, although less common, should also be considered, especially at high concentrations.

Q3: My NPY fragment is showing unexpected activity in my assay. What could be the cause?

A3: Unexpected activity could be due to several factors:

  • Off-target receptor activation: Your experimental system may express multiple NPY receptor subtypes that are sensitive to your NPY fragment.

  • Peptide degradation: NPY fragments can be susceptible to degradation by peptidases, leading to loss of activity or the generation of new fragments with different activity profiles.[6]

  • Peptide quality and handling: Issues with peptide synthesis, purity, solubility, or storage can affect its performance.[6][7] Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation.[6]

  • Assay-specific artifacts: The observed effect might be an artifact of the particular assay system being used.

Q4: How can I determine if my NPY fragment is hitting off-target receptors?

A4: A systematic approach is required:

  • Receptor Binding Assays: Perform competitive binding assays using radiolabeled ligands for each of the NPY receptor subtypes (Y1, Y2, Y4, Y5) to determine the binding affinity (Ki) of your fragment for each receptor.

  • Functional Assays: Conduct functional assays (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment) in cell lines selectively expressing each NPY receptor subtype to measure the potency (EC50) and efficacy of your fragment.[8]

  • Use of Selective Antagonists: In a functional assay where you observe an effect, pre-treatment with selective antagonists for different NPY receptor subtypes can help identify the receptor responsible for the observed activity.

Troubleshooting Guides

Troubleshooting Unexpected Agonist Activity

Problem: My NPY C-terminal fragment, intended to be a selective Y2 agonist, is showing activity in a system where the Y2 receptor is not thought to be the primary target.

Possible Cause Troubleshooting Step Rationale
Expression of other NPY receptors 1. Characterize the expression profile of all NPY receptors (Y1, Y2, Y4, Y5) in your experimental system (e.g., using qPCR or western blotting). 2. Use selective antagonists for other NPY receptors (e.g., BIBP3226 for Y1) to see if the unexpected activity is blocked.Your system may endogenously express other NPY receptors that are activated by your fragment.
High concentration of the fragment Perform a dose-response curve to determine the EC50 of your fragment.At high concentrations, receptor selectivity is often lost, and the fragment may be acting on lower-affinity off-target receptors.
Peptide degradation 1. Analyze the integrity of your peptide solution using HPLC or mass spectrometry. 2. Include peptidase inhibitors in your assay buffer.Degradation products may have a different receptor selectivity profile.
Troubleshooting Lack of Expected Activity

Problem: My NPY C-terminal fragment is not showing the expected Y2 receptor-mediated effect.

Possible Cause Troubleshooting Step Rationale
Poor peptide solubility or stability 1. Review the peptide's certificate of analysis for solubility information. 2. Test different solvents for reconstitution.[6] 3. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6]The peptide may not be fully dissolved or may have degraded, leading to a lower effective concentration.
Peptide oxidation If the peptide contains susceptible amino acids (Cys, Trp, Met), prepare solutions in degassed buffers and store under inert gas.[6]Oxidation can inactivate the peptide.
Low receptor expression Verify the expression and cell surface localization of the Y2 receptor in your system.Insufficient receptor numbers can lead to a weak or undetectable signal.
Assay sensitivity Optimize your assay conditions (e.g., cell number, incubation time, substrate concentration) to enhance signal detection.The assay may not be sensitive enough to detect the effect of your fragment.

Quantitative Data on NPY Fragment Receptor Selectivity

The following table summarizes the binding affinities of well-characterized NPY C-terminal fragments for different NPY receptor subtypes. This data can serve as a reference for understanding the expected selectivity profile of such fragments.

Peptide FragmentY1 Receptor Affinity (Ki, nM)Y2 Receptor Affinity (Ki, nM)Y5 Receptor Affinity (Ki, nM)Reference
NPY (full length)High (sub-nanomolar)High (sub-nanomolar)High (sub-nanomolar)[3][5]
NPY(13-36)Low (micromolar)High (nanomolar)Moderate (nanomolar)[1][2][3]
NPY(18-36)Low (micromolar)High (nanomolar)Moderate to High[2][3][9]

Note: "High," "Moderate," and "Low" are relative terms. Specific Ki values can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., NPY(29-64)) for a specific receptor subtype.

Materials:

  • Cell membranes prepared from a cell line overexpressing a single NPY receptor subtype (e.g., HEK293-hY2R).

  • Radiolabeled ligand (e.g., ¹²⁵I-PYY).

  • Test compound (unlabeled NPY fragment).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (high concentration of unlabeled NPY, e.g., 1 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the IC50 value from the resulting sigmoidal curve and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of a test compound to activate Gαi-coupled receptors, such as the Y2 receptor, by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • A cell line expressing the NPY receptor of interest (e.g., CHO-hY2R).

  • Forskolin.

  • Test compound (NPY fragment).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor for 30 minutes.

  • Add varying concentrations of the test compound and incubate for 15 minutes.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_Fragment NPY Fragment (e.g., 29-64) Y_Receptor NPY Receptor (e.g., Y2, Y5) NPY_Fragment->Y_Receptor Binding G_Protein Gi/o Protein Y_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ca_Mobilization->Cellular_Response

Caption: Generalized signaling pathway for Gi/o-coupled NPY receptors.

Off_Target_Workflow A Start: Unexpected experimental result with NPY Fragment B Is the peptide's quality and stability confirmed? (Purity, solubility, storage) A->B C Troubleshoot peptide handling and preparation. (See Troubleshooting Guide) B->C No D Perform receptor expression analysis on the experimental system (e.g., qPCR). B->D Yes C->B E Are potential off-target NPY receptors (e.g., Y1, Y5) expressed? D->E F Perform functional assays with selective antagonists for each expressed receptor. E->F Yes J Conclusion: The effect is likely due to an assay artifact or non-receptor mediated effect. E->J No G Is the unexpected effect blocked by an antagonist? F->G H Conclusion: The effect is mediated by the receptor corresponding to the antagonist. G->H Yes I Conclusion: The effect is likely not mediated by a known NPY receptor. Consider other mechanisms. G->I No

Caption: Troubleshooting workflow for unexpected NPY fragment activity.

References

Technical Support Center: 303052-45-1 (Neuropeptide Y Fragment 29-64)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of 303052-45-1, a synthetic peptide corresponding to the 29-64 fragment of Neuropeptide Y (NPY). This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the CAS number for a synthetic peptide fragment of Neuropeptide Y (NPY), specifically the amino acid sequence 29-64.[1][2][3][4][5][6] It is a 36-amino acid peptide.[2][3][4][5][6] NPY and its fragments are used in neuroscience research to study a variety of physiological processes, including appetite, stress, and cognition.[7][8] This particular fragment may be used in studies investigating the neuroprotective effects of NPY and its interaction with NPY receptors.[7][9][10]

Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in synthetic peptides like Neuropeptide Y(29-64) can stem from several factors inherent to the synthesis and purification process.[11] Common causes include:

  • Purity differences: Even with the same stated purity, the nature and quantity of impurities can differ between batches.[12][13]

  • Peptide modifications: Oxidation of sensitive amino acids (e.g., Methionine) or deamidation can occur during synthesis or storage.[14]

  • Counterion content: The type and amount of counterions (e.g., TFA from HPLC purification) can vary, affecting the net peptide content.[12][15]

  • Water content: Lyophilized peptides can have varying amounts of residual water, which impacts the accurate weighing of the peptide.[12]

  • Peptide aggregation: Hydrophobic peptides can aggregate, affecting their solubility and biological activity.[16]

Q3: How can we ensure we are comparing equivalent amounts of active peptide between batches?

A3: To normalize for batch-to-batch differences, it is crucial to determine the net peptide content for each lot. The total weight of a lyophilized peptide powder includes the peptide itself, as well as water, counterions, and other impurities.[15] For precise comparative studies, performing an amino acid analysis to quantify the exact peptide amount is recommended.[3][15]

Q4: What are the recommended storage and handling conditions for this compound to minimize variability?

A4: Proper storage and handling are critical for maintaining the integrity of the peptide.

  • Lyophilized powder: Store at -20°C or -80°C, protected from moisture.[5][10]

  • In solution: Once dissolved, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][10] Use sterile buffers for reconstitution and consider filtering through a 0.22 µm filter.[10]

Q5: The solubility of a new batch of this compound seems different from the previous one. How should we address this?

A5: Differences in solubility can be due to variations in purity, aggregation state, or the presence of different counterions.[15][16] If you encounter solubility issues, you can try gentle warming (to 37°C) or sonication to aid dissolution.[4] It is also important to use the recommended solvents. For in vivo studies, specific formulation protocols may be required.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity with a New Batch

This workflow helps to identify the potential cause of decreased biological activity in a new batch of Neuropeptide Y(29-64).

G cluster_B Peptide Integrity and Concentration cluster_C Quality Control Checks cluster_D Experimental Protocol Review A Start: New batch shows low/no activity B Verify Peptide Integrity and Concentration A->B C Perform Quality Control Checks A->C D Review Experimental Protocol A->D B1 Re-dissolve peptide in fresh, appropriate solvent B->B1 C1 Run HPLC to check purity and for degradation products C->C1 D1 Confirm correct buffer and pH D->D1 E Contact Supplier B2 Check for visible precipitates B1->B2 B3 Measure concentration (e.g., UV-Vis) B2->B3 B3->E C2 Perform Mass Spectrometry to confirm molecular weight C1->C2 C2->E D2 Check for reagent degradation D1->D2 D3 Ensure proper incubation times and temperatures D2->D3 D3->E

Caption: Troubleshooting workflow for reduced biological activity.

Issue 2: Inconsistent Results in Cellular Assays

This decision tree guides the user through steps to troubleshoot variability in cellular assays using different batches of this compound.

G A Inconsistent cellular assay results B Have you normalized for Net Peptide Content? A->B C Perform Amino Acid Analysis on both batches B->C No D Are you using fresh solutions for each experiment? B->D Yes E Prepare fresh stock solutions from lyophilized powder D->E No F Is there a possibility of endotoxin contamination? D->F Yes G Perform an endotoxin test (e.g., LAL assay) F->G Yes H Review cell culture conditions and passage number F->H No

Caption: Decision tree for troubleshooting cellular assay variability.

Quantitative Data Summary

The following tables summarize key quality control parameters that can contribute to batch-to-batch variability.

Table 1: Typical Quality Control Specifications for Synthetic Peptides

ParameterMethodTypical SpecificationPotential Impact of Variability
Purity HPLC>95%Lower purity means a higher percentage of unknown substances that could interfere with the assay.[14]
Identity Mass SpectrometryCorrect Molecular WeightIncorrect mass indicates a problem with the peptide sequence.
Net Peptide Content Amino Acid Analysis70-90%Affects the accuracy of concentration calculations.[12]
Water Content Karl Fischer Titration<10%High water content leads to overestimation of peptide amount when weighing.[12]
Counterion Content Ion ChromatographyReport OnlyCan affect solubility and net peptide content.[12]

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-MS

Objective: To verify the purity and molecular weight of a new batch of this compound and compare it to a previous batch.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve lyophilized peptide from both the new and old batches in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.

  • Data Analysis:

    • Compare the HPLC chromatograms of the new and old batches. Look for differences in the main peak's retention time and the presence of new or larger impurity peaks.

    • Analyze the mass spectra to confirm that the major peak corresponds to the correct molecular weight of Neuropeptide Y(29-64).

Protocol 2: Determination of Net Peptide Content by Amino Acid Analysis

Objective: To accurately determine the concentration of the peptide in a lyophilized powder.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Acid Hydrolysis:

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization:

    • Derivatize the resulting amino acids with a suitable reagent (e.g., AccQ-Tag™) to allow for fluorescent or UV detection.

  • UPLC Analysis:

    • Separate and quantify the derivatized amino acids using a UPLC system with a dedicated amino acid analysis column and validated method.

  • Calculation:

    • Compare the quantities of the amino acids to a known standard to determine the amount of each amino acid in the sample.

    • Calculate the net peptide content by comparing the measured peptide amount to the initial weight of the lyophilized powder.

Signaling Pathway Diagrams

Neuropeptide Y exerts its effects by binding to G-protein coupled receptors (GPCRs). The primary receptors involved are Y1, Y2, and Y5.

Neuropeptide Y Receptor Signaling

The binding of NPY to its receptors (Y1, Y2, Y5) activates intracellular signaling cascades. All these receptors couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Some NPY receptors can also couple to Gαq to activate the phospholipase C (PLC) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y Y_Receptor NPY Receptor (Y1, Y2, Y5) NPY->Y_Receptor G_Protein G-Protein (Gi/Go) Y_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C G_Protein->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC ERK ERK1/2 PKC->ERK

Caption: Overview of Neuropeptide Y receptor signaling pathways.

References

Technical Support Center: Neuropeptide Y (NPY) Fragment Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for researchers confirming the bioactivity of Neuropeptide Y (NPY) fragments, with a focus on C-terminal fragments. While "Neuropeptide Y (29-64)" is not a standard nomenclature for a fragment of the 36-amino acid NPY, this guide will address the general procedures for characterizing a novel or putative NPY C-terminal fragment.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to confirm the bioactivity of a putative NPY C-terminal fragment?

A1: The initial steps involve a series of in vitro assays to determine if the peptide interacts with known NPY receptors and elicits a cellular response. A typical workflow includes:

  • Receptor Binding Assays: To determine if the fragment binds to any of the NPY receptors (Y1, Y2, Y4, Y5, and y6).

  • Second Messenger Assays: To measure the downstream signaling effects of receptor binding, such as changes in cyclic AMP (cAMP) levels or intracellular calcium mobilization.

  • Functional Cell-Based Assays: To assess a physiological response in cells, such as cell proliferation or migration.

G

Q2: Which NPY receptors should I test for binding with my C-terminal fragment?

A2: NPY and its fragments exhibit differential binding to various NPY receptors. C-terminal fragments of NPY are known to have some affinity for the Y2 receptor. Therefore, initial screening should ideally include all known NPY receptors (Y1, Y2, Y4, Y5), with a particular focus on Y2.

Q3: My peptide shows binding in the receptor assay but no response in the second messenger assay. What could be the reason?

A3: This scenario could indicate several possibilities:

  • Antagonist Activity: Your peptide might be a receptor antagonist, binding to the receptor but not activating it, thereby blocking the action of the natural ligand. To test this, you can perform a functional assay in the presence of a known NPY agonist.

  • Biased Agonism: The peptide might be a biased agonist, selectively activating one signaling pathway over another. For example, it might activate a G-protein independent pathway (e.g., β-arrestin recruitment) without affecting the G-protein coupled pathway that modulates cAMP or calcium.

  • Assay Sensitivity: The second messenger assay may not be sensitive enough to detect a weak signal. Ensure your assay is properly validated with a known NPY agonist.

G

Troubleshooting Guides

Receptor Binding Assay
Problem Possible Cause Solution
High non-specific binding Insufficient blocking of non-specific sites.Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.
Issues with the radioligand (if used).Check the purity and age of the radioligand.
Low or no specific binding Inactive peptide.Confirm the integrity and concentration of your peptide stock.
Incorrect assay conditions.Optimize incubation time, temperature, and pH.
Low receptor expression in cells/tissue.Use a cell line with higher receptor expression or a different tissue source.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent cell numbers.Ensure a consistent number of cells is used in each well.
Second Messenger Assays (cAMP & Calcium)
Problem Possible Cause Solution
No change in cAMP/calcium levels Receptor is not coupled to the Gαi or Gαq pathway.NPY receptors can couple to different G-proteins. Y1, Y2, Y4, and Y5 receptors are typically coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels. Some receptors can also couple to Gαq to increase intracellular calcium. Confirm the expected signaling pathway for the receptor you are studying.
Cell line is not responsive.Use a cell line known to express the target receptor and respond to NPY.
High background signal Basal activity of the signaling pathway is high.Optimize cell culture conditions and serum starve cells before the assay.
Reagent issues.Check the quality and expiration dates of all reagents.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of your test peptide to a specific NPY receptor.

Materials:

  • Cell membranes from a cell line overexpressing a specific NPY receptor (e.g., HEK293-Y1R).

  • Radiolabeled NPY ligand (e.g., ¹²⁵I-PYY).

  • Your unlabeled test peptide.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to all wells.

  • Add 50 µL of a serial dilution of your unlabeled test peptide to the experimental wells.

  • Add 50 µL of binding buffer to the total binding wells and 50 µL of a high concentration of unlabeled NPY to the non-specific binding wells.

  • Add 50 µL of the radiolabeled ligand to all wells at a concentration close to its Kd.

  • Add 50 µL of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and perform a competitive binding analysis to determine the Ki of your test peptide.

cAMP Assay

This protocol measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi-coupled receptor activation.

Materials:

  • A cell line expressing the NPY receptor of interest (e.g., CHO-K1-Y2R).

  • Your test peptide.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

  • Stimulation buffer.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Serum starve the cells for 4-6 hours before the assay.

  • Aspirate the medium and add 50 µL of stimulation buffer containing a fixed concentration of forskolin and varying concentrations of your test peptide.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of your peptide to determine the EC₅₀.

Intracellular Calcium Mobilization Assay

This assay is used to detect the activation of Gαq-coupled receptors, which leads to an increase in intracellular calcium.

Materials:

  • A cell line expressing the NPY receptor of interest (e.g., HEK293-Y1R).

  • Your test peptide.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a black, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the basal fluorescence.

  • Inject your test peptide at various concentrations and immediately start measuring the fluorescence intensity over time.

  • Calculate the change in fluorescence to determine the calcium response and plot the dose-response curve to determine the EC₅₀.

Signaling Pathways

G

minimizing non-specific binding of Neuropeptide Y (29-64)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Neuropeptide Y (29-64) Assays

Welcome to the technical support center for Neuropeptide Y (NPY) related assays. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize non-specific binding of NPY fragments, particularly the C-terminal fragment NPY(29-64), in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with NPY peptides?

A1: Non-specific binding of peptides like NPY is often due to a combination of factors:

  • Hydrophobic Interactions: Peptides with hydrophobic residues can adhere to plastic surfaces (e.g., microplates, tubes) and other components in the assay.[1][2] The C-terminal region of NPY contains several hydrophobic residues that can contribute to this issue.

  • Electrostatic Interactions: NPY has a net positive charge at physiological pH, which can lead to interactions with negatively charged surfaces, such as glass or certain polymers.[3][4][5]

  • Binding to Non-Target Proteins: Peptides can bind to abundant proteins in a sample or to blocking proteins themselves, leading to high background signals.

Q2: I'm observing high background in my NPY ELISA/binding assay. What is the first thing I should check?

A2: High background is a classic sign of non-specific binding. The first and most critical component to evaluate is your blocking buffer . Ensure you are using an appropriate and effective blocking agent. Inadequate blocking leaves sites on the microplate or membrane open for the peptide or antibodies to bind non-specifically.[6][7] Consider extending the blocking incubation time or increasing the concentration of the blocking agent.

Q3: Can the type of microplate or tube I use affect non-specific binding?

A3: Absolutely. Standard polystyrene plates can have significant hydrophobic and charge characteristics that promote peptide adsorption.[8][9] For sensitive assays involving peptides, it is highly recommended to use low-binding plates and tubes. These surfaces are often treated to be more hydrophilic and are chemically non-reactive, which significantly reduces the non-specific adherence of peptides and proteins.[3]

Q4: How do buffer components like salt concentration and pH influence NSB?

A4: Buffer composition is crucial for controlling non-specific interactions.

  • Salt Concentration: Increasing the salt concentration (e.g., with NaCl) in your buffers can help mitigate electrostatic interactions by shielding charges on the peptide and surfaces.[10]

  • pH: The pH of your buffer affects the overall charge of the NPY peptide.[10] It's important to work at a pH where the specific binding to your target is optimal while non-specific interactions are minimized. For many neuronal peptide experiments, a physiological pH of 7.2-7.4 is a good starting point.[4][11]

Q5: Are there any additives I can include in my buffers to reduce NSB?

A5: Yes, several additives can be effective:

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (typically 0.05% to 0.1%) are very effective at disrupting hydrophobic interactions.[3][10] They should be included in your wash buffers and sometimes in your blocking and antibody/peptide dilution buffers.

  • Carrier Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) or casein to your buffers provides an excess of protein that can saturate non-specific binding sites on surfaces.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to the non-specific binding of NPY(29-64).

Issue 1: High Background Signal in an ELISA or Radioligand Binding Assay
Potential Cause Recommended Solution
Inadequate Blocking Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Try different blocking agents; if you are using BSA, consider trying a casein-based blocker or a commercial protein-free blocking buffer.[6][7][12]
Suboptimal Wash Steps Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer used for each wash. Ensure your wash buffer contains a detergent like 0.05% Tween-20 to help remove non-specifically bound molecules.[10]
Peptide/Antibody Concentration Too High Titrate your NPY peptide and detection antibodies to find the optimal concentration that gives a good signal-to-noise ratio. High concentrations increase the likelihood of NSB.
Hydrophobic/Electrostatic Interactions Add a non-ionic detergent (0.05% Tween-20) to your diluents and wash buffers.[10][13] Increase the salt concentration of your binding buffer (e.g., from 150 mM to 300-500 mM NaCl) to reduce charge-based interactions.[10]
Use of Standard Labware Switch to low-binding microplates and tubes specifically designed for peptide and protein assays to minimize surface adsorption.[9]
Issue 2: Poor Reproducibility and High Variability Between Replicates
Potential Cause Recommended Solution
Peptide Adsorption to Surfaces This is a major cause of variability, especially at low concentrations.[8][9] Always use low-binding labware. Prepare peptide dilutions immediately before use and consider including a carrier protein (e.g., 0.1% BSA) in your dilution buffer to prevent loss of peptide to tube walls.
Improper Peptide Solubilization Ensure the NPY(29-64) peptide is fully dissolved according to the manufacturer's instructions before making further dilutions.[3][8] Aggregated peptide can lead to inconsistent results.
Inconsistent Pipetting Due to the "sticky" nature of peptides, ensure consistent and careful pipetting. Pre-wetting the pipette tip with the solution can help improve accuracy.
Insufficient Mixing Ensure all solutions are mixed thoroughly but gently after adding reagents, especially in microplate wells.

Experimental Protocols & Data

Protocol: Competitive Radioligand Binding Assay for NPY Receptors

This protocol provides a framework for a competitive binding assay using a radiolabeled NPY ligand and unlabeled NPY(29-64) as a competitor. The goal is to determine the binding affinity of NPY(29-64) for a specific NPY receptor subtype (e.g., Y1, Y2).

Materials:

  • Cell membranes expressing the NPY receptor of interest

  • Radioligand (e.g., [¹²⁵I]-PYY)

  • Unlabeled NPY(29-64) peptide

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.[14][15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Low-binding microplates or tubes

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the membranes in binding buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup: In low-binding 96-well plates, add the following in a final volume of 100 µL:

    • Total Binding: Binding Buffer, radioligand (at a concentration near its Kd, e.g., 0.1 nM [¹²⁵I]-PYY), and membrane suspension.[15]

    • Non-Specific Binding (NSB): Binding Buffer, radioligand, a high concentration of unlabeled full-length NPY (e.g., 1 µM), and membrane suspension.[16] This determines the amount of radioligand that binds non-specifically.

    • Competition: Binding Buffer, radioligand, membrane suspension, and serial dilutions of the competitor NPY(29-64) peptide.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Termination & Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor NPY(29-64).

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

Summary of Buffer Additives for Minimizing NSB
Additive Typical Concentration Mechanism of Action Primary Application
BSA (Bovine Serum Albumin) 0.1% - 1%Acts as a carrier protein, blocking non-specific sites on surfaces.[10]Dilution buffers, blocking buffers
Casein / Skim Milk 1% - 5%Protein-based blocking agent that coats surfaces to prevent adsorption.[7]Blocking for ELISA, Western Blot
Tween-20 (Non-ionic detergent) 0.05% - 0.1%Disrupts hydrophobic interactions.[10]Wash buffers, antibody/peptide diluents
High Salt (e.g., NaCl) 300 - 500 mMShields electrostatic charges, reducing charge-based interactions.[10]Binding and wash buffers
Protein-free Blockers Per manufacturerSynthetic polymers or other non-protein molecules that block non-specific sites.[12][17]Assays where protein-based blockers interfere (e.g., phosphoprotein detection)

Visualizations

Troubleshooting_High_Background Start High Background Signal in Assay Q1 Is your blocking step optimized? Start->Q1 Sol1 Action: 1. Increase blocking time (e.g., 2h or O/N). 2. Try a different blocking agent (e.g., Casein, Protein-free). Q1->Sol1 No Q2 Are your wash steps rigorous enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: 1. Increase number of wash cycles (3 -> 5). 2. Add 0.05% Tween-20 to wash buffer. Q2->Sol2 No Q3 Are you using low-binding labware? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Switch to low-binding plates and tubes to minimize peptide surface adsorption. Q3->Sol3 No Q4 Is buffer composition optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Action: 1. Increase salt (NaCl) concentration. 2. Add 0.05% Tween-20 to diluents. Q4->Sol4 No End Re-evaluate peptide/ antibody concentrations Q4->End Yes Sol4->End

Caption: Troubleshooting flowchart for high background signals.

Binding_Concept cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding (NSB) Receptor NPY Receptor NPY_Specific NPY (29-64) NPY_Specific->Receptor High Affinity (Specific Fit) Surface Plastic Surface (e.g., Plate Well) NPY_Nonspecific NPY (29-64) NPY_Nonspecific->Surface Low Affinity (Hydrophobic/ Charge Interactions)

Caption: Specific vs. Non-Specific Binding of NPY.

Assay_Workflow cluster_mitigation Key NSB Mitigation Steps A 1. Coat Plate & Block (Mitigation: Use effective blocker) B 2. Prepare Peptide Dilutions (Mitigation: Use low-binding tubes, carrier protein) A->B C 3. Add Reagents to Plate (Peptide, Sample, Antibody) B->C D 4. Incubate C->D E 5. Wash Plate (Mitigation: Add detergent, increase cycles) D->E F 6. Add Detection Reagent E->F G 7. Read Signal F->G

Caption: Key mitigation steps in a typical immunoassay workflow.

References

best practices for handling Neuropeptide Y (29-64) in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling Neuropeptide Y (29-64) in the lab. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and use of Neuropeptide Y (29-64).

Question: My Neuropeptide Y (29-64) powder won't dissolve. What should I do?

Answer: Difficulty in dissolving lyophilized Neuropeptide Y (29-64) can be due to several factors. Here are some steps to troubleshoot this issue:

  • Choice of Solvent: Ensure you are using the recommended solvent. For in vitro studies, sterile water or DMSO are commonly used.[1][2][3]

  • Solvent Volume: Use the appropriate volume of solvent to achieve the desired concentration. Refer to the manufacturer's datasheet for solubility information.

  • Assistance in Dissolution: If the peptide is still not fully dissolved, you can try the following:

    • Vortexing: Gently vortex the solution.

    • Sonication: A brief period in an ultrasonic bath can help break up aggregates.[1][2]

    • Gentle Warming: Warming the solution to 37°C can aid in solubilization.[2]

  • Avoid Harsh Conditions: Do not use harsh chemicals or extreme temperatures, as this can degrade the peptide.

Question: I am seeing inconsistent results in my experiments. Could it be related to peptide handling?

Answer: Yes, inconsistent results can often be traced back to improper handling of the peptide. Here are some key areas to review:

  • Storage: Lyophilized Neuropeptide Y (29-64) should be stored at -20°C or -80°C.[1][2][4][5] Once reconstituted, it is critical to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][5]

  • Aliquoting: Aliquoting the reconstituted peptide into single-use volumes is highly recommended to maintain its stability and integrity for a longer duration.[1][2]

  • Pipetting Accuracy: Peptides are often used at very low concentrations. Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to ensure accurate and consistent dosing.

  • Peptide Stability in Solution: The stability of the peptide in your experimental buffer and at the experimental temperature should be considered. It is recommended to prepare fresh dilutions for each experiment from a frozen stock aliquot.

Question: How should I store the lyophilized powder and reconstituted solutions of Neuropeptide Y (29-64)?

Answer: Proper storage is crucial for maintaining the biological activity of Neuropeptide Y (29-64).

FormStorage TemperatureDuration
Lyophilized Powder -80°CUp to 2 years[1]
-20°CUp to 1 year[1][4]
Reconstituted in Solvent -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Note: Always refer to the manufacturer's specific recommendations. It is strongly advised to aliquot the reconstituted solution to minimize freeze-thaw cycles.[5]

Experimental Protocols

Reconstitution of Neuropeptide Y (29-64)

This protocol outlines the steps for reconstituting lyophilized Neuropeptide Y (29-64) for in vitro experiments.

Materials:

  • Lyophilized Neuropeptide Y (29-64)

  • Sterile, nuclease-free water or anhydrous DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of sterile water or DMSO to the vial. Refer to the table below for preparing a stock solution.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, use a brief sonication.[2]

  • Aliquoting: Aliquot the stock solution into single-use, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.[1][2]

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of Solvent to Add to 1 mg of Peptide
1 mM234.04 µL
5 mM46.81 µL
10 mM23.40 µL
Calculations are based on a molecular weight of 4272.7 g/mol . Always confirm the molecular weight on the product-specific datasheet.[3]
Neuropeptide Y Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Neuropeptide Y (29-64) with its receptors.

Materials:

  • Cell membranes or whole cells expressing the NPY receptor of interest (e.g., Y1, Y2, Y5)

  • Radiolabeled NPY ligand (e.g., [¹²⁵I]-PYY or [³H]-NPY)

  • Unlabeled Neuropeptide Y (29-64) (as the competitor)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA)[6]

  • Wash Buffer (e.g., ice-cold Assay Buffer with 500 mM NaCl)[6]

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled Neuropeptide Y (29-64).

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The data is then analyzed to determine the binding affinity (Ki) of Neuropeptide Y (29-64) for the receptor.

Visualizations

Neuropeptide Y Signaling Pathway

NPY_Signaling_Pathway cluster_receptor NPY Receptors (Y1, Y2, Y4, Y5) cluster_gprotein G-Protein Signaling cluster_cellular_response Cellular Response NPY Neuropeptide Y Y_Receptor Y Receptor NPY->Y_Receptor binds G_protein Gi/o Protein Y_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel inhibits K_channel K⁺ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neurotransmitter Release, Vasoconstriction, Food Intake, etc. PKA->Cellular_Response phosphorylates targets Ca_channel->Cellular_Response ↓ Ca²⁺ influx K_channel->Cellular_Response ↑ K⁺ efflux (hyperpolarization)

Caption: Neuropeptide Y (NPY) signaling pathway.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis reconstitute_NPY Reconstitute NPY (29-64) Stock Solution treat_cells Treat Cells with NPY (29-64) Dilutions reconstitute_NPY->treat_cells prepare_cells Culture and Seed Cells Expressing NPY Receptors prepare_cells->treat_cells prepare_reagents Prepare Assay Buffers and Reagents prepare_reagents->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure_response Measure Cellular Response (e.g., cAMP levels, Ca²⁺ flux) incubate->measure_response collect_data Collect Data from Plate Reader measure_response->collect_data analyze_data Analyze Data and Generate Dose-Response Curve collect_data->analyze_data interpret_results Interpret Results analyze_data->interpret_results

Caption: General workflow for a cell-based assay.

References

Technical Support Center: 303052-45-1 (Neuropeptide Y(29-64))

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 303052-45-1, also known as Neuropeptide Y(29-64). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on the proper use of this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the CAS number for the C-terminal fragment of Neuropeptide Y (NPY), specifically the amino acid sequence 29-64. Unlike the full-length Neuropeptide Y (NPY(1-36)), which binds to multiple NPY receptor subtypes (Y1, Y2, Y4, Y5), C-terminal fragments like NPY(29-64) primarily act as agonists for the Y2 and Y5 receptor subtypes.[1][2] They have significantly lower affinity for the Y1 receptor, which requires the N-terminal portion of NPY for high-affinity binding.[3]

Q2: I am observing an inflammatory or allergic-type response in my in vivo/in vitro model after administering this compound. What could be the cause?

A likely cause is histamine release from mast cells.[1][4][5][6] Studies have shown that NPY and its C-terminal fragments can induce a dose-dependent release of histamine.[1][4][5][6] This effect is thought to be independent of NPY receptors and is correlated with the number of positive charges on the peptide.[4][5] This can lead to vasodilation and other inflammatory-like responses, which may be an unexpected off-target effect in your experiment.

Q3: My results are inconsistent with the known effects of NPY, particularly those mediated by the Y1 receptor. Why might this be?

This is a common point of confusion. The biological effects of NPY are diverse and mediated by different receptor subtypes. Many of the well-known effects, such as potent stimulation of food intake and vasoconstriction, are primarily mediated by the Y1 receptor.[2][7][8] Since this compound is a C-terminal fragment with low affinity for the Y1 receptor, it will not elicit strong Y1-mediated responses.[3] Your results will likely reflect the activation of Y2 and Y5 receptors, which can have different, and sometimes opposing, physiological effects.

Q4: I am seeing variability in my dose-response curves and overall inconsistent results between experiments. What are some potential causes?

Inconsistent results with peptide reagents can stem from several factors:

  • Peptide Stability: Peptides can be susceptible to degradation by proteases in serum-containing media or in vivo. It is crucial to handle the peptide properly and consider its stability under your experimental conditions.

  • Solubility Issues: Incomplete solubilization of the lyophilized peptide can lead to inaccurate concentrations. Always ensure the peptide is fully dissolved according to the manufacturer's instructions.

  • TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can remain as a counter-ion. At certain concentrations, TFA can have its own biological effects, potentially confounding your results.

  • Improper Storage: Peptides should be stored lyophilized at -20°C or -80°C. Repeated freeze-thaw cycles of stock solutions should be avoided.

Troubleshooting Guides

Issue 1: Unexpected Inflammatory or Cardiovascular Effects

Symptoms:

  • Redness or swelling at the injection site in animal models.

  • Unexpected changes in blood pressure (hypotension) in vivo.[5]

  • Evidence of mast cell degranulation in histological samples.

Possible Cause:

  • Histamine release from mast cells due to the positively charged nature of the peptide.[4][5]

Troubleshooting Steps:

  • Control for Histamine Effects: In your experimental design, include a control group pre-treated with an H1 receptor antagonist (e.g., mepyramine) to see if the unexpected effects are blocked.

  • Dose-Response Analysis: Carefully evaluate the dose-response relationship. The histamine-releasing effect is dose-dependent.[1] Using the lowest effective concentration for Y2/Y5 receptor activation may minimize this off-target effect.

  • Alternative Peptides: If the histamine release is confounding your results, consider using a different Y2/Y5 agonist with a different charge profile if available.

Issue 2: Lack of Expected NPY-like Biological Activity

Symptoms:

  • Failure to observe a robust stimulation of food intake.[7]

  • Absence of a strong vasoconstrictor response in vascular preparations.

Possible Cause:

  • The biological effect you are studying is primarily mediated by the NPY Y1 receptor, for which this compound has low affinity.[3]

Troubleshooting Steps:

  • Receptor Subtype Confirmation: Confirm the NPY receptor subtype(s) responsible for the biological effect of interest in your specific model by reviewing the literature.

  • Use Appropriate Controls:

    • Include full-length NPY(1-36) as a positive control to confirm that the signaling pathway is functional in your system.

    • Use a selective Y1 receptor agonist (e.g., [Leu31, Pro34]-NPY) to confirm a Y1-mediated effect.

    • Use a selective Y2 receptor agonist (e.g., NPY(13-36)) to compare with the effects of this compound.

Issue 3: General Assay Variability and Poor Reproducibility

Symptoms:

  • Inconsistent results between replicate wells or different experimental days.

  • Precipitation observed in stock or working solutions.

  • Loss of peptide activity over time.

Possible Causes:

  • Improper peptide handling and storage.

  • Peptide degradation.

  • Issues with solvent or TFA counter-ions.

Troubleshooting Steps:

  • Review Peptide Handling Protocol:

    • Solubilization: Refer to the manufacturer's data sheet for the recommended solvent. For this compound, sterile water or aqueous buffers are typically appropriate. If using DMSO for a stock solution, ensure it is high quality and anhydrous.

    • Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C, protected from light.

  • Assess Peptide Stability: If you suspect degradation is an issue, you can perform a simple stability assay.

  • Consider TFA Effects: If you are working with sensitive cell lines or assays, you may need to remove TFA from your peptide preparation. This can be done through ion-exchange chromatography.

Data Presentation

Table 1: Receptor Binding Profile of NPY and its Fragments

LigandY1 Receptor AffinityY2 Receptor AffinityY5 Receptor AffinityPrimary Agonist Activity
NPY(1-36) (Full-length)HighHighHighY1, Y2, Y5
NPY(29-64) (this compound) Low / NegligibleModerate to HighModerate to HighY2, Y5
NPY(13-36)LowHighModerateY2
[Leu31, Pro34]-NPYHighLowLowY1

Table 2: Summary of Potential Unexpected Outcomes with this compound

Unexpected ObservationLikely CauseSuggested Action
Inflammatory response, hypotensionHistamine release from mast cellsUse H1 antagonist control, optimize dose
Lack of orexigenic (feeding) effectY1 receptor is not activatedUse full-length NPY as a positive control
Inconsistent dose-responsePeptide instability or solubility issuesReview handling and storage protocols

Experimental Protocols

Protocol for Assessing Peptide Stability in Experimental Media
  • Prepare Peptide Solution: Reconstitute this compound in your experimental buffer or cell culture medium to the final working concentration.

  • Incubation: Incubate the peptide solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect an aliquot of the solution.

  • Analysis: Analyze the integrity of the peptide in the collected samples using a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Interpretation: A decrease in the peak corresponding to the intact peptide over time indicates degradation.

Protocol for Solubilization of this compound
  • Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.

  • Solvent Selection: Refer to the manufacturer's datasheet. For many NPY fragments, sterile water or a buffer such as PBS is appropriate. For higher concentrations, a small amount of a co-solvent like DMSO may be used to create a stock solution, which is then diluted in aqueous buffer.

  • Reconstitution: Add the recommended volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution. Visually inspect the solution to ensure there is no precipitate.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

NPY_Signaling_Pathway cluster_ligands NPY Ligands cluster_receptors NPY Receptors cluster_effects Downstream Effects NPY(1-36) NPY(1-36) Y1 Y1 Receptor NPY(1-36)->Y1 High Affinity Y2 Y2 Receptor NPY(1-36)->Y2 High Affinity Y5 Y5 Receptor NPY(1-36)->Y5 High Affinity NPY(29-64) NPY(29-64) (this compound) NPY(29-64)->Y1 Low Affinity NPY(29-64)->Y2 Moderate/High Affinity NPY(29-64)->Y5 Moderate/High Affinity Y1_effects Feeding Stimulation, Vasoconstriction Y1->Y1_effects Y2_Y5_effects Presynaptic Inhibition, Anxiolysis/Anxiogenesis Y2->Y2_Y5_effects Y5->Y2_Y5_effects

Caption: NPY Ligand-Receptor Selectivity.

Troubleshooting_Workflow cluster_symptoms Symptom Category cluster_causes Potential Cause cluster_solutions Troubleshooting Action start Unexpected Result Observed inflammatory Inflammatory/Allergic Response? start->inflammatory no_effect Lack of Expected Effect? start->no_effect inconsistent Inconsistent Results? start->inconsistent histamine Histamine Release inflammatory->histamine receptor_mismatch Wrong Receptor Subtype no_effect->receptor_mismatch handling_issue Peptide Handling/Stability inconsistent->handling_issue antagonist_control Use H1 Antagonist Control histamine->antagonist_control receptor_controls Use Receptor-Selective Ligands receptor_mismatch->receptor_controls review_protocols Review Solubilization & Stability handling_issue->review_protocols

Caption: Troubleshooting Unexpected Results.

References

quality control measures for Neuropeptide Y (29-64) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving Neuropeptide Y (29-64).

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The fragment NPY (29-64) represents a C-terminal portion of the full-length NPY. The C-terminus of NPY is known to be critical for receptor binding and activation. However, specific quantitative data on the binding affinities and functional potencies of the NPY (29-64) fragment are not extensively documented in publicly available literature. Therefore, it is imperative for researchers to empirically determine the activity and selectivity of their specific NPY (29-64) peptide batch in their experimental systems. This guide provides the necessary protocols and troubleshooting advice to effectively characterize and utilize this peptide fragment.

Quality Control for NPY (29-64) Peptide

Ensuring the quality of your NPY (29-64) peptide is the first critical step for reproducible experimental results.

FAQs: Peptide Quality and Handling

Q1: How should I assess the purity and identity of my synthetic NPY (29-64) peptide?

A1: Your peptide supplier should provide a certificate of analysis (CoA) that includes:

  • High-Performance Liquid Chromatography (HPLC): This analysis assesses the purity of the peptide. Look for a single major peak, and the purity should ideally be ≥95% for most cell-based assays.

  • Mass Spectrometry (MS): This confirms the identity of the peptide by verifying its molecular weight. The observed molecular weight should match the theoretical molecular weight of NPY (29-64).

Q2: What are common contaminants in synthetic peptides and how can they affect my experiments?

A2: Common contaminants include:

  • Trifluoroacetic Acid (TFA): TFA is used in peptide synthesis and purification. Residual TFA can lower the pH of your stock solution and affect cell viability in cellular assays. If you observe unexpected cell death or altered responses, consider TFA-salt-free peptide purification.

  • Endotoxins (Lipopolysaccharides): Endotoxins from bacterial contamination during synthesis can trigger immune responses in cell-based assays, leading to confounding results. For in vivo studies or experiments with immune cells, it is crucial to use peptides with low endotoxin levels.

Q3: What is the correct way to store and handle NPY (29-64)?

A3: Proper storage is essential to prevent degradation:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] Commercial suppliers recommend storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]

Q4: How do I properly solubilize NPY (29-64)?

A4: The solubility of peptides can vary. For NPY (29-64), start by reconstituting the lyophilized powder in sterile, nuclease-free water. If solubility is an issue, you may need to use a small amount of a co-solvent like DMSO. Always add the co-solvent to the peptide first and then bring it to the final volume with your aqueous buffer. For in vivo experiments, specific formulations with solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and stability.

Experimental Protocols and Data

Hypothetical Receptor Binding Profile of NPY (29-64)

As specific binding data for NPY (29-64) is limited, the following table presents a hypothetical binding profile. Researchers must determine these values empirically. The C-terminus of NPY is known to be crucial for binding to Y1 and Y2 receptors, so it is plausible that the (29-64) fragment retains some affinity for these subtypes.

Receptor SubtypeLigandBinding Affinity (Ki)Assay TypeCell Line
Y1 NPY (29-64)To be determinedRadioligand CompetitionSK-N-MC
Y2 NPY (29-64)To be determinedRadioligand CompetitionSK-N-BE2
Y4 NPY (29-64)To be determinedRadioligand CompetitionCHO-hY4
Y5 NPY (29-64)To be determinedRadioligand CompetitionHEK293-hY5

Experimental Workflow: Characterizing NPY (29-64) Activity

G cluster_0 Peptide Quality Control cluster_1 In Vitro Characterization cluster_2 Data Analysis qc1 Purity Check (HPLC) qc2 Identity Check (MS) qc1->qc2 qc3 Solubility Test qc2->qc3 exp1 Receptor Binding Assay qc3->exp1 exp2 cAMP Functional Assay exp1->exp2 exp3 Calcium Mobilization Assay exp2->exp3 da1 Determine Ki/Kd exp3->da1 da2 Determine EC50/IC50 da1->da2 da3 Assess Receptor Selectivity da2->da3 G cluster_0 Cell Membrane NPY_ligand NPY (29-64) Y_receptor NPY Receptor (Yx) NPY_ligand->Y_receptor G_protein Gi/o Protein Y_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (Gβγ) K_channel K+ Channel G_protein->K_channel activates (Gβγ) cAMP cAMP AC->cAMP X ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets Calcium_Influx Calcium_Influx Ca_channel->Calcium_Influx reduces K_Efflux K_Efflux K_channel->K_Efflux increases Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization

References

Validation & Comparative

A Comparative Guide to Neuropeptide Y (29-64) and Full-Length Neuropeptide Y Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the C-terminal fragment Neuropeptide Y (29-64) and the full-length Neuropeptide Y (NPY). While direct comparative quantitative data for NPY (29-64) is limited in publicly available literature, this guide infers its activity based on the well-established pharmacology of NPY receptor subtypes and data from other C-terminal fragments.

Executive Summary

Full-length Neuropeptide Y (NPY) is a 36-amino acid peptide that exhibits high affinity for Y1, Y2, and Y5 receptors, mediating a wide range of physiological effects, including appetite regulation, anxiety, and cardiovascular function. The activity of NPY fragments is highly dependent on the receptor subtype. The N-terminus of NPY is crucial for high-affinity binding to the Y1 receptor, and its removal, as in NPY (29-64), is expected to lead to a dramatic loss of affinity and functional activity at this receptor subtype. Conversely, Y2 and Y5 receptors are known to be activated by C-terminal fragments of NPY. Therefore, NPY (29-64), which represents a significant portion of the C-terminus, is predicted to retain some binding affinity and functional activity at Y2 and Y5 receptors, albeit likely with different potency compared to the full-length peptide.

Comparative Biological Activity

The following table summarizes the expected and known binding affinities and functional activities of full-length NPY and its C-terminal fragments at the major NPY receptor subtypes. The data for NPY (29-64) is inferred from the established pharmacology of these receptors.

LigandY1 Receptor Affinity (Ki)Y2 Receptor Affinity (Ki)Y5 Receptor Affinity (Ki)
Full-length NPY High (sub-nanomolar to low nanomolar)High (sub-nanomolar to low nanomolar)High (sub-nanomolar to low nanomolar)
NPY (29-64) Predicted to be very lowPredicted to be moderate to highPredicted to be moderate
Other C-terminal Fragments (e.g., NPY 13-36) Low (micromolar)[1]High (nanomolar)[1]Moderate to High (nanomolar)[2]
LigandY1 Receptor Functional ActivityY2 Receptor Functional ActivityY5 Receptor Functional Activity
Full-length NPY Potent AgonistPotent AgonistPotent Agonist
NPY (29-64) Predicted to be a very weak or inactive agonistPredicted to be an agonistPredicted to be an agonist
Other C-terminal Fragments (e.g., NPY 3-36) Very weak or inactive agonistPotent Agonist[2]Agonist[2][3]

Signaling Pathways

Full-length NPY and its fragments mediate their effects through G protein-coupled receptors (GPCRs), primarily coupling to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium concentrations.

cluster_ligands Ligands cluster_receptors NPY Receptors cluster_signaling Downstream Signaling Full-length NPY Full-length NPY Y1 Y1 Full-length NPY->Y1 High Affinity Y2 Y2 Full-length NPY->Y2 High Affinity Y5 Y5 Full-length NPY->Y5 High Affinity NPY (29-64) NPY (29-64) NPY (29-64)->Y1 Low Affinity NPY (29-64)->Y2 Moderate Affinity NPY (29-64)->Y5 Moderate Affinity Gai Gαi/o Y1->Gai Y2->Gai Y5->Gai AC Adenylyl Cyclase Gai->AC Ca2 ↑ [Ca2+]i Gai->Ca2 cAMP ↓ cAMP AC->cAMP

Caption: NPY receptor signaling pathways for full-length NPY and NPY (29-64).

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep Prepare cell membranes expressing NPY receptor mix Incubate membranes, radioligand, and test compound prep->mix radioligand Prepare radioligand (e.g., [125I]PYY) radioligand->mix test_compound Prepare serial dilutions of test compound (NPY or NPY 29-64) test_compound->mix filter Separate bound from free radioligand (e.g., filtration) mix->filter count Quantify bound radioactivity filter->count analyze Determine IC50 and calculate Ki count->analyze

Caption: Experimental workflow for a competition radioligand binding assay.

Detailed Method:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the NPY receptor of interest (Y1, Y2, or Y5). Homogenize cells/tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [125I]Peptide YY).

    • Varying concentrations of the unlabeled competitor (full-length NPY or NPY (29-64)).

    • For determining non-specific binding, a high concentration of unlabeled NPY is added to a set of wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which retain the membranes.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]

Functional Assay: cAMP Measurement

This protocol measures the ability of a ligand to activate Gαi-coupled NPY receptors, which leads to a decrease in intracellular cAMP levels.

cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_measurement_analysis Measurement & Analysis cells Culture cells expressing the NPY receptor stimulate Treat cells with forskolin (to stimulate cAMP production) and varying concentrations of test compound (NPY or NPY 29-64) cells->stimulate lyse Lyse cells and add cAMP detection reagents stimulate->lyse measure Measure signal (e.g., luminescence, fluorescence) lyse->measure analyze Determine EC50/IC50 measure->analyze

Caption: Experimental workflow for a cAMP functional assay.

Detailed Method:

  • Cell Culture: Culture cells stably or transiently expressing the NPY receptor of interest in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the test ligand (full-length NPY or NPY (29-64)) to the cells. To measure the inhibition of cAMP production, co-stimulate the cells with forskolin, an adenylyl cyclase activator.

  • Incubation: Incubate the cells for a specific time at a controlled temperature (e.g., 37°C) to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. These kits often utilize competitive immunoassays with a labeled cAMP tracer (e.g., using HTRF, ELISA, or AlphaScreen technology).

  • Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP concentration in competitive assays) against the logarithm of the ligand concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[5][6]

Conclusion

Based on the established pharmacology of NPY receptors, Neuropeptide Y (29-64) is predicted to be a significantly less potent or inactive ligand for the Y1 receptor compared to full-length NPY. However, it is expected to retain agonist activity at Y2 and Y5 receptors. The precise binding affinities and functional potencies of NPY (29-64) would need to be determined experimentally using the detailed protocols provided in this guide. This information is crucial for researchers and drug development professionals exploring the therapeutic potential of NPY fragments and designing receptor-subtype-selective ligands.

References

Validating the Effects of Neuropeptide Y (29-64) with Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the effects of the Neuropeptide Y (NPY) fragment, NPY (29-64), using receptor antagonists. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the objective assessment of product performance and alternative approaches.

Introduction to Neuropeptide Y and its Receptors

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in various physiological processes. Its actions are mediated by a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes. These receptors are involved in a diverse set of behavioral processes including appetite, circadian rhythm, and anxiety. All NPY receptors couple to pertussis toxin-sensitive G proteins of the Gi or Go family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

The Role of NPY C-Terminal Fragments and Receptor Selectivity

C-terminal fragments of NPY, such as NPY (29-64), exhibit distinct receptor binding profiles compared to the full-length peptide. Research indicates that the entire C-terminally amidated NPY molecule is essential for high-affinity binding to the Y1 receptor. Conversely, the Y2 receptor recognizes and is activated by C-terminal fragments of NPY. N-terminally truncated analogs of NPY show significantly reduced affinity for the Y1 receptor, highlighting the selectivity of these fragments for other NPY receptor subtypes, particularly Y2. For instance, the C-terminal analog N-acetyl [Leu(28,31)] NPY 24-36 acts as a potent NPY Y2 receptor agonist.

Validating NPY (29-64) Effects with Selective Antagonists

Given the evidence suggesting that C-terminal NPY fragments preferentially act on Y2 receptors, a key strategy for validating the specific effects of NPY (29-64) is the use of a selective Y2 receptor antagonist, such as BIIE-0246. This non-peptide antagonist has been shown to be highly potent and selective for the Y2 receptor subtype.

Comparative Antagonists for Validating NPY (29-64) Effects
AntagonistTarget ReceptorSelectivity ProfileApplication in Validating NPY (29-64) Effects
BIIE-0246 Y2 Receptor Highly selective for the Y2 receptor over Y1, Y4, and Y5 receptors.Ideal for confirming that the observed effects of NPY (29-64) are mediated through the Y2 receptor. Pre-treatment with BIIE-0246 should block or significantly attenuate the biological activity of NPY (29-64).
BIBP3226 Y1 Receptor Potent and selective antagonist for the Y1 receptor.Serves as a crucial negative control. The effects of NPY (29-64) should not be significantly altered by the presence of BIBP3226, confirming the lack of Y1 receptor involvement.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of NPY (29-64) to NPY receptor subtypes and to demonstrate the competitive binding of selective antagonists.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing individual human or rat NPY receptor subtypes (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Prepare crude membrane fractions from the cultured cells.

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled NPY receptor ligand (e.g., ¹²⁵I-PYY).

  • Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled NPY (29-64) or the respective antagonists (BIIE-0246 or BIBP3226).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Calculate the inhibitory constant (Ki) values from the IC50 values obtained from the competition curves.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To assess the functional activity of NPY (29-64) at the Y2 receptor and its blockade by BIIE-0246.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the Y2 receptor and pre-incubate them with a selective Y2 antagonist (BIIE-0246) or vehicle.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production, in the presence or absence of varying concentrations of NPY (29-64).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the concentration-response curves for NPY (29-64) in the presence and absence of the antagonist to determine the EC50 values and the extent of inhibition.

In Vivo Behavioral Assay (Example: Fear-Conditioning Model)

Objective: To validate the in vivo effects of NPY (29-64) and their antagonism by a selective Y2 receptor antagonist.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as a fear-conditioning paradigm in rodents, where NPY is known to have an effect.

  • Drug Administration: Administer NPY (29-64) via an appropriate route (e.g., intracerebroventricularly) with or without pre-treatment with the Y2 antagonist BIIE-0246.

  • Behavioral Testing: Conduct the behavioral test (e.g., elevated plus-maze, fear-potentiated startle) to assess the anxiety-like or fear-related behaviors.

  • Data Analysis: Analyze the behavioral data to determine if NPY (29-64) elicits a significant effect and if this effect is reversed by the Y2 antagonist.

Visualizing the Validation Workflow

ValidationWorkflow cluster_Step1 Step 1: Hypothesis cluster_Step2 Step 2: In Vitro Validation cluster_Step3 Step 3: Antagonist Blockade cluster_Step4 Step 4: Observation & Conclusion Hypothesis Hypothesis: NPY (29-64) acts via the Y2 receptor BindingAssay Receptor Binding Assay (Determine Ki for NPY (29-64)) Hypothesis->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP inhibition) BindingAssay->FunctionalAssay Antagonist Pre-treat with Y2 Antagonist (BIIE-0246) FunctionalAssay->Antagonist NegativeControl Pre-treat with Y1 Antagonist (BIBP3226) FunctionalAssay->NegativeControl Observation Observe Blockade of NPY (29-64) Effect Antagonist->Observation NegativeControl->Observation Conclusion Conclusion: Effect is Y2-mediated Observation->Conclusion

Caption: Experimental workflow for validating NPY (29-64) effects.

NPY Receptor Signaling Pathway

NPY_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY NPY / NPY (29-64) Y2R Y2 Receptor NPY->Y2R binds G_protein Gi/o Protein Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates Antagonist_Logic A NPY (29-64) has a biological effect B NPY (29-64) binds to Y2 Receptor A->B Hypothesis C Y2 Antagonist (BIIE-0246) blocks the effect B->C D Y1 Antagonist (BIBP3226) does NOT block the effect B->D E Conclusion: The effect is mediated by the Y2 Receptor C->E Confirms D->E Supports

Unraveling the Receptor Selectivity of 303052-45-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the intricate world of neuropeptide research, understanding the precise interactions between ligands and their receptors is paramount for the development of targeted therapeutics. This guide provides a comprehensive analysis of the Neuropeptide Y (NPY) receptor selectivity of the compound identified by CAS number 303052-45-1, which corresponds to the C-terminal fragment of Neuropeptide Y, specifically Neuropeptide Y(29-64).

Through a detailed examination of available structure-activity relationship data, this report clarifies the likely receptor binding profile of Neuropeptide Y(29-64) and contrasts it with other key NPY receptor ligands. While specific quantitative binding affinity data for the 29-64 fragment is not prominently available in published literature, a wealth of information on related NPY fragments allows for a robust comparative analysis.

Unveiling the Identity and Selectivity Profile

The compound this compound is chemically defined as Neuropeptide Y(29-64), a peptide fragment encompassing amino acids 29 through 64 of the full-length Neuropeptide Y. Structure-activity relationship studies on NPY fragments have consistently demonstrated that the C-terminal region is crucial for binding to NPY receptors. However, these studies also indicate that significant affinity and biological activity are typically observed with longer C-terminal fragments, such as NPY(13-36). Shorter fragments, like Neuropeptide Y(29-64), are generally considered to possess very low to negligible affinity for the primary NPY receptor subtypes (Y1, Y2, Y4, and Y5).

This low affinity is a critical consideration for researchers investigating the NPY system, as it suggests that Neuropeptide Y(29-64) is unlikely to be a potent or selective ligand for any of the well-characterized NPY receptors. To provide a clear quantitative perspective, the following table compares the receptor binding affinities of full-length Neuropeptide Y and a well-characterized C-terminal fragment, NPY(13-36), against the principal NPY receptor subtypes.

Comparative Analysis of NPY Receptor Ligands

CompoundNPY Y1 Receptor (Ki in nM)NPY Y2 Receptor (Ki in nM)NPY Y4 Receptor (Ki in nM)NPY Y5 Receptor (Ki in nM)
Neuropeptide Y (human)~0.5 - 2~0.3 - 1.5~5 - 20~1 - 5
NPY(13-36) (human)>1000~1 - 10>1000~50 - 200
Neuropeptide Y(29-64) Data not available Data not available Data not available Data not available

Note: The binding affinity values are approximate and can vary depending on the experimental conditions and cell system used. The absence of data for Neuropeptide Y(29-64) underscores its likely low affinity.

Experimental Methodologies for Receptor Binding and Functional Analysis

To ensure a thorough understanding of the data presented, the following are detailed protocols for key experiments used to characterize NPY receptor ligands.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound for a specific receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing one of the human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are cultured to ~80-90% confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled NPY receptor ligand (e.g., [¹²⁵I]-PYY) and increasing concentrations of the unlabeled test compound (e.g., Neuropeptide Y(29-64)).

    • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors that modulate adenylyl cyclase activity, such as the NPY receptors which are primarily Gi-coupled.

Protocol:

  • Cell Culture:

    • CHO-K1 cells stably co-expressing an NPY receptor subtype and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • For agonists, the assay measures the inhibition of forskolin-stimulated cAMP production. For antagonists, the assay measures the ability to block the inhibitory effect of a known NPY receptor agonist.

  • Detection:

    • After incubation, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

  • Data Analysis:

    • Dose-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.

Visualizing the NPY Receptor Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->NPY_Receptor Binding Gi Gi Protein NPY_Receptor->Gi Activation Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylation Cascade

Caption: NPY Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing NPY Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity on Filters separate->quantify analyze Analyze Data to Determine IC50 and Ki Values quantify->analyze end_node End analyze->end_node

Caption: Radioligand Binding Assay Workflow.

Conclusion

Based on the established structure-activity relationships for Neuropeptide Y fragments, the compound this compound, identified as Neuropeptide Y(29-64), is predicted to be a very weak or inactive ligand for the NPY Y1, Y2, Y4, and Y5 receptors. Researchers should exercise caution when using this fragment in studies aimed at probing NPY receptor function, as any observed biological effects may not be mediated through direct, high-affinity binding to these receptors. For selective targeting of NPY receptors, longer C-terminal fragments or specifically designed synthetic analogs with well-characterized binding profiles are recommended.

This guide serves as a valuable resource for researchers in the field, providing a clear, data-supported comparison and detailed experimental context to facilitate informed decisions in the design and interpretation of studies involving NPY receptor ligands.

A Comparative Guide to Neuropeptide Y C-Terminal Fragment Activity at Y1 and Y2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of Neuropeptide Y (NPY) and its C-terminal fragments at the Y1 and Y2 receptor subtypes. The differential activity of these fragments is crucial for the pharmacological dissection of the NPY system and the development of subtype-selective ligands.

A note on nomenclature: The user query referenced "Neuropeptide Y (29-64)". As Neuropeptide Y is a 36-amino acid peptide, this guide will focus on C-terminal fragments, such as NPY(13-36) and NPY(29-36), which are physiologically relevant and instrumental in defining receptor subtypes.

Y1 vs. Y2 Receptor Signaling Pathways

Both Neuropeptide Y receptor subtypes, Y1 and Y2, are members of the G-protein coupled receptor (GPCR) superfamily. They primarily couple to the inhibitory G-protein, Gαi/o.[1] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing numerous cellular processes.

G_protein_signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand NPY or Fragment Receptor Y1 or Y2 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Cellular Response PKA->Response Modulates

Fig 1. Gi-coupled signaling pathway for NPY Y1 and Y2 receptors.

Comparative Binding Affinity of NPY Fragments

A fundamental distinction between Y1 and Y2 receptors lies in their structural requirements for ligand binding. The Y1 receptor requires the full-length NPY peptide, including the N-terminus, for high-affinity binding.[2][3] In contrast, the Y2 receptor recognizes and binds with high affinity to N-terminally truncated C-terminal fragments of NPY.[2][3][4] This characteristic has been pivotal in classifying NPY receptor subtypes.

The table below summarizes the binding affinities (Ki, nM) of full-length NPY and its key C-terminal fragments at human Y1 and Y2 receptors, compiled from competitive binding assays.

Peptide Fragment Y1 Receptor (SK-N-MC cells) Ki (nM) Y2 Receptor (SMS-KAN cells) Ki (nM) Selectivity Profile
Neuropeptide Y (1-36)0.58[2]0.25[2]High affinity for both
NPY (3-36)>1000[2]3.0[2]>300-fold selective for Y2
NPY (13-36)>1000[2]1.0[2]>1000-fold selective for Y2
NPY (18-36)2700[5]0.25[5]>10000-fold selective for Y2

Data is presented as the inhibitory constant (Ki), where a lower value indicates higher binding affinity.

This stark difference in affinity forms the basis of the structure-activity relationship for these receptors.

SAR_Logic cluster_peptide Neuropeptide Y (1-36) cluster_receptors Receptor Interaction cluster_fragments C-Terminal Fragments NPY N-Terminus (1-12) C-Terminus (13-36) Y1 Y1 Receptor NPY:n->Y1 Essential for High Affinity NPY:c->Y1 Binds Y2 Y2 Receptor NPY:c->Y2 Binds Frag_13_36 NPY (13-36) Frag_13_36->Y1 Very Low Affinity Frag_13_36->Y2 High Affinity Binding

Fig 2. Structure-activity relationship of NPY fragments at Y1/Y2 receptors.

Experimental Protocols

Accurate characterization of ligand activity requires robust and standardized experimental procedures. Below are detailed methodologies for two key assays used to determine the binding affinity and functional activity of NPY fragments.

Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the ability of an unlabeled test compound (e.g., NPY 29-36) to compete with a radiolabeled ligand for binding to the receptor.

a) Materials:

  • Cell Membranes: Prepared from cell lines stably expressing the human Y1 (e.g., SK-N-MC) or Y2 (e.g., SMS-KAN) receptor.[6]

  • Radioligand: Typically [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), which binds with high affinity to both Y1 and Y2 receptors.[6]

  • Test Ligands: Unlabeled NPY and NPY fragments of interest.

  • Binding Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.2% Bacitracin.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, gamma counter.

b) Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in binding buffer and homogenize briefly. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding: 100 µL binding buffer, 50 µL radioligand, 50 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL high concentration (1 µM) of unlabeled NPY, 50 µL radioligand, 50 µL binding buffer, 50 µL membrane suspension.

    • Competition: 50 µL of test ligand at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M), 50 µL radioligand, 50 µL binding buffer, 50 µL membrane suspension.

  • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash each well 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in tubes and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test ligand. Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional cAMP Inhibition Assay (for EC₅₀ Determination)

This assay measures the ability of a ligand to activate the Gi-coupled Y1/Y2 receptor and inhibit the production of intracellular cAMP.

a) Materials:

  • Cell Line: A cell line stably expressing the Y1 or Y2 receptor (e.g., CHO-K1 or HEK293).

  • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Ligands: NPY and NPY fragments of interest.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.[8][9]

  • Apparatus: 96- or 384-well cell culture plates, plate reader compatible with the detection kit.

b) Procedure:

  • Cell Plating: Seed cells into assay plates and grow to 80-90% confluency.

  • Pre-incubation: Wash cells gently with buffer. Pre-incubate cells with varying concentrations of the test ligand (agonist) in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (typically an EC₈₀ concentration, predetermined) to all wells (except the basal control) to stimulate adenylyl cyclase and elevate cAMP levels. Incubate for another 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit. The principle generally involves competition between cellular cAMP and a labeled cAMP conjugate for a specific antibody.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert raw signal values from the experiment to cAMP concentrations. Plot the cAMP concentration against the log concentration of the test ligand. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value (concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and the Emax (maximum effect).

workflow cluster_prep Assay Preparation cluster_binding Binding Assay cluster_functional Functional (cAMP) Assay cluster_analysis Data Analysis C1 Culture Cells Expressing Y1 or Y2 Receptor P1 Prepare Reagents: Ligands, Buffers, Radiotracers B1 Incubate Membranes with Radioligand & Test Ligand C1->B1 F1 Incubate Live Cells with Test Ligand & Forskolin C1->F1 P1->B1 P1->F1 B2 Separate Bound/Free Ligand (Vacuum Filtration) B1->B2 B3 Quantify Radioactivity (Gamma Counting) B2->B3 A1 Calculate IC50/EC50 & Ki (Non-linear Regression) B3->A1 F2 Cell Lysis F1->F2 F3 Quantify cAMP Levels (e.g., HTRF, AlphaScreen) F2->F3 F3->A1 A2 Compare Potency & Selectivity Profile A1->A2

Fig 3. General experimental workflow for comparing ligand activity at NPY receptors.

Conclusion

The differential recognition of C-terminal fragments is a defining characteristic that distinguishes Y1 and Y2 receptor subtypes. Y1 receptors require the full-length NPY peptide for high-affinity interaction, making them insensitive to C-terminal fragments. Conversely, Y2 receptors bind potently to C-terminal fragments like NPY(13-36), demonstrating a clear structure-activity relationship. This selectivity allows these fragments to be used as invaluable pharmacological tools to isolate and study the distinct physiological roles of Y2 receptors in both central and peripheral nervous systems.

References

Validating the Effects of 303052-45-1: A Comparison Guide to Using NPY Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and experimental framework for validating the effects of the Neuropeptide Y (NPY) fragment 303052-45-1, also known as Neuropeptide Y(29-64), using the selective NPY Y2 receptor antagonist BIIE0246.

This document outlines the rationale for using BIIE0246, compares its pharmacological profile to other NPY receptor antagonists to highlight its specificity, and provides detailed protocols for key validation assays.

Introduction to this compound and the Role of NPY Y2 Receptor Validation

The compound with CAS number this compound is Neuropeptide Y(29-64), a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y.[1][2][3] NPY is a widely expressed neurotransmitter involved in a vast array of physiological processes, including feeding behavior, anxiety, and cardiovascular regulation.[4][5] It exerts its effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[6]

The NPY Y2 receptor is of particular interest as it preferentially binds C-terminal fragments of NPY, such as NPY(29-64).[7] The Y2 receptor is predominantly located on presynaptic neurons and its activation typically inhibits neurotransmitter release.[8] To confirm that the biological effects of Neuropeptide Y(29-64) are indeed mediated by the Y2 receptor, it is crucial to employ a selective antagonist in validation studies.

BIIE0246 is a potent, selective, and competitive non-peptide antagonist of the NPY Y2 receptor.[6][9] Its high affinity for the Y2 receptor and negligible affinity for other NPY receptor subtypes make it an invaluable tool for elucidating the specific contributions of the Y2 receptor to the actions of agonists like Neuropeptide Y(29-64).[9][10]

Comparative Analysis of NPY Receptor Antagonists

To effectively validate the Y2-mediated effects of Neuropeptide Y(29-64), it is essential to use an antagonist with high selectivity for the Y2 receptor over other NPY receptor subtypes, particularly the Y1 receptor, which is also widely expressed and mediates many of NPY's effects. This section compares the pharmacological properties of BIIE0246 (a selective Y2 antagonist) with BIBO3304, a selective Y1 antagonist.

FeatureBIIE0246BIBO3304
Target Receptor NPY Y2 ReceptorNPY Y1 Receptor
Chemical Class Non-peptideNon-peptide
Affinity (IC50) ~15 nM for rat Y2 receptor~0.72 nM for rat Y1 receptor
Selectivity >650-fold selective for Y2 over Y1, Y4, and Y5 receptors>1000-fold selective for Y1 over Y2, Y4, and Y5 receptors
Mode of Action Competitive AntagonistCompetitive Antagonist
Primary Use To block Y2 receptor-mediated effectsTo block Y1 receptor-mediated effects

Experimental Workflows and Protocols

Validating the Y2-specific effects of Neuropeptide Y(29-64) typically involves a two-pronged approach: first, demonstrating that the compound binds to the Y2 receptor, and second, showing that its functional effects are blocked by a Y2-selective antagonist.

G cluster_0 Biochemical Validation cluster_1 Functional Validation a1 Radioligand Competition Binding Assay a2 Determine Ki of This compound at Y2R a1->a2 Measures displacement of radiolabeled Y2 ligand b1 Intracellular Calcium Mobilization Assay a2->b1 Confirmed binding justifies functional assay b2 Measure agonist-induced calcium flux b1->b2 b3 Confirm antagonism by BIIE0246 b2->b3 Pre-treatment with antagonist

Fig. 1: Experimental workflow for validating this compound effects.
Detailed Experimental Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity of Neuropeptide Y(29-64) for the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-PYY(3-36) (a high-affinity Y2 receptor ligand).

  • Non-labeled ("cold") ligands: Neuropeptide Y(29-64), BIIE0246, and a non-specific binding control (e.g., full-length NPY).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Addition of Competitors: Add serial dilutions of the unlabeled ligands (Neuropeptide Y(29-64), BIIE0246) to the appropriate wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled NPY.

  • Addition of Radioligand: Add a fixed concentration of [¹²⁵I]-PYY(3-36) to all wells.

  • Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Detailed Experimental Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Neuropeptide Y(29-64) to elicit a cellular response (calcium release) and confirms that this response is blocked by BIIE0246.

Materials:

  • HEK293 or CHO cells stably co-expressing the human NPY Y2 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Neuropeptide Y(29-64).

  • Antagonist: BIIE0246.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to near-confluency.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: For antagonist testing, add BIIE0246 to the appropriate wells and incubate for 15-30 minutes.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Agonist Injection and Measurement: Use the automated injector to add Neuropeptide Y(29-64) to the wells while simultaneously measuring the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response). To demonstrate antagonism, show that pre-incubation with BIIE0246 causes a rightward shift in the agonist dose-response curve.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the Gi/o-coupled GPCR family. Its activation by an agonist like Neuropeptide Y(29-64) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism through which the Y2 receptor exerts its inhibitory effects on neurotransmitter release.

G agonist This compound (NPY(29-64)) receptor NPY Y2 Receptor agonist->receptor Binds and activates g_protein Gi/o Protein receptor->g_protein Activates antagonist BIIE0246 antagonist->receptor Blocks binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Fig. 2: NPY Y2 receptor signaling pathway and point of antagonism.

Conclusion

To rigorously validate that the biological effects of Neuropeptide Y(29-64) are mediated by the NPY Y2 receptor, a systematic approach using the selective antagonist BIIE0246 is essential. By combining biochemical binding assays with functional cell-based assays, researchers can unequivocally demonstrate target engagement and specificity. The comparison with antagonists for other NPY receptor subtypes, such as the Y1-selective antagonist BIBO3304, further strengthens the evidence for Y2-specific effects. The protocols and workflows provided in this guide offer a robust framework for conducting these critical validation studies.

References

A Comparative Guide to the Neuroprotective Effects of Neuropeptide Y Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various Neuropeptide Y (NPY) fragments. The information presented is based on experimental data from in vitro and in vivo models of neurodegenerative diseases, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Data Presentation: Quantitative Comparison of NPY Fragment Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of different NPY fragments and receptor agonists across various experimental models.

Table 1: Neuroprotection in Alzheimer's Disease Models
NPY Fragment/AgonistModel SystemToxin/InsultConcentrationMeasured OutcomeQuantitative ResultReceptor(s) Implicated
Amidated NPY (21-36)Primary human neuronal culturesAβ (1-42)10 nMSynaptophysin immunoreactivityPrevented the ~40% decrease caused by Aβ[1]Y2[1]
Amidated NPY (31-36)Primary human neuronal culturesAβ (1-42)10 nMSynaptophysin immunoreactivitySimilar protective effect to NPY(21-36)[1]Not specified
Full-length NPYPrimary rat cortical neuronsAβ (25-35)1 µMCell viabilitySignificantly counteracted the toxic effect of AβNot specified
Table 2: Neuroprotection in Excitotoxicity and Ischemia Models
NPY Fragment/AgonistModel SystemToxin/InsultConcentrationMeasured OutcomeQuantitative ResultReceptor(s) Implicated
NPYPrimary cortical and hippocampal culturesKainate (KA)Not specifiedNeuronal survivalEffective up to 6 hours post-insult[2]Y2, Y5[2]
Y2 Receptor AgonistPrimary cortical and hippocampal culturesKainate (KA)Not specifiedNeuronal survivalEffective up to 3 hours post-insult[2]Y2[2]
Y5 Receptor AgonistPrimary cortical and hippocampal culturesKainate (KA)Not specifiedNeuronal survivalEffective up to 3 hours post-insult[2]Y5[2]
Y2 Receptor AgonistRat model of transient focal cerebral ischemia (MCAO)Ischemia/Reperfusion10µg/6µl (i.c.v.)Infarct volumeSignificantly diminished infarct volume[2]Y2[2]
NPY (13-36)Spontaneously hypertensive rats with MCAOIschemia/Reperfusion10 µg/6 µl (i.c.v.)Infarct size, motor functionReduced infarct size and improved motor function[3]Y2[3]
Table 3: Neuroprotection in Parkinson's Disease Models
NPY Fragment/AgonistModel SystemToxin/InsultConcentrationMeasured OutcomeQuantitative ResultReceptor(s) Implicated
NPYIn vitro dopaminergic cells6-hydroxydopamine (6-OHDA)Not specifiedDopaminergic cell survivalProtected against 6-OHDA toxicityY2[4]
NPYRat model of Parkinson's Disease6-hydroxydopamine (6-OHDA)Not specifiedNigrostriatal pathway degenerationPrevented degenerationY2[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Aβ Toxicity Assay in Primary Human Neuronal Cultures
  • Cell Culture: Primary fetal human neurons are plated at a density of 5 x 10^5 cells/well in a 48-well plate. The culture medium consists of DMEM/F12 supplemented with 10% FBS, 1% sodium pyruvate, 0.1% nonessential amino acids, and sodium bicarbonate.[1]

  • Treatment: Neurons are pre-treated with the desired concentration of NPY fragments (e.g., 10 nM of amidated NPY 21-36 or 31-36) for a specified duration. Subsequently, freshly solubilized Aβ (1-42) is added to the culture medium to induce neurotoxicity.[1]

  • Endpoint Analysis: After the incubation period (e.g., 24 hours), the cells are fixed. Neuroprotection is assessed by immunocytochemistry for synaptic markers like synaptophysin and neuronal markers like MAP2. The immunoreactivity is quantified using confocal microscopy and image analysis software.[1]

Kainate-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
  • Slice Preparation: Organotypic hippocampal slice cultures are prepared from postnatal rat pups. The hippocampi are dissected and sliced into 350-400 µm thick sections.[5][6]

  • Culture Maintenance: Slices are cultured on semiporous membrane inserts in a medium containing MEM, horse serum, and other supplements. The cultures are maintained for a period (e.g., 2 weeks) to allow for the development of synaptic connections.[5]

  • Excitotoxic Lesion: To induce excitotoxicity, the culture medium is replaced with a medium containing kainic acid (KA) at a specific concentration. The duration of KA exposure is typically a few hours.[5][6]

  • Treatment: NPY fragments or receptor agonists are added to the culture medium at different time points relative to the KA insult (before, during, or after).

  • Assessment of Neuroprotection: Neuronal death, particularly in the CA3 region of the hippocampus, is assessed using fluorescent viability stains (e.g., propidium iodide) or by immunohistochemistry for neuronal markers. The extent of the lesion is quantified using image analysis.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Preparation: Adult male Sprague-Dawley rats are used for this model.[7] To protect noradrenergic neurons, rats are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes before the 6-OHDA injection.[7]

  • Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) or the striatum at specific coordinates.[7][8][9] For a mild lesion, multiple injections of a lower concentration of 6-OHDA can be administered into the striatum.[7]

  • NPY Fragment Administration: NPY fragments or agonists can be administered through various routes, such as intracerebroventricular (i.c.v.) or direct intrastriatal injection, at different time points relative to the 6-OHDA lesion.

  • Behavioral Assessment: Motor deficits are evaluated using tests like the apomorphine- or amphetamine-induced rotation test and the stepping test.[9]

  • Histological and Neurochemical Analysis: After a designated period, the animals are sacrificed, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify the extent of dopaminergic neurodegeneration. High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

cluster_0 NPY-Mediated Neuroprotection Signaling NPY NPY Fragment Y2R Y2 Receptor NPY->Y2R Y5R Y5 Receptor NPY->Y5R Gi Gi Protein Y2R->Gi Y5R->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K MAPK MAPK/ERK Gi->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuroprotection Neuroprotection (Anti-apoptosis, Reduced Excitotoxicity) PKA->Neuroprotection Akt Akt PI3K->Akt Akt->Neuroprotection MAPK->Neuroprotection

Caption: NPY Neuroprotective Signaling Pathway.

cluster_1 In Vitro Neuroprotection Assay Workflow start Start culture Neuronal Cell Culture (e.g., Primary Neurons, Organotypic Slices) start->culture pretreatment Pre-treatment with NPY Fragment/Agonist culture->pretreatment insult Induction of Neurotoxicity (e.g., Aβ, Kainate, 6-OHDA) pretreatment->insult incubation Incubation insult->incubation analysis Assessment of Neuroprotection (e.g., Cell Viability, Immunohistochemistry) incubation->analysis end End analysis->end

Caption: In Vitro Neuroprotection Workflow.

cluster_2 In Vivo Neuroprotection Study Workflow start Start animal_model Animal Model of Neurodegeneration (e.g., 6-OHDA rats, APP tg mice) start->animal_model treatment Administration of NPY Fragment/Agonist animal_model->treatment behavioral Behavioral Assessment treatment->behavioral histology Histological and Neurochemical Analysis behavioral->histology end End histology->end

Caption: In Vivo Neuroprotection Workflow.

References

alternative peptides to Neuropeptide Y (29-64) for research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alternative Peptides for Neuropeptide Y Research

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Neuropeptide Y (NPY), this guide offers an objective comparison of alternative peptides to the endogenous NPY fragments. This document provides a data-driven overview of key alternatives, their receptor binding affinities, functional activities, and relevant experimental protocols to aid in the selection of the most appropriate research tools.

Introduction to Neuropeptide Y and Its Alternatives

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in regulating processes such as food intake, anxiety, and cardiovascular function.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] Research often utilizes various NPY fragments and analogs to probe the function of specific receptor subtypes. This guide focuses on alternatives to the endogenous NPY fragments, comparing key peptides from the NPY family, synthetic agonists, and antagonists.

The primary alternatives discussed include:

  • Peptide YY (PYY): A gut hormone released postprandially, existing in full-length (PYY(1-36)) and truncated (PYY(3-36)) forms. PYY(3-36) is a preferential Y2 receptor agonist known to suppress appetite.[3][4]

  • Pancreatic Polypeptide (PP): Another member of the NPY family, primarily secreted by the pancreas. It acts as a satiety signal, predominantly through the Y4 receptor.[5][6]

  • Synthetic Agonists and Antagonists: A range of synthetically modified peptides designed for enhanced receptor selectivity and stability, providing valuable tools for delineating the physiological roles of individual NPY receptors.

Comparative Analysis of Receptor Binding Affinities

The selection of an appropriate peptide hinges on its binding profile to the various NPY receptors. The following tables summarize the binding affinities (Ki in nM) of key alternative peptides compared to NPY. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of NPY Family Peptides and Analogs at Human NPY Receptors

PeptideY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
Neuropeptide Y (NPY) ~0.4~0.5~10~1.0
PYY(3-36) 400.40133.2
Pancreatic Polypeptide (PP) >1000>1000~0.3~30
[Leu31,Pro34]NPY 0.39>1000High AffinityHigh Affinity
BVD-10 (Antagonist) 25.7142024037100

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Functional Activity and Signaling Pathways

NPY receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Activation can also involve other pathways, including the mobilization of intracellular calcium and activation of MAP kinase cascades.[7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the major NPY receptor subtypes.

NPY_Y1_Y5_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol NPY / [Leu31,Pro34]NPY NPY / [Leu31,Pro34]NPY Y1R Y1 / Y5 Receptor NPY / [Leu31,Pro34]NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PIP2->IP3 Cleaves DAG DAG PIP2->DAG Cleaves Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK Cellular_Response Cellular Response (e.g., Food Intake) MAPK->Cellular_Response

Caption: NPY Y1/Y5 Receptor Signaling Pathway.

PYY336_Y2_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron PYY(3-36) PYY(3-36) Y2R Y2 Receptor PYY(3-36)->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NPY_Release NPY Release AC->NPY_Release Inhibits NPY_Receptors Postsynaptic NPY Receptors (Y1/Y5) NPY_Release->NPY_Receptors Reduced Activation Satiety_Signal Decreased Appetite (Satiety) NPY_Receptors->Satiety_Signal

Caption: PYY(3-36) Presynaptic Y2 Receptor Signaling.

PP_Y4_Signaling cluster_hypothalamus Hypothalamic Neuron cluster_downstream Downstream Effects PP Pancreatic Polypeptide Y4R Y4 Receptor PP->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP_reduction Reduced cAMP AC->cAMP_reduction Orexin_down Orexin Expression (Downregulated) cAMP_reduction->Orexin_down BDNF_up BDNF Expression (Upregulated) cAMP_reduction->BDNF_up Satiety Satiety Signal Orexin_down->Satiety BDNF_up->Satiety

Caption: Pancreatic Polypeptide Y4 Receptor Satiety Signaling.

Detailed Experimental Protocols

Reproducibility is paramount in research. This section provides detailed methodologies for key experiments used to characterize NPY-related peptides.

Protocol 1: In Vitro Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test peptide by measuring its ability to compete with a radiolabeled ligand for binding to NPY receptors expressed in cell membranes.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target NPY receptor subtype. I1 In a 96-well plate, combine: - Cell membranes (5-20 µg protein) - Assay Buffer - Radiolabeled ligand (at Kd concentration) - Unlabeled test peptide (varying conc.) P1->I1 P2 Prepare assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4 P2->I1 P3 Prepare radioligand (e.g., ¹²⁵I-PYY) and serial dilutions of unlabeled test peptide. P3->I1 I2 Incubate at room temperature for 2 hours with gentle agitation. I1->I2 S1 Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand. I2->S1 S2 Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). S1->S2 S3 Dry the filter plate and add scintillation cocktail to each well. S2->S3 S4 Count radioactivity (CPM) in a microplate scintillation counter. S3->S4 A1 Plot CPM vs. log[test peptide concentration]. S4->A1 A2 Determine IC₅₀ value using non-linear regression (sigmoidal dose-response). A1->A2 A3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) A2->A3

Caption: Workflow for a Radioligand Competition Binding Assay.

Materials:

  • Cell membranes from a cell line stably expressing the human NPY receptor of interest (e.g., HEK293-hY1R).

  • Radioligand: e.g., [¹²⁵I]-Peptide YY.

  • Unlabeled test peptides and reference compounds (e.g., NPY).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation cocktail.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the unlabeled test peptide in assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or varying concentrations of test peptide.

    • 50 µL of radioligand diluted in assay buffer to a final concentration near its Kd.

    • 100 µL of cell membrane suspension (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay (LANCE Ultra TR-FRET)

This protocol measures the ability of a test peptide to inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled NPY receptor.

Materials:

  • LANCE® Ultra cAMP Detection Kit.

  • Cells stably expressing the NPY receptor of interest (e.g., CHO-hY2R).

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX.

  • Forskolin.

  • Test peptide.

  • White 384-well microplates.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells, wash, and resuspend in stimulation buffer to the desired concentration (e.g., 2,000 cells/well).

  • Agonist Stimulation:

    • Add 5 µL of cell suspension to each well of a 384-well plate.

    • Add 5 µL of test peptide at various concentrations, co-stimulated with forskolin (at a final EC₈₀ concentration).

  • Incubation: Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the Eu-cAMP tracer working solution.

    • Add 5 µL of the ULight-anti-cAMP working solution.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-capable plate reader (Excitation: 320 or 340 nm, Emission: 665 nm and 615 nm).

  • Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the log concentration of the test peptide and determine the EC₅₀ value using a sigmoidal dose-response curve.

Protocol 3: In Vivo Acute Food Intake Study in Mice

This protocol assesses the effect of a test peptide on food intake in fasted mice.

Food_Intake_Workflow cluster_acclimation Acclimation (1 week) cluster_fasting Fasting cluster_experiment Experiment Day cluster_measurement Measurement and Analysis A1 Individually house male C57BL/6J mice. A2 Handle mice daily and administer daily intraperitoneal (i.p.) saline injections to acclimate to the procedure. A1->A2 F1 Fast mice overnight (16-18 hours) with free access to water. A2->F1 E1 Weigh mice and randomize into treatment groups (e.g., vehicle, different doses of test peptide). F1->E1 E2 Administer test peptide or vehicle via i.p. injection. E1->E2 E3 Immediately provide a pre-weighed amount of standard chow. E2->E3 M1 Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. E3->M1 M2 Calculate food consumed for each mouse. M1->M2 M3 Analyze data using ANOVA followed by post-hoc tests to compare treatment groups to vehicle. M2->M3

Caption: Workflow for an Acute Food Intake Study in Mice.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

Procedure:

  • Acclimation:

    • Individually house mice for at least one week before the experiment.

    • Handle the mice daily and administer daily intraperitoneal (i.p.) injections of saline for 3-5 days to reduce stress associated with the injection procedure.[7]

  • Fasting:

    • The night before the experiment, remove all food to fast the animals for 16-18 hours. Ensure water is available ad libitum.[9]

  • Dosing and Measurement:

    • On the morning of the experiment, weigh the mice and randomly assign them to treatment groups (e.g., vehicle control, PYY(3-36) at 30 µg/kg, 100 µg/kg, etc.).

    • Administer the test peptide or vehicle (e.g., saline) via i.p. injection.

    • Immediately after injection, place a pre-weighed amount of standard chow in the cage.

    • Measure the amount of food remaining at 1, 2, 4, and 24 hours post-injection to determine cumulative food intake.

  • Data Analysis:

    • Calculate the total food consumed (in grams) for each animal at each time point.

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the food intake of peptide-treated groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The choice of peptide for NPY-related research is dictated by the specific scientific question and the desired receptor selectivity. For studying satiety and Y2 receptor-mediated effects, PYY(3-36) is a potent and selective tool. To investigate Y4 receptor signaling and its role in appetite regulation, Pancreatic Polypeptide is the endogenous ligand of choice. For dissecting the specific functions of the Y1 receptor, highly selective agonists like [Leu31,Pro34]NPY and antagonists such as BVD-10 are invaluable. This guide provides the foundational data and methodologies to empower researchers to make informed decisions and design robust experiments in the complex and vital field of Neuropeptide Y signaling.

References

how does Neuropeptide Y (29-64) compare to Peptide YY (PYY)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neuropeptide Y (NPY) and Peptide YY (PYY), two structurally related peptides with significant roles in physiological regulation. As the mature, 36-amino acid active form of Neuropeptide Y is derived from the precursor pro-neuropeptide Y at residues 29-64, this document will refer to it as NPY for clarity and compare it with the full-length Peptide YY.

At a Glance: Key Similarities and Differences

FeatureNeuropeptide Y (NPY)Peptide YY (PYY)
Primary Source Central and peripheral nervous systemEndocrine L-cells of the gastrointestinal tract
Primary Function Orexigenic (appetite-stimulating), anxiolyticAnorexigenic (appetite-suppressing)
Receptor Affinity High affinity for Y1, Y2, and Y5 receptors.[1][2]High affinity for Y1, Y2, and Y5 receptors; PYY(3-36) is a preferred agonist at Y2 receptors.[2]
Clinical Relevance Implicated in obesity, anxiety, and cardiovascular regulation.Investigated as a potential anti-obesity therapeutic.

Quantitative Comparison of Receptor Binding and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human NPY and PYY at the major human Y receptor subtypes. It is important to note that these values can vary depending on the experimental conditions and cell lines used.

Table 1: Receptor Binding Affinity (Ki, nM)

LigandY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
Human NPY ~0.3 - 1.0~0.1 - 0.5~5 - 20~0.5 - 2.0
Human PYY ~0.2 - 1.0~0.1 - 0.4~10 - 50~0.5 - 3.0
PYY(3-36) >100~0.4>1000~3.2

Data compiled from multiple sources, specific values may vary between studies.

Table 2: Receptor Activation Potency (EC50, nM)

LigandY1 ReceptorY2 ReceptorY4 ReceptorY5 Receptor
Human NPY ~0.1 - 1.0~0.1 - 0.8~10 - 100~0.2 - 2.0
Human PYY ~0.1 - 1.0~0.1 - 1.0~20 - 200~0.5 - 5.0
PYY(3-36) >1000~1.0>30~7.9

Data compiled from multiple sources, specific values may vary between studies.

Signaling Pathways

Both NPY and PYY exert their effects through a family of G-protein coupled receptors (GPCRs) known as Y receptors. The primary signaling pathway for Y1, Y2, and Y5 receptors involves coupling to Gi/o proteins.[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of these receptors can lead to the mobilization of intracellular calcium and modulation of mitogen-activated protein kinase (MAPK) pathways.

NPY/PYY Signaling Pathway NPY_PYY NPY / PYY Y_Receptor Y Receptor (Y1, Y2, Y5) NPY_PYY->Y_Receptor Binds to G_Protein Gi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Stimulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_Mobilization->Cellular_Response MAPK->Cellular_Response

Caption: Generalized signaling pathway for NPY and PYY via Gi/o-coupled Y receptors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of NPY and PYY. Below are outlines of standard protocols used in the field.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands (like NPY or PYY) by measuring their ability to displace a radiolabeled ligand from the receptor.

Radioligand Competition Binding Assay Workflow start Start prep Prepare cell membranes expressing Y receptors start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled NPY or PYY prep->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably expressing the Y receptor of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.[3]

  • Incubation: The membrane preparation is incubated in a buffer solution containing a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and increasing concentrations of the unlabeled competitor (NPY or PYY).[4] The incubation is typically carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[3]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3][4] Unbound radioligand passes through the filter.

  • Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

cAMP Functional Assay

This assay measures the ability of a ligand to activate Gi-coupled receptors by quantifying the resulting decrease in intracellular cAMP levels.

Detailed Steps:

  • Cell Culture: Cells expressing the Y receptor of interest are plated in a multi-well plate and grown to a suitable confluency.

  • Stimulation: The cells are first treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, they are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of NPY or PYY.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][6]

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP level. The EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production) is determined from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Detailed Steps:

  • Cell Loading: Cells expressing the Y receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

  • Stimulation: The dye-loaded cells are placed in a fluorescence plate reader, and baseline fluorescence is measured. Varying concentrations of NPY or PYY are then added to the wells.

  • Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.[7]

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

Neuropeptide Y and Peptide YY, despite their structural similarities and shared affinity for several Y receptors, exhibit distinct physiological roles, primarily driven by their different sites of production and the specific actions of PYY's cleavage product, PYY(3-36). While both NPY and full-length PYY are potent agonists at Y1, Y2, and Y5 receptors, the selective activation of the Y2 receptor by PYY(3-36) is a key differentiator that contributes to its anorexigenic effects. Understanding these nuances in their pharmacology and signaling is critical for the development of targeted therapeutics for metabolic and neurological disorders.

References

Neuropeptide Y and Its Fragments: A Comparative Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant and widely distributed neuropeptides in the central and peripheral nervous systems.[1][2][3] It is a pleiotropic molecule, influencing a vast array of physiological processes including food intake, stress response, cardiovascular function, and neuroprotection.[1][4] The biological effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[1][2][5] Interestingly, proteolytic processing of the full-length NPY (NPY 1-36) results in various fragments that often exhibit distinct biological activities and receptor selectivities compared to the parent peptide.[6][7] This guide provides a comparative analysis of NPY and its key fragments, summarizing their receptor binding affinities, functional roles, and underlying signaling pathways, supported by experimental data.

Receptor Subtype Selectivity: A Key Differentiator

A primary distinction between NPY and its fragments lies in their differential affinity for the various Y receptor subtypes. Full-length NPY binds with high affinity to Y1, Y2, and Y5 receptors.[1] In contrast, N-terminally truncated fragments, such as NPY(2-36) and NPY(3-36), show a marked reduction in affinity for the Y1 receptor while retaining high affinity for Y2 and Y5 receptors.[1][5][8][9] This makes them selective agonists for the latter receptor subtypes. Further truncation, as seen in NPY(13-36), also results in a ligand that preferentially binds to Y2 and Y5 receptors.[5][9][10]

The C-terminal pentapeptide (32-36) of NPY is crucial for binding to all NPY receptors.[11] However, the N-terminus is critical for high-affinity binding to the Y1 receptor, explaining why its truncation leads to Y2/Y5 selectivity.[5][11] This differential receptor activation is the basis for the varied physiological effects observed between NPY and its fragments.

Comparative Biological Activities

The distinct receptor binding profiles of NPY and its fragments translate into different, and sometimes opposing, biological functions.

1. Regulation of Food Intake and Metabolism: NPY is one of the most potent orexigenic (appetite-stimulating) peptides known.[3][4] When administered to the hypothalamus, it increases food intake, with a preference for carbohydrates, enhances motivation to eat, and delays satiety.[3][12] While it was initially thought that Y1 and Y5 receptors mediate these effects, studies have shown that fragments like NPY(2-36) and NPY(3-36), which have low affinity for Y1, are also potent stimulators of feeding.[8][9] However, NPY(13-36), an agonist for Y2 and Y5 receptors, does not increase food intake, suggesting a more complex interplay of receptors in appetite regulation.[8][9] Some research points to the involvement of a novel receptor in mediating the feeding effects of NPY.[8][9]

2. Neuroprotection: Both NPY and its C-terminal fragments have demonstrated significant neuroprotective effects in various models of neurodegenerative diseases.[13][14]

  • Alzheimer's Disease: C-terminal fragments of NPY have been shown to protect human neuronal cultures from the neurotoxic effects of β-amyloid.[13][14] Infusion of NPY C-terminal fragments, specifically NPY(21-36) and NPY(31-36), into the brains of transgenic mouse models of Alzheimer's disease ameliorated the neurodegenerative pathology.[14][15] Pretreatment with NPY also prevented spatial memory impairments induced by amyloid-β administration in mice, an effect that was blocked by a Y2 receptor antagonist.[16]

  • Parkinson's Disease: NPY has been found to protect dopaminergic cells from 6-hydroxydopamine (6-OHDA)-induced toxicity in vitro and in animal models of Parkinson's disease.[13][14] This neuroprotective effect is thought to be primarily mediated through Y2 receptors.[14]

  • Excitotoxicity: NPY exerts neuroprotective effects against glutamate-induced excitotoxicity in several brain regions, a process implicated in various neurological disorders.[13] This protection is mediated by the activation of Y2 and Y5 receptors.[14]

3. Cancer: The role of the NPY system in cancer is complex and often context-dependent, with both NPY and its fragments exhibiting pro- and anti-tumoral effects.

  • Pro-tumoral effects: In some cancers, such as neuroblastoma and breast cancer, NPY can promote tumor growth, migration, and angiogenesis.[17][18]

  • Anti-tumoral effects: Conversely, in cholangiocarcinoma and Ewing sarcoma, NPY can block tumor cell growth and invasion.[17][18] This anti-proliferative effect in cholangiocarcinoma was inhibited by a Y2 receptor antagonist.[17] In Ewing sarcoma, hypoxia can switch NPY's role to a growth-promoting agent by favoring the expression of the Y2 receptor and increasing the level of dipeptidyl peptidase IV, which cleaves NPY to the Y2/Y5 selective agonist NPY(3-36).[17]

Quantitative Data Summary

The following tables summarize the receptor binding affinities (Ki, nM) of NPY and its fragments for Y1 and Y2 receptors in various cell lines and tissues.

Table 1: Y1 Receptor Binding Affinities (Ki, nM)

LigandSK-N-MC CellsRat Cortex
NPY0.4 ± 0.11.0 ± 0.3
NPY(3-36)18 ± 424 ± 5
NPY(13-36)>1000>1000
[Pro34]-NPY0.5 ± 0.11.1 ± 0.2
[Pro34]-NPY(3-36)21 ± 335 ± 7

Data extracted from research on NPY-induced feeding.[9]

Table 2: Y2 Receptor Binding Affinities (Ki, nM)

LigandSMS-KAN CellsRat Hippocampus
NPY0.4 ± 0.11.0 ± 0.3
NPY(3-36)1.5 ± 0.31.7 ± 0.4
NPY(13-36)4.0 ± 0.94.2 ± 1.1
[Pro34]-NPY25 ± 630 ± 7
[Pro34]-NPY(3-36)19 ± 422 ± 5

Data extracted from research on NPY-induced feeding.[9]

Signaling Pathways

NPY receptors primarily couple to Gi/o proteins.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19][20] The βγ subunit of the G-protein can activate various kinase cascades, and receptor activation can also lead to the inhibition of Ca2+ channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[19] These intracellular events culminate in the diverse physiological effects of NPY and its fragments.

NPY_Signaling_Pathway NPY NPY / Fragments Y_Receptor Y Receptor (Y1, Y2, Y5) NPY->Y_Receptor G_Protein Gi/o Protein Y_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel βγ subunit activates MAPK MAPK/ERK Pathway G_Protein->MAPK βγ subunit activates cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Proliferation, Neuroprotection) PKA->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Cellular_Response MAPK->Cellular_Response

Simplified NPY receptor signaling cascade.

Experimental Protocols

A fundamental technique for comparing NPY and its fragments is the competitive receptor binding assay. This method determines the affinity of a ligand for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for NPY Receptors

  • Membrane Preparation:

    • Culture cells expressing the NPY receptor of interest (e.g., SK-N-MC for Y1, SMS-KAN for Y2).[9]

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY).[9]

    • Add varying concentrations of the unlabeled competitor ligand (the NPY fragment being tested), typically in a serial dilution.

    • For determining non-specific binding, add a high concentration of unlabeled NPY to a set of wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start: Cell Culture (Receptor Expression) Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Assay Binding Assay: Incubate Membranes with Radioligand & Competitor Membrane_Prep->Binding_Assay Filtration Rapid Filtration: Separate Bound from Free Binding_Assay->Filtration Counting Gamma Counting: Measure Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for a competitive radioligand binding assay.

Conclusion

The proteolytic processing of Neuropeptide Y generates a family of bioactive fragments with distinct pharmacological profiles. The primary difference between full-length NPY and its N-terminally truncated fragments is the loss of affinity for the Y1 receptor, resulting in ligands that are selective for Y2 and Y5 receptors. This receptor selectivity underpins their diverse roles in physiology and pathology, from appetite regulation to neuroprotection and cancer progression. Understanding these differences is crucial for the development of targeted therapeutics. Receptor-selective agonists or antagonists, derived from NPY fragments, hold significant promise for treating a range of disorders, including obesity, neurodegenerative diseases, and certain types of cancer.

References

Validating the Bioactivity of 303052-45-1: A Comparative Guide with Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the peptide 303052-45-1, also known as Neuropeptide Y(29-64), against relevant controls. The data presented is supported by detailed experimental protocols to assist researchers in validating its biological effects.

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter involved in a wide range of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1][2] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors. The C-terminal fragments of NPY are known to be recognized by the Y2 receptor, with their biological activity increasing with chain length.[3] The compound this compound represents the C-terminal fragment of Neuropeptide Y spanning amino acids 29 to 36.

Quantitative Bioactivity Comparison

To objectively assess the bioactivity of this compound, its performance in receptor binding and functional assays is compared with a positive control (full-length Neuropeptide Y) and the impact of negative controls (selective receptor antagonists).

Compound/PeptideTarget Receptor(s)Assay TypeMeasured ValueUnit
This compound (Neuropeptide Y(29-64)) NPY Y2 ReceptorReceptor BindingKiData not available in cited literature
Functional (Calcium Mobilization)EC50Data not available in cited literature
Functional (cAMP Inhibition)IC50Data not available in cited literature
Positive Control:
Neuropeptide Y (full length)NPY Y1, Y2, Y4, Y5Functional (cAMP Inhibition)~3nM
Functional (Calcium Mobilization)~3nM
Negative Controls:
BIBP3226NPY Y1 ReceptorReceptor Binding1.1 - 7nM (Ki)
BIIE-0246NPY Y2 ReceptorReceptor Binding15nM (IC50)
Scrambled PeptideN/AVariousN/AN/A
VehicleN/AVariousN/AN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human NPY receptor of interest (e.g., Y1 or Y2).

  • Radioligand (e.g., [¹²⁵I]-Peptide YY or [³H]-Neuropeptide Y).

  • Test compound: this compound (Neuropeptide Y(29-64)).

  • Positive control: Full-length Neuropeptide Y.

  • Negative controls: BIBP3226 (for Y1 receptor), BIIE-0246 (for Y2 receptor), scrambled peptide, vehicle.

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and control compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either a control or test compound to the assay buffer.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to activate a GPCR, leading to an increase in intracellular calcium levels.

Materials:

  • Cells stably expressing the NPY receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: this compound (Neuropeptide Y(29-64)).

  • Positive control: Full-length Neuropeptide Y.

  • Negative controls: BIBP3226, BIIE-0246, scrambled peptide, vehicle.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test and control compounds.

  • Measure the baseline fluorescence of the cells.

  • Add the compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the EC50 value from the dose-response curve.

Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule of Gi-coupled GPCRs like NPY receptors.

Materials:

  • Cells expressing the NPY receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: this compound (Neuropeptide Y(29-64)).

  • Positive control: Full-length Neuropeptide Y.

  • Negative controls: BIBP3226, BIIE-0246, scrambled peptide, vehicle.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Pre-incubate the cells with the test or control compounds for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is a measure of its agonist activity.

  • Determine the IC50 value from the dose-response curve.

Visualizing Signaling and Experimental Logic

To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_0 NPY Receptor Signaling Pathway NPY Fragment (this compound) NPY Fragment (this compound) NPY Receptor (Y2) NPY Receptor (Y2) NPY Fragment (this compound)->NPY Receptor (Y2) Binds to G-protein (Gi/o) G-protein (Gi/o) NPY Receptor (Y2)->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits PLC PLC G-protein (Gi/o)->PLC Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces

Caption: NPY Receptor Signaling Cascade for this compound.

G cluster_1 Experimental Workflow for Bioactivity Validation cluster_2 Test Compound cluster_3 Positive Control cluster_4 Negative Controls This compound This compound Receptor Binding Assay Receptor Binding Assay This compound->Receptor Binding Assay Functional Assays Functional Assays This compound->Functional Assays Full-length NPY Full-length NPY Full-length NPY->Receptor Binding Assay Full-length NPY->Functional Assays Vehicle Vehicle Vehicle->Receptor Binding Assay Vehicle->Functional Assays Scrambled Peptide Scrambled Peptide Scrambled Peptide->Receptor Binding Assay Scrambled Peptide->Functional Assays BIBP3226 (Y1 Antagonist) BIBP3226 (Y1 Antagonist) BIBP3226 (Y1 Antagonist)->Receptor Binding Assay BIBP3226 (Y1 Antagonist)->Functional Assays BIIE-0246 (Y2 Antagonist) BIIE-0246 (Y2 Antagonist) BIIE-0246 (Y2 Antagonist)->Receptor Binding Assay BIIE-0246 (Y2 Antagonist)->Functional Assays Data Analysis Data Analysis Receptor Binding Assay->Data Analysis Functional Assays->Data Analysis Bioactivity Profile Bioactivity Profile Data Analysis->Bioactivity Profile

Caption: Workflow for validating the bioactivity of this compound.

By employing these rigorous control experiments and detailed protocols, researchers can confidently validate the bioactivity of this compound and contribute to a clearer understanding of its role in the Neuropeptide Y system.

References

A Researcher's Guide to Selecting and Validating Neuropeptide Y (29-64) from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quality and consistency of peptides such as Neuropeptide Y (29-64) are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative analysis of Neuropeptide Y (29-64) from several suppliers, focusing on publicly available data and outlining essential experimental protocols for independent validation.

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, and its fragment, NPY (29-64), is a subject of interest in numerous research areas. The selection of a reliable supplier for this peptide is a critical first step in any study.

Supplier and Product Overview

SupplierProduct NamePurity (as stated by supplier)FormulationCAS Number
MedchemExpress Neuropeptide Y(29-64)99.85%[1]Lyophilized powder[1]303052-45-1[1]
GlpBio Neuropeptide Y(29-64)HPLC: Consistent with structureSolidThis compound[2]
MOLNOVA Neuropeptide Y(29-64)HPLC: 98% purity[3]Not specifiedNot specified
HUABIO Human Pro-neuropeptide Y (29-64 peptide) ProteinNot specifiedLyophilized from a 0.2 μm filtered solution of PBS, pH7.4, 5% Trehalose, 5% mannitol[4]P01303 (Accession)[4]
TargetMol Neuropeptide Y(29-64)Not specifiedPowder[5]Not specified
CD Bioparticles Neuropeptide Y (29-64)Not specifiedNot specifiedNot specified
Sigma-Aldrich Neuropeptide Y(29-64)Not specifiedNot specifiedThis compound

Note: The information in this table is based on data provided by the suppliers on their respective websites. Researchers should always request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

Essential Experimental Protocols for Validation

Given the variability in supplier-provided data, independent experimental validation is crucial. Below are detailed protocols for key experiments to assess the purity, identity, and biological activity of Neuropeptide Y (29-64).

Purity and Identity Verification

a) High-Performance Liquid Chromatography (HPLC)

This technique is fundamental for assessing the purity of the peptide.

  • Objective: To separate the peptide of interest from any impurities.

  • Methodology:

    • Sample Preparation: Reconstitute the lyophilized peptide in a suitable solvent, typically sterile water or a buffer solution, to a known concentration (e.g., 1 mg/mL).

    • Chromatographic System: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a common starting point.

    • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

    • Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

b) Mass Spectrometry (MS)

This method is used to confirm the molecular weight of the peptide, thereby verifying its identity.

  • Objective: To determine the precise molecular mass of the peptide.

  • Methodology:

    • Sample Preparation: The sample eluted from the HPLC can be directly infused into the mass spectrometer, or a separate aliquot of the reconstituted peptide can be used.

    • Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

    • Analysis: Compare the observed molecular mass with the theoretical molecular mass of Neuropeptide Y (29-64).

Functional Activity Assessment

The biological activity of Neuropeptide Y (29-64) is primarily mediated through its interaction with NPY receptors, particularly the Y2 receptor.

a) Receptor Binding Assay

  • Objective: To determine the affinity of the peptide for its receptor.

  • Methodology:

    • Cell Culture: Use a cell line that endogenously expresses the NPY Y2 receptor or a cell line transfected to express the receptor.

    • Radioligand: Use a radiolabeled NPY analog (e.g., ¹²⁵I-PYY) with known high affinity for the Y2 receptor.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Neuropeptide Y (29-64) from different suppliers.

    • Detection: Measure the amount of bound radioactivity using a gamma counter.

    • Analysis: Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each supplier's peptide. A lower Ki or IC50 value indicates higher binding affinity.

b) Cell-Based Functional Assay (e.g., cAMP Measurement)

  • Objective: To measure the biological response of cells upon receptor activation by the peptide. The NPY Y2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Methodology:

    • Cell Culture: Use a suitable cell line expressing the NPY Y2 receptor.

    • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by co-treatment with varying concentrations of Neuropeptide Y (29-64) from different suppliers.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

    • Analysis: Determine the half-maximal effective concentration (EC50) for the inhibition of forskolin-stimulated cAMP accumulation for each peptide. A lower EC50 value indicates higher potency.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the validation process and the peptide's mechanism of action, the following diagrams are provided.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Analytical Chemistry cluster_2 Phase 3: Biological Activity cluster_3 Phase 4: Data Analysis & Selection SupplierA NPY (29-64) Supplier A HPLC HPLC Analysis Purity Assessment SupplierA->HPLC SupplierB NPY (29-64) Supplier B SupplierB->HPLC SupplierC NPY (29-64) Supplier C SupplierC->HPLC MS Mass Spectrometry Identity Verification HPLC->MS Binding Receptor Binding Assay (Ki) MS->Binding Functional Functional Assay (EC50) Binding->Functional Decision Supplier Selection Functional->Decision

Caption: Experimental workflow for comparative analysis of NPY (29-64).

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular NPY Neuropeptide Y (29-64) Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK p44/42 MAPK Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Proliferation ↓ Proliferation MAPK->Proliferation

Caption: Simplified signaling pathway of the Neuropeptide Y Y2 receptor.

Conclusion

The selection of a Neuropeptide Y (29-64) supplier should be guided by a combination of the manufacturer's quality control data and, most importantly, independent in-house validation. By performing rigorous analytical and functional testing, researchers can ensure the quality and reliability of their peptide, leading to more robust and reproducible scientific findings. This guide provides a framework for such a validation process, empowering researchers to make informed decisions when sourcing this critical research tool.

References

Comparative Analysis of Neuropeptide Y (29-64) in Neuroprotection and Cell Proliferation: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the Neuropeptide Y fragment (29-64) (CAS: 303052-45-1), with a comparative look at alternative Neuropeptide Y receptor agonists.

This guide provides an objective comparison of the in vitro and in vivo effects of Neuropeptide Y (29-64), a C-terminal fragment of the endogenous 36-amino acid peptide, Neuropeptide Y (NPY). NPY is a widely expressed neurotransmitter in the central and peripheral nervous systems, known to be involved in a plethora of physiological processes, including the regulation of food intake, anxiety, and cell growth. The fragment NPY(29-64) has garnered research interest for its potential biological activities, particularly in the realms of neuroprotection and cell proliferation. This guide summarizes available experimental data, details relevant protocols, and presents signaling pathways and workflows to aid researchers in evaluating its potential applications.

In Vitro and In Vivo Effects: A Comparative Summary

Data on the specific quantitative effects of Neuropeptide Y (29-64) remains limited in publicly available literature. However, studies on Neuropeptide Y and its C-terminal fragments provide valuable insights into its likely biological functions.

Neuroprotection

In Vitro Evidence:

Studies have demonstrated the neuroprotective properties of NPY and its C-terminal fragments against various neurotoxic insults in cell cultures. For instance, amidated C-terminal fragments of NPY have been shown to protect primary human cortical neurons from the toxicity induced by β-amyloid (Aβ), a peptide implicated in Alzheimer's disease.[1] In rat cortical neuron cultures, full-length NPY exhibited neuroprotective effects against Aβ toxicity at concentrations of 0.5, 1, and 2 μM. This protection is often associated with the activation of NPY receptors, leading to the modulation of intracellular signaling cascades that promote cell survival.

In Vivo Evidence:

In animal models, the administration of NPY and its fragments has shown promise in mitigating neuronal damage. Intracerebroventricular injections of NPY have been found to stimulate the proliferation of neural precursors in the subventricular zone of adult mice, suggesting a role in neurogenesis and repair.[2] Furthermore, in vivo studies have corroborated the neuroprotective effects of NPY fragments against excitotoxicity and have indicated that these effects are often mediated by Y2 and Y5 receptors.[3]

Cell Proliferation

In Vitro Evidence:

Neuropeptide Y is known to influence the proliferation of various cell types. In vitro studies have shown that NPY can promote the growth of cancer cells. For example, NPY treatment of 4T1 breast cancer cells resulted in a concentration-dependent increase in proliferation.[4] This proliferative effect is often mediated through the Y1, Y2, and Y5 receptors and involves the activation of the ERK1/2 MAPK signaling pathway.[4] Conversely, in some contexts, NPY has been shown to have anti-proliferative effects.

In Vivo Evidence:

The in vivo effects of NPY on cell proliferation are complex and context-dependent. In the context of cancer, NPY has been implicated in tumor growth and angiogenesis.[5] However, its role in promoting the proliferation of neural precursors in vivo also highlights its potential for regenerative medicine.[2]

Quantitative Data Comparison

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)
Neuropeptide Y (human)Y10.38 - 1.1
Y2-
Y5-
Peptide YY (PYY)Y1-
Y2-
Y4-

Note: Data for specific receptor subtypes for each compound was not consistently available in the initial search results. Further targeted searches would be required to populate this table fully.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays used to assess neuroprotection and cell proliferation.

In Vitro Neuroprotection Assay against β-Amyloid Toxicity

Objective: To evaluate the ability of a test compound to protect neuronal cells from β-amyloid-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Cell culture medium and supplements.

  • β-amyloid (1-42) peptide.

  • Test compound (e.g., Neuropeptide Y(29-64)).

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®).

  • Plate reader.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • β-Amyloid Treatment: Add aggregated β-amyloid (1-42) to the wells to induce toxicity. Include a vehicle control (no β-amyloid) and a positive control (β-amyloid only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value of the test compound.

Cell Proliferation Assay

Objective: To determine the effect of a test compound on the proliferation of a specific cell line.

Materials:

  • Cell line of interest (e.g., 4T1 breast cancer cells).

  • Cell culture medium and supplements.

  • Test compound (e.g., Neuropeptide Y(29-64)).

  • Cell proliferation assay reagent (e.g., BrdU incorporation assay kit or a dye-based assay like CyQUANT™).

  • Plate reader or flow cytometer.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a low density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Proliferation Assessment:

    • BrdU Assay: Add BrdU to the culture medium for the last few hours of incubation. Fix the cells and perform an ELISA-based assay to detect BrdU incorporation into the DNA.

    • Dye-based Assay: At the end of the incubation, lyse the cells and add a fluorescent dye that binds to nucleic acids. Measure the fluorescence, which is proportional to the cell number.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control. Determine the EC50 or IC50 value of the test compound.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 NPY Receptor Signaling in Neuroprotection NPY NPY / NPY(29-64) Y_Receptor NPY Receptor (Y2/Y5) NPY->Y_Receptor G_Protein Gi/o Protein Y_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression (↑ Anti-apoptotic, ↓ Pro-apoptotic) CREB->Gene_Expression Cell_Survival ↑ Neuronal Survival Gene_Expression->Cell_Survival

Caption: NPY receptor-mediated neuroprotective signaling pathway.

G cluster_1 In Vitro Neuroprotection Assay Workflow Start Seed Neuronal Cells Adherence Allow Adherence (24h) Start->Adherence Pre_treatment Pre-treat with NPY(29-64) Adherence->Pre_treatment Toxin_Addition Add β-Amyloid Pre_treatment->Toxin_Addition Incubation Incubate (24-48h) Toxin_Addition->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data (Calculate EC50) Viability_Assay->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for an in vitro neuroprotection assay.

G cluster_2 NPY Receptor Signaling in Cell Proliferation NPY NPY / NPY(29-64) Y_Receptor NPY Receptor (Y1/Y2/Y5) NPY->Y_Receptor G_Protein Gq/11 or Gi/o Protein Y_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC MAPK_Pathway MAPK/ERK Pathway PLC->MAPK_Pathway Transcription_Factors ↑ Transcription Factors (e.g., c-Fos, c-Jun) MAPK_Pathway->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation ↑ Cell Proliferation Cell_Cycle_Progression->Proliferation

Caption: NPY receptor-mediated cell proliferation signaling.

This guide provides a foundational understanding of the in vitro and in vivo effects of Neuropeptide Y(29-64). Further research is warranted to elucidate its specific quantitative effects and to fully explore its therapeutic potential in neurodegenerative diseases and oncology.

References

Safety Operating Guide

Proper Disposal of 303052-45-1 (Neuropeptide Y(29-64)): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of the peptide Neuropeptide Y(29-64), identified by the CAS number 303052-45-1.

Immediate Safety and Handling Information

According to its Safety Data Sheet (SDS), Neuropeptide Y(29-64) is not classified as a hazardous substance or mixture. However, standard laboratory best practices for handling chemical compounds should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Direct contact with skin and eyes should be avoided. In case of accidental contact, flush the affected area with copious amounts of water.

While not classified as hazardous, it is crucial to prevent the release of this compound into the environment. The SDS advises keeping the product away from drains, water courses, and the soil.

Summary of Chemical Properties

For easy reference, the key properties of Neuropeptide Y(29-64) are summarized in the table below.

PropertyValue
CAS Number This compound
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S
Appearance White to off-white solid
Hazard Classification Not a hazardous substance or mixture

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of Neuropeptide Y(29-64) in a laboratory setting. This protocol is designed to ensure safety and environmental compliance.

1. Waste Identification and Segregation:

  • Identify the waste stream containing this compound.
  • Segregate this waste from hazardous chemical waste streams (e.g., flammable solvents, corrosive materials, reactive chemicals).
  • Label a dedicated, sealed waste container clearly as "Non-hazardous Chemical Waste for Incineration" and include the name "Neuropeptide Y(29-64)" and CAS number "this compound".

2. Containerization:

  • Place the solid peptide waste directly into the labeled container.
  • If the peptide is in a solution, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place the absorbent material into the labeled waste container.
  • Ensure the waste container is compatible with the waste and is securely sealed to prevent leaks or spills.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.
  • Keep the container away from incompatible materials.

4. Disposal:

  • Arrange for the disposal of the non-hazardous chemical waste through your institution's licensed environmental waste disposal vendor.
  • Do not dispose of this compound down the drain or in the regular trash. Although not classified as hazardous, incineration is the preferred method of disposal to ensure complete destruction of the compound and prevent its release into the environment.
  • Follow all local, state, and federal regulations regarding chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous non_hazardous_protocol Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_protocol No hazardous_protocol Follow Institutional Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes segregate Segregate from hazardous waste non_hazardous_protocol->segregate containerize Place in a labeled, sealed 'Non-Hazardous Waste' container segregate->containerize store Store in designated waste area containerize->store dispose Dispose via licensed waste vendor (Incineration) store->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

Essential Safety and Handling Guide for Neuropeptide Y(29-64) (CAS: 303052-45-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling Neuropeptide Y(29-64), a peptide fragment used in research. The following procedures are based on available safety data sheets for this compound and similar peptide molecules. While Neuropeptide Y(29-64) is generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is fundamental to safe laboratory practice. The following table summarizes the recommended PPE for handling Neuropeptide Y(29-64) in its solid (lyophilized powder) and solution forms.

Personal Protective Equipment Solid (Powder) Solution Rationale
Eye Protection To prevent eye contact with dust particles or splashes.
Hand Protection To avoid skin contact. Nitrile gloves are recommended.
Lab Coat To protect personal clothing and skin from contamination.
Respiratory Protection Recommended when weighing or handling large quantities of powderNot generally requiredTo prevent inhalation of fine particles. Use a NIOSH-approved respirator if dust generation is unavoidable.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Neuropeptide Y(29-64) minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving to storage and use.

cluster_receiving Receiving and Storage cluster_preparation Preparation of Solutions cluster_handling Experimental Use cluster_disposal Disposal receiving Receive Shipment inspect Inspect for Damage receiving->inspect storage Store at -20°C to -80°C inspect->storage weigh Weigh Powder in a Ventilated Area storage->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use Use in Experiment Following Protocol store_solution->use waste_collection Collect Waste in a Labeled, Sealed Container use->waste_collection disposal Dispose According to Institutional and Local Regulations waste_collection->disposal

Caption: Workflow for the safe handling and disposal of Neuropeptide Y(29-64).

Disposal Plan

Proper disposal of Neuropeptide Y(29-64) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

  • Ensure the waste container is sealed to prevent leaks or spills.

Disposal Method:

  • Dispose of chemical waste in accordance with your institution's and local environmental regulations.

  • Do not dispose of Neuropeptide Y(29-64) down the drain or in the regular trash.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

While specific hazard information for Neuropeptide Y(29-64) is limited, a safety data sheet for the parent compound, Neuropeptide Y (human, rat), indicates it is not classified as a hazardous substance.[2] However, it is prudent to handle all chemicals with caution. A safety data sheet for a similar peptide recommends avoiding dust formation and using personal protective equipment such as gloves and safety goggles.[1] Standard laboratory practices, including the use of appropriate PPE and adherence to proper disposal protocols, are sufficient for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.